omega-Muricholic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-NTPBNISXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415287 | |
| Record name | omega-muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6830-03-1 | |
| Record name | ω-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of ω-Muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omega-muricholic acid (ω-MCA), a secondary bile acid primarily found in rodents, has garnered significant scientific interest due to its distinct role as an antagonist of the farnesoid X receptor (FXR). This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of ω-MCA. It details the microbial and enzymatic pathways of its formation, outlines experimental protocols for its extraction and quantification, and presents its antagonistic activity against FXR in a quantitative context. Furthermore, this document illustrates the key signaling pathways influenced by ω-MCA, offering valuable insights for researchers in metabolic diseases, gut microbiome studies, and drug development.
Discovery and Isolation
The discovery of ω-muricholic acid is intrinsically linked to the study of bile acid metabolism by the gut microbiota. Initially, it was identified as a metabolic product of other primary muricholic acids in rats.
Microbial Biotransformation
The initial discovery highlighted that ω-muricholic acid is not a primary bile acid synthesized in the liver but rather a secondary bile acid formed through the enzymatic action of intestinal bacteria. Specifically, it was found that anaerobic bacteria, including strains of Clostridium and Eubacterium, are capable of converting β-muricholic acid into ω-muricholic acid in the gut of rats.[1] This conversion involves a two-step process:
-
Oxidation: A bacterial isolate, such as Eubacterium lentum, oxidizes the 6β-hydroxyl group of β-muricholic acid to a 6-oxo group.
-
Reduction: Another bacterial species then reduces the 6-oxo group to a 6α-hydroxyl group, yielding ω-muricholic acid.
Enzymatic Synthesis
More recently, a one-pot enzymatic synthesis method has been developed for the production of ω-muricholic acid from hyocholic acid. This biocatalytic process utilizes hydroxysteroid dehydrogenases (HSDHs) to achieve a Mitsunobu-like stereoinversion of the C-7 hydroxyl group of hyocholic acid. This enzymatic approach offers a more controlled and efficient synthesis route compared to the complexities of microbial conversion or chemical synthesis.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (3α,5β,6α,7β)-3,6,7-trihydroxycholan-24-oic acid |
| Molecular Formula | C₂₄H₄₀O₅ |
| Molecular Weight | 408.57 g/mol |
| CAS Number | 6830-03-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), and DMSO |
Role as a Farnesoid X Receptor (FXR) Antagonist
A pivotal aspect of ω-muricholic acid's biological significance is its function as a natural antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. While many bile acids act as agonists for FXR, ω-muricholic acid and its conjugated forms exhibit inhibitory activity.
Quantitative Antagonistic Activity
The antagonistic potency of muricholic acids against FXR has been quantified, primarily for the taurine-conjugated form of β-muricholic acid (T-β-MCA), which is structurally very similar to ω-muricholic acid.
| Compound | Receptor | Assay Type | IC₅₀ (μM) |
| Tauro-β-muricholic acid (T-β-MCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 40[2][3] |
| Glycine-β-muricholic acid (Gly-MCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | Not explicitly quantified, but identified as a potent antagonist[4][5] |
| Glycoursodeoxycholic acid (GUDCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 77.2[3] |
| Tauroursodeoxycholic acid (TUDCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 75.1[3] |
| Hyocholic acid (HCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 70.1[3] |
Signaling Pathways
The antagonism of FXR by ω-muricholic acid has significant implications for downstream signaling pathways, primarily impacting bile acid synthesis and lipid metabolism.
The diagram above illustrates how ω-muricholic acid, by antagonizing FXR, prevents the induction of SHP. This leads to the disinhibition of LRH-1, a key activator of CYP7A1, the rate-limiting enzyme in bile acid synthesis. The net effect is an increase in bile acid production.
Experimental Protocols
Isolation and Purification of ω-Muricholic Acid from Feces
This protocol is adapted from general methods for fecal bile acid extraction and analysis.[6][7][8]
1. Sample Preparation:
- Lyophilize (freeze-dry) fecal samples to a constant weight.
- Grind the lyophilized feces into a fine powder.
2. Extraction:
- To 1 gram of dried fecal powder, add 10 mL of 95% ethanol containing 0.1 N NaOH.[9]
- Homogenize the mixture thoroughly using a mechanical homogenizer.
- Sonicate the homogenate for 30 minutes in a water bath.
- Centrifuge at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Pool the supernatants.
3. Solid-Phase Extraction (SPE) for Cleanup:
- Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.
- Load the pooled supernatant onto the conditioned cartridge.
- Wash the cartridge with 10 mL of water to remove polar impurities.
- Elute the bile acids with 10 mL of methanol.
- Dry the eluate under a stream of nitrogen gas.
4. High-Performance Liquid Chromatography (HPLC) for Purification:
- Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water).
- Inject the sample onto a C18 reverse-phase HPLC column.
- Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
- Monitor the elution profile at 210 nm.
- Collect the fraction corresponding to the retention time of ω-muricholic acid standard.
- Confirm the identity and purity of the isolated fraction using LC-MS/MS.
// Nodes
Feces [label="Fecal Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lyophilize [label="Lyophilization & Grinding", fillcolor="#FBBC05", fontcolor="#202124"];
Extract [label="Solvent Extraction\n(Ethanol/NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Centrifuge [label="Centrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Supernatant [label="Pooled Supernatant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
SPE [label="Solid-Phase Extraction (C18)", fillcolor="#FBBC05", fontcolor="#202124"];
Elute [label="Elution (Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Dry [label="Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"];
HPLC [label="HPLC Purification (C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Collect [label="Fraction Collection", fillcolor="#FBBC05", fontcolor="#202124"];
Analyze [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pure_omega_MCA [label="Pure ω-Muricholic Acid", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Feces -> Lyophilize;
Lyophilize -> Extract;
Extract -> Centrifuge;
Centrifuge -> Supernatant;
Supernatant -> SPE;
SPE -> Elute;
Elute -> Dry;
Dry -> HPLC;
HPLC -> Collect;
Collect -> Analyze;
Analyze -> Pure_omega_MCA;
}
Quantification of ω-Muricholic Acid by LC-MS/MS
This protocol is based on established methods for quantitative analysis of bile acids in biological matrices.
1. Sample Preparation and Extraction:
- Follow steps 1 and 2 from the isolation protocol (Section 6.1).
- Prior to extraction, spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated ω-muricholic acid).
2. LC-MS/MS Analysis:
- Chromatographic System: Utilize a UHPLC system with a C18 or equivalent reverse-phase column.
- Mobile Phase:
- A: 0.1% Formic acid in water
- B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from low to high organic phase (acetonitrile) over a run time of 10-15 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for ω-muricholic acid and the internal standard.
- Example Transition for ω-MCA (precursor ion -> product ion): m/z 407.3 -> m/z 407.3 (pseudo-MRM) or other characteristic fragments.
- Quantification: Generate a calibration curve using standards of known concentrations of ω-muricholic acid. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound stands out as a key modulator of bile acid signaling through its antagonistic action on FXR. Its discovery, rooted in the metabolic activity of the gut microbiota, underscores the intricate interplay between host and microbial metabolism. The development of enzymatic synthesis and robust analytical methods for its isolation and quantification has enabled a deeper understanding of its physiological roles. For researchers in metabolic diseases and drug development, ω-muricholic acid and its derivatives represent promising leads for the development of novel therapeutics targeting FXR-mediated pathways. This guide provides a foundational resource to support further investigation into this important secondary bile acid.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect and mechanism of the FXR agonist obeticholic acid via targeting gut microbiota in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of ω-Muricholic Acid by Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the microbial biosynthesis of ω-muricholic acid, detailing the enzymatic processes, key bacterial players, experimental methodologies, and the relevant signaling pathways.
Introduction
Omega-muricholic acid (ω-MCA) is a secondary bile acid predominantly found in rodents. It is synthesized from β-muricholic acid (β-MCA) through the enzymatic activity of specific members of the gut microbiota.[1][2] This biotransformation is a key example of the intricate metabolic interplay between the host and its intestinal microbes, influencing bile acid pool composition and host physiology. Understanding the biosynthesis of ω-MCA is of significant interest due to the role of muricholic acids as antagonists of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. This guide will delve into the core aspects of ω-MCA biosynthesis, providing technical details for researchers in the field.
The Biosynthetic Pathway of ω-Muricholic Acid
The conversion of β-muricholic acid to ω-muricholic acid is a two-step process orchestrated by a cooperative effort of at least two different bacterial species.[1][2]
-
Oxidation: The first step involves the oxidation of the 6β-hydroxyl group of β-muricholic acid to a 6-oxo group, forming the intermediate 6-oxo-muricholic acid. This reaction is catalyzed by a 6β-hydroxysteroid dehydrogenase (6β-HSDH) produced by Eubacterium lentum.[1][2]
-
Reduction: The second step is the reduction of the 6-oxo group of the intermediate to a 6α-hydroxyl group, yielding ω-muricholic acid. This reduction is carried out by a 6α-hydroxysteroid dehydrogenase (6α-HSDH) from a collaborating bacterium, such as a species of Fusobacterium.[1][2]
This cooperative biosynthesis highlights the complex interactions within the gut microbial community to modify host-derived substrates.
Quantitative Data
The following table summarizes the key microorganisms and enzymes involved in this biotransformation.
| Transformation Step | Substrate | Product | Enzyme | Key Microorganism(s) |
| Oxidation | β-Muricholic Acid | 6-Oxo-Muricholic Acid | 6β-Hydroxysteroid Dehydrogenase | Eubacterium lentum |
| Reduction | 6-Oxo-Muricholic Acid | ω-Muricholic Acid | 6α-Hydroxysteroid Dehydrogenase | Fusobacterium sp. |
Experimental Protocols
The following sections provide detailed methodologies for studying the biosynthesis of ω-muricholic acid. These protocols are compiled from established methods for anaerobic microbiology and bile acid analysis.
Bacterial Strains and Culture Conditions
-
Bacterial Strains: Eubacterium lentum (e.g., ATCC 25559) and a Fusobacterium species capable of 6-oxo-bile acid reduction.
-
Media: A suitable anaerobic growth medium such as Brain Heart Infusion (BHI) broth or a modified chopped meat medium, supplemented with arginine for E. lentum.
-
Anaerobic Culture: All manipulations should be performed in an anaerobic chamber with an atmosphere of N₂, CO₂, and H₂. Cultures are incubated at 37°C.
In Vitro Biotransformation Assay (Co-culture)
-
Inoculum Preparation: Grow individual cultures of E. lentum and the Fusobacterium species to the late logarithmic phase.
-
Co-culture Inoculation: In an anaerobic environment, inoculate fresh anaerobic broth with both bacterial cultures.
-
Substrate Addition: Add a sterile, aqueous solution of β-muricholic acid to the co-culture to a final concentration of 50-100 µM.
-
Incubation: Incubate the co-culture anaerobically at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically remove aliquots of the culture for bile acid analysis.
-
Sample Preparation: Centrifuge the culture aliquots to pellet the bacterial cells. The supernatant contains the bile acids.
Bile Acid Extraction and Analysis
-
Extraction: Acidify the culture supernatant to pH ~1 with HCl and extract the bile acids with a suitable organic solvent such as ethyl acetate.
-
Derivatization (for GC-MS): Evaporate the organic solvent and derivatize the bile acid residues to form methyl ester-trimethylsilyl ethers.
-
Analysis: Analyze the extracted and derivatized bile acids using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Signaling Pathway: ω-Muricholic Acid as an FXR Antagonist
Muricholic acids, including ω-MCA, are known to be antagonists of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism.
By antagonizing FXR in the intestine, ω-MCA can lead to:
-
Decreased Fibroblast Growth Factor 15 (FGF15) Expression: FXR activation in the ileum normally induces the expression of FGF15 (FGF19 in humans). FGF15 then travels to the liver and represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By antagonizing FXR, ω-MCA can lead to reduced FGF15 signaling and consequently, an increase in bile acid synthesis.
-
Modulation of Ceramide Synthesis: Intestinal FXR signaling has been linked to the regulation of ceramide synthesis. Antagonism of FXR by muricholic acids can lead to a decrease in the expression of genes involved in ceramide synthesis.
The antagonism of FXR by microbially-produced secondary bile acids like ω-MCA represents a key mechanism by which the gut microbiota can influence host metabolism.
Conclusion
The biosynthesis of ω-muricholic acid by the gut microbiota is a clear example of the metabolic capabilities of the intestinal microbiome and its potential to influence host physiology. The cooperative enzymatic transformation of β-muricholic acid by Eubacterium lentum and Fusobacterium species results in a potent antagonist of the FXR receptor, thereby modulating key metabolic pathways. Further research is warranted to fully elucidate the quantitative aspects of this biotransformation and the specific characteristics of the involved enzymes. The experimental frameworks provided in this guide offer a starting point for researchers aiming to investigate this and other microbial biotransformations of bile acids.
References
Omega-Muricholic Acid: A Technical Guide to its Function as a Farnesoid X Receptor (FXR) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a promising therapeutic avenue for a variety of metabolic diseases. While FXR agonists have been extensively studied, there is a growing interest in the therapeutic potential of FXR antagonists. Muricholic acids, a class of bile acids particularly abundant in mice, have emerged as naturally occurring FXR antagonists. This technical guide focuses on omega-muricholic acid (ω-MCA) and its role as an FXR antagonist. Although direct quantitative data for ω-MCA is limited, this document synthesizes the current understanding of muricholic acids as a class of FXR antagonists, providing in-depth technical details on experimental protocols, signaling pathways, and available quantitative data for related compounds.
Introduction: this compound and the Farnesoid X Receptor
This compound (ω-MCA) is a secondary bile acid, primarily found in mice, that is formed from the enzymatic conversion of beta-muricholic acid (β-MCA) by intestinal microorganisms.[1] Bile acids are signaling molecules that activate nuclear receptors, with the farnesoid X receptor (FXR) being a key target.[2] FXR is highly expressed in the liver and intestine, where it plays a central role in a negative feedback loop that regulates bile acid synthesis to prevent their cytotoxic accumulation.[3]
Upon activation by agonist bile acids such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3] Key downstream targets of FXR activation include the induction of the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans).[3][4] SHP, in turn, inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] FGF15, secreted from the intestine, also travels to the liver to suppress CYP7A1 expression.[4]
Conversely, FXR antagonists block the activation of FXR by endogenous agonists, thereby inhibiting the downstream signaling cascade. This leads to a de-repression of CYP7A1, an increase in bile acid synthesis, and alterations in lipid and glucose metabolism. Various muricholic acid derivatives have been identified as naturally occurring FXR antagonists, suggesting a physiological role for these bile acids in modulating FXR activity.[1][4][5]
The FXR Signaling Pathway and the Antagonistic Action of ω-Muricholic Acid
The FXR signaling pathway is a cornerstone of metabolic regulation. The antagonistic action of ω-MCA and other muricholic acids disrupts this pathway, leading to significant physiological consequences.
Canonical FXR Agonist Signaling Pathway
The following diagram illustrates the activation of FXR by an agonist bile acid and the subsequent downstream signaling events that lead to the suppression of bile acid synthesis.
Caption: FXR agonist signaling pathway leading to repression of bile acid synthesis.
Antagonistic Mechanism of Muricholic Acids
This compound and its isomers act by competitively binding to FXR, preventing the binding of endogenous agonists. This blocks the conformational change required for the recruitment of coactivators and subsequent gene transcription.
Caption: Antagonistic action of ω-MCA on the FXR signaling pathway.
Quantitative Data for Muricholic Acids as FXR Antagonists
| Compound | Assay Type | Agonist Used (Concentration) | IC50 Value (µM) | Reference(s) |
| Tauro-β-muricholic acid (T-β-MCA) | Luciferase Reporter Assay | Chenodeoxycholic acid (CDCA) | 40 | [6][7] |
| Glycine-β-muricholic acid (Gly-MCA) | Not Specified | Not Specified | Not Specified | [8] |
| Glycoursodeoxycholic acid (GUDCA) | Luciferase Reporter Assay | Chenodeoxycholic acid (CDCA) | 77.2 | [7] |
| Tauroursodeoxycholic acid (TUDCA) | Luciferase Reporter Assay | Chenodeoxycholic acid (CDCA) | 75.1 | [7] |
| Hyocholic acid (HCA) | Luciferase Reporter Assay | Not Specified | 70.1 | [6][7] |
Experimental Protocols
The characterization of ω-MCA and other muricholic acids as FXR antagonists relies on a suite of well-established in vitro and in vivo experimental protocols.
In Vitro Luciferase Reporter Gene Assay
This cell-based assay is a widely used method to determine the functional activity of a nuclear receptor antagonist. It measures the ability of a compound to inhibit the agonist-induced transcriptional activation of a reporter gene (luciferase) that is under the control of an FXR response element.
Principle: Cells are co-transfected with an expression vector for FXR and a reporter vector containing a luciferase gene downstream of an FXRE. In the presence of an FXR agonist, FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
Detailed Protocol:
-
Cell Culture and Seeding:
-
HEK293T or HepG2 cells are commonly used.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well white, opaque plate at a density of 2 x 10^4 cells per well. Incubate overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing:
-
FXR expression plasmid (e.g., pCMX-hFXR)
-
FXRE-luciferase reporter plasmid (e.g., pGL4.2-FXRE-luc)
-
An internal control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a medium containing a fixed concentration of an FXR agonist (e.g., 1 µM GW4064 or 10 µM CDCA) and varying concentrations of the test antagonist (e.g., ω-MCA).
-
Include appropriate controls: vehicle (DMSO), agonist-only, and antagonist-only.
-
Incubate the cells for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized data as a percentage of the activity of the agonist-only control against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the FXR antagonist luciferase reporter gene assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a biochemical assay that measures the binding of a fluorescently labeled ligand to the FXR ligand-binding domain (LBD). It is a high-throughput method for identifying compounds that compete with the fluorescent ligand for binding to FXR.
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody (donor) that binds to a GST-tagged FXR-LBD. A fluorescently labeled synthetic FXR agonist (acceptor) binds to the LBD. When the donor and acceptor are in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An antagonist will compete with the fluorescent agonist for binding to the LBD, disrupting FRET and causing a decrease in the acceptor's emission.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT).
-
Dilute GST-hFXR-LBD, Tb-labeled anti-GST antibody, and a fluorescent FXR probe (e.g., a derivative of GW4064) in the assay buffer to their final concentrations.
-
-
Assay Plate Setup:
-
Use a 384-well low-volume black plate.
-
Add varying concentrations of the test compound (e.g., ω-MCA) to the wells.
-
Include controls: vehicle (DMSO) for maximum FRET and a high concentration of a known unlabeled agonist (e.g., GW4064) for minimum FRET.
-
-
Reaction:
-
Add the mixture of GST-hFXR-LBD and Tb-anti-GST antibody to each well.
-
Add the fluorescent FXR probe to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Read the plate using a TR-FRET-compatible plate reader.
-
Excite the terbium donor at ~340 nm.
-
Measure the emission at two wavelengths: the donor's emission (~490 nm) and the acceptor's emission (~520 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor's emission to the donor's emission for each well.
-
Calculate the percent inhibition based on the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the antagonist concentration and fitting to a dose-response curve.
-
Caption: Workflow for the FXR antagonist TR-FRET assay.
In Vivo Measurement of FXR Target Gene Expression
This protocol is designed to assess the effect of an FXR antagonist on the expression of FXR target genes in the liver and intestine of mice.
Principle: Administration of an FXR antagonist to mice is expected to block the endogenous activation of FXR by bile acids, leading to an upregulation of CYP7A1 in the liver and a downregulation of SHP and FGF15 in the intestine and/or liver. These changes in gene expression can be quantified using real-time quantitative PCR (RT-qPCR).
Detailed Protocol:
-
Animal Handling and Dosing:
-
Use male C57BL/6 mice. Acclimatize the animals for at least one week.
-
Divide the mice into a vehicle control group and one or more treatment groups.
-
Administer the test compound (e.g., ω-MCA) or vehicle (e.g., corn oil) by oral gavage daily for a specified period (e.g., 7 days).
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect liver and ileum tissues.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess the quality and quantity of the RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Perform RT-qPCR using a real-time PCR system and a SYBR Green-based detection method.
-
Use primers specific for the target genes (e.g., Cyp7a1, Shp, Fgf15) and a housekeeping gene for normalization (e.g., Gapdh or Actb).
-
Run the PCR in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control group.
-
Conclusion and Future Directions
This compound, as a member of the muricholic acid family, is a putative antagonist of the farnesoid X receptor. While direct quantitative data for ω-MCA remains to be elucidated, the consistent FXR antagonistic activity of its isomers provides strong evidence for its function. The experimental protocols detailed in this guide provide a robust framework for the further characterization of ω-MCA and other novel FXR modulators.
Future research should focus on:
-
The definitive determination of the IC50 value of ω-MCA for FXR.
-
Elucidation of the structure-activity relationship among the different muricholic acid isomers.
-
In-depth in vivo studies to evaluate the therapeutic potential of ω-MCA in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
The exploration of naturally occurring FXR antagonists like ω-MCA opens up new avenues for the development of safer and more effective therapies for a range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to omega-Muricholic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-muricholic acid (ω-MCA) is a secondary bile acid predominantly found in murine species. It is a product of the metabolic activity of the gut microbiota on primary bile acids. As a potent antagonist of the farnesoid X receptor (FXR), ω-muricholic acid and its derivatives are of significant interest in metabolic research and drug development, particularly for conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and other metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ω-muricholic acid, along with relevant experimental protocols and signaling pathways.
Chemical Structure and Identification
This compound is a C24 trihydroxy bile acid. Its systematic IUPAC name is (3α,5β,6α,7β)-3,6,7-trihydroxy-cholan-24-oic acid.[1] The defining features of its stereochemistry are the α-orientation of the hydroxyl groups at positions 3 and 6, and the β-orientation of the hydroxyl group at position 7 on the steroid nucleus.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[2][3] |
| CAS Number | 6830-03-1[1][2] |
| Chemical Formula | C₂₄H₄₀O₅[1][2][4] |
| InChI Key | DKPMWHFRUGMUKF-NTPBNISXSA-N[1] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C)O">C@HO)C[2] |
Physicochemical Properties
The physicochemical properties of ω-muricholic acid are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental studies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 408.6 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [4] |
| pKa (Strongest Acidic) | 4.6 | ChemAxon[4] |
| logP | 2.16 - 4.31 | ALOGPS, XLogP3[4][6] |
| Polar Surface Area | 97.99 Ų | ChemAxon[4] |
| Hydrogen Bond Donors | 4 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Rotatable Bonds | 4 | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][7] |
| Water Solubility (Predicted) | 0.069 g/L | ALOGPS[4] |
| Storage Temperature | -20°C | [7] |
Biological Activity and Signaling Pathways
This compound is primarily recognized for its role as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.
Biosynthesis of this compound
This compound is a secondary bile acid, meaning it is not synthesized directly in the liver but is a product of microbial metabolism in the intestine. The primary bile acid, β-muricholic acid, is converted to ω-muricholic acid by the action of gut bacteria, such as Clostridium species.[8][9] This conversion involves the epimerization of the hydroxyl group at the 6th position from the β to the α configuration.
Caption: Biosynthesis of this compound.
Farnesoid X Receptor (FXR) Antagonism
The taurine (B1682933) and glycine (B1666218) conjugates of muricholic acids, including tauro-ω-muricholic acid, are potent antagonists of FXR.[10] FXR is a ligand-activated transcription factor. When activated by agonist bile acids (like chenodeoxycholic acid), it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements, regulating the expression of target genes involved in bile acid synthesis and transport. As an antagonist, ω-muricholic acid and its conjugates bind to FXR but do not activate it, thereby inhibiting the downstream signaling cascade. This leads to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and has significant implications for lipid and glucose metabolism.
Caption: FXR Signaling Pathway and Antagonism by this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
A one-pot enzymatic synthesis method provides an efficient way to produce ω-muricholic acid from hyocholic acid.[1][11]
Principle: This method utilizes a "Mitsunobu-like" enzymatic inversion of the C-7 hydroxyl group of hyocholic acid. It involves a two-step process within a single pot:
-
Oxidation: A 7α-hydroxysteroid dehydrogenase (7α-HSDH) enzyme is used to oxidize the 7α-hydroxyl group of hyocholic acid to a 7-oxo intermediate. This step requires an oxidized cofactor (NAD⁺ or NADP⁺).
-
Reduction: A 7β-hydroxysteroid dehydrogenase (7β-HSDH) enzyme then stereoselectively reduces the 7-oxo group to a 7β-hydroxyl group, yielding ω-muricholic acid. This step requires a reduced cofactor (NADH or NADPH). Cofactor regeneration systems are employed in situ to ensure the continuous supply of the required oxidized and reduced cofactors.
Materials:
-
Hyocholic acid
-
7α-HSDH (e.g., from Escherichia coli)
-
7β-HSDH
-
NAD⁺/NADP⁺
-
NADH/NADPH
-
Cofactor regeneration enzymes (e.g., lactate (B86563) dehydrogenase for NAD⁺ regeneration, glucose-6-phosphate dehydrogenase for NADPH regeneration)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve hyocholic acid in the buffer solution.
-
Add the 7α-HSDH, 7β-HSDH, cofactors, and cofactor regeneration system components.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle shaking.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound | C24H40O5 | CID 5283851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for Muricholic acid (HMDB0000865) [hmdb.ca]
- 5. This compound - 6830-03-1 | VulcanChem [vulcanchem.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Bacterial formation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial formation of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muricholic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Physiological Concentrations of ω-Muricholic Acid in Mice: A Technical Guide
This technical guide provides an in-depth overview of the physiological concentrations of ω-muricholic acid (ω-MCA) in mice, tailored for researchers, scientists, and drug development professionals. It covers quantitative data, experimental methodologies for its measurement, and its role in key signaling pathways.
Quantitative Data Summary
The physiological concentrations of ω-muricholic acid in mice can vary significantly based on factors such as genetic background, sex, diet, and the gut microbiome. The following tables summarize the reported concentrations of ω-MCA and its taurine (B1682933) conjugate (T-ωMCA) in various biological matrices from C57BL/6 mice, a commonly used strain in metabolic research.
Table 1: Concentrations of ω-Muricholic Acid and Tauro-ω-Muricholic Acid in Mouse Liver
| Compound | Diet | Sex | Concentration (mean ± SEM) | Reference |
| ω-Muricholic Acid | Chow | Male | 0.05 ± 0.01 nmol/mg | [1] |
| Tauro-ω-Muricholic Acid | Chow | Male | 1.2 ± 0.2 nmol/mg | [1] |
| ω-Muricholic Acid | High-Fat | Male | 0.03 ± 0.01 nmol/mg | [1] |
| Tauro-ω-Muricholic Acid | High-Fat | Male | 0.8 ± 0.1 nmol/mg | [1] |
Table 2: Concentrations of ω-Muricholic Acid and Tauro-ω-Muricholic Acid in Mouse Serum/Plasma
| Compound | Biofluid | Sex | Concentration (mean ± SEM) | Reference |
| ω-Muricholic Acid | Plasma | Male | 2.5 ± 0.5 nM | [2] |
| ω-Muricholic Acid | Plasma | Female | 3.1 ± 0.6 nM | [2] |
| Tauro-ω-Muricholic Acid | Serum | Not Specified | 15.6 ± 3.2 ng/mL | [3] |
Table 3: Biliary and Fecal Content of ω-Muricholic Acid in Mice
| Matrix | Compound | Diet | Percentage of Total Bile Acids (mean ± SEM) | Reference |
| Bile | ω-Muricholic Acid | Chow | ~1-5% | [4] |
| Feces | ω-Muricholic Acid | Standard | 5.2 ± 0.9% | |
| Feces | ω-Muricholic Acid | 2% Cholesterol | 10.3 ± 1.5% |
Experimental Protocols
The quantification of ω-muricholic acid and other bile acids is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.
Sample Preparation
-
Homogenization: Weigh approximately 50 mg of frozen liver tissue and place it in a 2 mL tube containing ceramic beads. Add 1 mL of ice-cold 80% methanol (B129727). Homogenize the tissue using a bead-beater homogenizer.
-
Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Extraction: Collect the supernatant. To the pellet, add another 500 µL of 80% methanol, vortex, and centrifuge again. Pool the supernatants.
-
Drying and Reconstitution: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 200 µL of 50% methanol.
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris. Transfer the clear supernatant to an LC-MS vial for analysis.
-
Protein Precipitation: To 50 µL of serum or plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d4-cholic acid).
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.
2.1.3. Feces [8]
-
Homogenization: Weigh a fecal pellet (typically 20-50 mg) and place it in a homogenization tube with ceramic beads. Add 1 mL of methanol.
-
Extraction: Homogenize the sample until the pellet is completely dispersed.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at room temperature.
-
Dilution: Take an aliquot of the methanol supernatant and dilute it with water (e.g., 1:1 v/v) to achieve a final methanol concentration of 50%.
-
Final Centrifugation: Centrifuge the diluted sample to remove any precipitates before transferring to an LC-MS vial.
LC-MS/MS Analysis[10][11]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A typical gradient runs from 20% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is used for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ω-muricholic acid and its conjugated forms are monitored. For ω-MCA, a common transition is m/z 407.3 -> 407.3 or other specific fragments.
-
Signaling Pathways and Experimental Workflows
ω-Muricholic Acid as an FXR Antagonist
ω-Muricholic acid is a known antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[9] Antagonism of FXR by ω-MCA has significant downstream effects, particularly in the liver and intestine.
Caption: ω-MCA antagonizes FXR, leading to reduced SHP expression and consequently, increased CYP7A1 activity and bile acid synthesis.
Experimental Workflow for ω-MCA Quantification
The following diagram outlines the typical experimental workflow for the quantification of ω-muricholic acid from biological samples.
Caption: A generalized workflow for the quantification of ω-muricholic acid from mouse biological samples.
References
- 1. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling bile acid composition in bile from mice of different ages and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. agilent.com [agilent.com]
- 9. Muricholic acid - Wikipedia [en.wikipedia.org]
Omega-Muricholic Acid: A Key Modulator of Bile Acid Metabolism and Nuclear Receptor Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-muricholic acid (ω-MCA) is a secondary bile acid predominantly found in rodents, playing a crucial role in the intricate signaling network of bile acid metabolism.[1][2][3] Unlike the primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), muricholic acids, including ω-MCA, possess unique structural features that confer distinct biological activities, particularly in the modulation of the farnesoid X receptor (FXR). This technical guide provides a comprehensive overview of ω-MCA, encompassing its synthesis, metabolism, and interaction with key signaling pathways. It is designed to serve as a resource for researchers and professionals in the fields of gastroenterology, metabolic diseases, and drug development.
Chemical Properties
This compound is a trihydroxy bile acid with the chemical formula C₂₄H₄₀O₅. Its structure is characterized by hydroxyl groups at the 3α, 6α, and 7β positions of the steroid nucleus.
| Property | Value |
| IUPAC Name | (3α,5β,6α,7β)-3,6,7-trihydroxycholan-24-oic acid |
| Molecular Formula | C₂₄H₄₀O₅ |
| Molecular Weight | 408.57 g/mol |
| CAS Number | 6830-03-1 |
Synthesis and Metabolism of ω-Muricholic Acid
The biosynthesis of ω-MCA involves a multi-step process involving both host and microbial enzymes, highlighting the critical role of the gut-liver axis.
Hepatic Synthesis of Precursors
In mice, the precursors to ω-MCA, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are synthesized in the liver from CDCA and ursodeoxycholic acid (UDCA), respectively.[4][5] This conversion is catalyzed by the cytochrome P450 enzyme Cyp2c70, which is highly expressed in the murine liver but absent in humans.[5] This enzymatic difference is a primary reason for the distinct bile acid profiles between mice and humans.
Microbial Transformation to ω-Muricholic Acid
The final step in ω-MCA synthesis occurs in the gut, mediated by the intestinal microbiota. Specifically, β-muricholic acid is converted to ω-muricholic acid through a cooperative mechanism involving at least two different bacterial species.[1][2][6] The process involves a two-step reaction:
-
Oxidation of the 6β-hydroxyl group of β-MCA to a 6-oxo intermediate by bacteria such as Eubacterium lentum.[1][6]
-
Reduction of the 6-oxo group to a 6α-hydroxyl group by other gut bacteria, including certain strains of Fusobacterium and Clostridium, to yield ω-MCA.[2][3][6]
References
- 1. Cooperative formation of this compound by intestinal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial formation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Species-Specific Differences in Muricholic Acid Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the species-specific differences in muricholic acid (MCA) profiles, with a particular focus on the disparities between murine models and humans. Understanding these differences is critical for the accurate translation of preclinical research findings to human physiology and disease. This document outlines quantitative data on MCA distribution, detailed experimental protocols for their analysis, and the key signaling pathways they modulate.
Quantitative Differences in Muricholic Acid Profiles
Muricholic acids, including α-MCA, β-MCA, and ω-MCA, are a class of bile acids that are abundant in mice but virtually absent in humans.[1][2] This fundamental difference in bile acid composition has significant implications for lipid metabolism, cholesterol homeostasis, and the regulation of nuclear receptors.[1][3]
In mice, MCAs are primary bile acids and can constitute approximately half of the total bile acid pool.[1] They are produced from chenodeoxycholic acid (CDCA) through the action of the enzyme Cyp2c70, which catalyzes 6β-hydroxylation.[4][5] In contrast, humans lack the orthologous enzyme activity, and therefore do not synthesize MCAs.[3][6] The primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA).[7][8]
The absence of MCAs in humans leads to a more hydrophobic bile acid pool compared to the hydrophilic pool found in mice. This difference in hydrophobicity influences the activation of key nuclear receptors, such as the farnesoid X receptor (FXR).[6][7]
Table 1: Muricholic Acid Composition in Serum of Wild-Type (WT) and Cyp2c70 Knockout (KO) Mice
| Bile Acid | Wild-Type (WT) Mice | Cyp2c70 KO Mice |
| Muricholic Acids (MCAs) | 69% of total serum BAs | Absent |
| Chenodeoxycholic Acid (CDCA) & Cholic Acid (CA) (free and conjugated) | - | 75% of total serum BAs |
| Ursodeoxycholic Acid (UDCA) & Tauro-UDCA (TUDCA) | - | Increased 6-fold |
| Data sourced from a study on Cyp2c70 gene deletion in mice, which completely abolished MCA formation.[1] |
Table 2: General Bile Acid Composition Differences Between Species
| Species | Primary Bile Acids | Key Secondary Bile Acids | Muricholic Acids | Predominant Conjugation |
| Human | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA)[7][8] | Deoxycholic Acid (DCA), Lithocholic Acid (LCA)[8] | Not detected[2] | Glycine and Taurine[2] |
| Mouse | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), α-Muricholic Acid (αMCA), β-Muricholic Acid (βMCA)[8][9] | Deoxycholic Acid (DCA), Lithocholic Acid (LCA), ω-Muricholic Acid[5] | High concentrations[1] | Predominantly Taurine[5] |
| Rat | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), α-Muricholic Acid (αMCA), β-Muricholic Acid (βMCA)[4] | Deoxycholic Acid (DCA), Lithocholic Acid (LCA) | High concentrations | Predominantly Taurine |
Experimental Protocols for Muricholic Acid Quantification
The accurate quantification of muricholic acids and other bile acids is essential for studying their physiological roles. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[8][9]
Sample Preparation
2.1.1. Serum/Plasma Samples [9][10]
-
Thaw 50 µl of serum or plasma on ice.
-
Spike the sample with an internal standard solution (e.g., deuterated bile acids).
-
Add 225 µl of cold methanol (B129727) for protein precipitation.
-
Vortex the mixture and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a speed vacuum concentrator.
-
Reconstitute the residue in 50 µl of methanol:water (50:50, v/v).
-
Centrifuge at 10,000 x g for 1 minute at 4°C and transfer the supernatant for UPLC-MS/MS analysis.
2.1.2. Liver Tissue Samples [9]
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 600 µl of cold methanol and the internal standard solution.
-
Homogenize the tissue using a bead beater.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Perform a second extraction of the pellet with 400 µl of cold methanol.
-
Pool the supernatants and store them at -80°C until analysis.
-
Lyophilize fecal samples to determine the dry weight.
-
Homogenize the dried feces in a 5% ammonium-ethanol aqueous solution.[11]
-
Vortex and centrifuge the homogenate.
-
Collect the supernatant for analysis.
UPLC-MS/MS Analysis[9][10]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[10]
-
Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in a mixture of methanol, acetonitrile, and water.[10]
-
Mobile Phase B: 0.1% acetic acid in a mixture of methanol, acetonitrile, and 2-propanol.[10]
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to separate the different bile acid species over a run time of approximately 20-25 minutes.[9][10]
-
-
Mass Spectrometry Detection:
Signaling Pathways Modulated by Muricholic Acids
The primary mechanism through which muricholic acids exert their species-specific effects is by acting as antagonists of the farnesoid X receptor (FXR).[3][5] FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[12]
In humans, the primary FXR agonist is CDCA.[13] In mice, the high levels of MCAs, particularly tauro-β-muricholic acid (Tβ-MCA), act as potent FXR antagonists, thereby counteracting the agonistic effects of other bile acids.[5] This leads to a higher basal synthesis of bile acids and cholesterol in mice compared to humans.[1]
// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP7A1 [label="CYP7A1", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_BAs [label="Primary Bile Acids\n(CA, CDCA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXR_liver [label="FXR (Liver)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SHP [label="SHP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cholesterol -> CYP7A1 [label="Rate-limiting step"]; CYP7A1 -> Primary_BAs; Primary_BAs -> FXR_liver [label="Activates"]; FXR_liver -> SHP [label="Induces"]; SHP -> CYP7A1 [label="Inhibits", arrowhead=tee];
} dot Caption: Simplified overview of FXR-mediated negative feedback regulation of bile acid synthesis in the liver.
In the murine intestine, the antagonism of FXR by MCAs has profound effects on the expression of Fibroblast Growth Factor 15 (FGF15), the murine ortholog of human FGF19.[7] FGF15 is a key hormone that signals from the intestine to the liver to repress bile acid synthesis. The presence of MCAs in mice leads to reduced FXR activation in the ileum, lower FGF15 expression, and consequently, a higher rate of bile acid synthesis compared to humans.
The differential signaling through FXR also impacts the gut microbiome. Bile acids shape the microbial community, and in turn, gut bacteria metabolize primary bile acids into secondary bile acids.[2] The distinct bile acid profiles in mice and humans contribute to differences in their gut microbial compositions.
Conclusion
The profound differences in muricholic acid profiles between mice and humans underscore the importance of careful consideration when extrapolating data from murine models to human physiology. The presence of MCAs in mice as potent FXR antagonists creates a unique metabolic milieu that does not exist in humans. Researchers and drug development professionals must be cognizant of these species-specific differences to design more effective and translatable preclinical studies, particularly in the fields of metabolic disease, gastroenterology, and hepatology. The use of genetically engineered mouse models, such as the Cyp2c70 knockout mouse, which possesses a more "human-like" bile acid profile, offers a valuable tool to bridge this translational gap.[1][3]
References
- 1. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muricholic acid - Wikipedia [en.wikipedia.org]
- 6. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Mice With Human-Like Bile Acid Composition Develop PFIC-2- Like Choles" by Anthony Nickel, Jay L. Vivian et al. [scholarlyexchange.childrensmercy.org]
- 8. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 13. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of omega-Muricholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-muricholic acid (ω-MCA), a member of the muricholic acid family of bile acids, is emerging as a molecule of interest in metabolic and inflammatory research. While comprehensive in vitro data specifically for ω-MCA is still developing, studies on closely related muricholic acids, particularly tauro-β-muricholic acid (TβMCA), provide a strong foundation for understanding its potential biological activities. This technical guide synthesizes the available preliminary in vitro data, focusing on the effects of muricholic acids on key bile acid receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5). This document provides an overview of the signaling pathways involved, quantitative data from studies on related compounds, and detailed experimental protocols that can be adapted for the investigation of ω-MCA. The information presented herein is intended to serve as a resource for researchers designing in vitro studies to elucidate the specific effects of this compound.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide range of metabolic processes, including glucose homeostasis, lipid metabolism, and inflammation. The biological effects of bile acids are mediated primarily through the activation of nuclear receptors, such as FXR, and G-protein coupled receptors, like TGR5. Different bile acids exhibit varying affinities for these receptors, leading to a spectrum of physiological responses.
Muricholic acids, particularly abundant in mice, have garnered attention for their unique signaling properties. Unlike many other bile acids that are potent FXR agonists, muricholic acids have been identified as FXR antagonists.[1][2][3] Conversely, they are suggested to be agonists for TGR5. This dual activity positions them as intriguing candidates for therapeutic intervention in metabolic and inflammatory diseases. This compound, as a member of this family, is hypothesized to share these characteristics. This guide will delve into the existing in vitro evidence for these effects, drawing primarily from studies on its close structural relatives.
Quantitative Data
Direct quantitative in vitro data for this compound is currently limited in the published literature. However, studies on tauro-β-muricholic acid (TβMCA), a conjugated form of β-muricholic acid, provide valuable insights into the potential potency of muricholic acids as FXR antagonists.
| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |
| Tauro-β-muricholic acid (TβMCA) | Farnesoid X Receptor (FXR) | Competitive Radioligand Binding Assay | IC50 | 40 µM | Not Specified | [4] |
Note: The provided IC50 value is for the tauro-conjugated beta-isoform of muricholic acid. Further research is required to determine the specific binding affinity and functional activity of this compound at the FXR. Quantitative data for the TGR5 agonistic activity of any muricholic acid is not yet well-defined in the literature.
Signaling Pathways
The primary signaling pathways influenced by muricholic acids in vitro are the FXR and TGR5 pathways.
Farnesoid X Receptor (FXR) Antagonism
FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR by bile acids in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis. Muricholic acids, acting as antagonists, can block this activation.
Caption: FXR Antagonism by ω-Muricholic Acid.
Takeda G-protein Coupled Receptor 5 (TGR5) Agonism
TGR5 is a G-protein coupled receptor expressed in various tissues, including the intestine and immune cells. Its activation by bile acids leads to increased intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling cascades involved in glucagon-like peptide-1 (GLP-1) secretion and anti-inflammatory responses.
Caption: TGR5 Agonism by ω-Muricholic Acid.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments that can be adapted to study the effects of this compound.
FXR Reporter Gene Assay
This assay is used to determine the functional effect of a compound on FXR activation or antagonism.
-
Cell Line: HEK293T or HepG2 cells are commonly used.
-
Reagents:
-
Expression plasmids for human FXR and its heterodimeric partner retinoid X receptor (RXR).
-
A reporter plasmid containing multiple FXR response elements (FXREs) upstream of a luciferase gene.
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase assay reagent.
-
FXR agonist (e.g., GW4064 or CDCA) and the test compound (ω-MCA).
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and control plasmids.
-
After 24 hours, treat the cells with the FXR agonist in the presence or absence of varying concentrations of ω-MCA.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
To determine antagonist activity, plot the relative luciferase activity against the concentration of ω-MCA and fit the data to a dose-response curve to calculate the IC50 value.
-
TGR5-Mediated GLP-1 Secretion Assay
This assay measures the ability of a compound to stimulate GLP-1 secretion from enteroendocrine L-cells via TGR5 activation.
-
Cell Line: Human NCI-H716 cells are a common model for enteroendocrine L-cells.
-
Reagents:
-
NCI-H716 cells.
-
Matrigel for coating culture plates.
-
Test compound (ω-MCA) and a known TGR5 agonist (e.g., INT-777) as a positive control.
-
GLP-1 ELISA kit.
-
-
Protocol:
-
Seed NCI-H716 cells on Matrigel-coated plates and allow them to differentiate.
-
Wash the cells and incubate with serum-free media.
-
Treat the cells with varying concentrations of ω-MCA or the positive control for a defined period (e.g., 2 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted GLP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the GLP-1 concentration against the concentration of ω-MCA to determine the dose-response relationship.
-
In Vitro Intestinal Barrier Function Assay
This assay assesses the effect of a compound on the integrity of an intestinal epithelial monolayer.
-
Cell Line: Caco-2 cells are widely used as a model of the intestinal barrier.
-
Reagents:
-
Caco-2 cells.
-
Transwell inserts with a permeable membrane.
-
Transepithelial electrical resistance (TEER) measurement system.
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa).
-
Test compound (ω-MCA).
-
-
Protocol:
-
Seed Caco-2 cells on the apical side of Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring TEER.
-
Once a stable TEER is achieved, treat the cells with varying concentrations of ω-MCA on the apical side.
-
Measure TEER at different time points after treatment. A decrease in TEER indicates a disruption of the barrier function.
-
For a permeability assay, add FITC-dextran to the apical chamber and incubate.
-
Collect samples from the basolateral chamber at different time points and measure the fluorescence to quantify the amount of FITC-dextran that has passed through the monolayer. An increase in basolateral fluorescence indicates increased permeability.
-
Anti-inflammatory Assay in Macrophages
This assay evaluates the potential of a compound to suppress the inflammatory response in macrophages.
-
Cell Line: Murine RAW 264.7 macrophages or human THP-1 monocytes differentiated into macrophages.
-
Reagents:
-
Macrophage cell line.
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Test compound (ω-MCA).
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
-
Protocol:
-
Seed macrophages in a 24-well plate.
-
Pre-treat the cells with varying concentrations of ω-MCA for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
A reduction in cytokine levels in the presence of ω-MCA indicates an anti-inflammatory effect.
-
Conclusion and Future Directions
The preliminary in vitro data, largely derived from studies on related muricholic acids, strongly suggest that this compound is a promising candidate for further investigation as a dual FXR antagonist and TGR5 agonist. This unique pharmacological profile suggests potential therapeutic applications in a range of metabolic and inflammatory disorders.
Future in vitro research should focus on:
-
Direct Quantification: Determining the specific IC50/EC50 values of this compound for FXR and TGR5.
-
Downstream Signaling: Elucidating the downstream effects of ω-MCA on target gene expression and cellular function in relevant cell types.
-
Barrier and Immune Effects: Directly assessing the impact of ω-MCA on intestinal barrier integrity and the inflammatory response in vitro.
-
Comparative Studies: Comparing the in vitro effects of ω-MCA with other muricholic acid isomers to understand structure-activity relationships.
The experimental protocols detailed in this guide provide a robust framework for conducting these critical next steps in the characterization of this compound's in vitro effects. Such studies will be instrumental in validating its potential as a novel therapeutic agent.
References
- 1. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of ω-Muricholic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are crucial signaling molecules synthesized from cholesterol in the liver that regulate lipid, glucose, and energy metabolism.[1] In rodents, the primary bile acid pool includes α-, β-, and ω-muricholic acids (MCAs), which are metabolites of chenodeoxycholic acid (CDCA).[2] ω-Muricholic acid (ω-MCA) is of particular interest in metabolic research and drug development studies involving murine models. The quantification of ω-MCA is challenging due to the presence of structurally similar isomers, requiring highly specific and sensitive analytical methods.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this application, offering the necessary selectivity and sensitivity for accurate quantification in complex biological matrices like plasma, serum, and liver tissue.[3][4]
This application note provides a detailed protocol for the robust quantification of ω-MCA using LC-MS/MS, including sample preparation, instrument parameters, and data analysis.
Principle
This method utilizes reversed-phase liquid chromatography for the chromatographic separation of ω-Muricholic acid from its isomers and other endogenous components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing. The method is based on the principle of electrospray ionization (ESI), typically in negative ion mode, which provides excellent sensitivity for bile acids.[1][2]
Experimental Protocols
Materials and Reagents
-
Standards: ω-Muricholic acid, Deuterated ω-Muricholic acid (or a suitable deuterated bile acid internal standard, e.g., d4-Cholic Acid).
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Additives: Ammonium (B1175870) acetate (B1210297) and formic acid (or ammonia (B1221849) for basic mobile phases).
-
Biological Matrices: Plasma, serum, or liver tissue homogenate.
Sample Preparation Protocol (Plasma/Serum)
-
Thaw plasma or serum samples on ice.
-
To a 50 µL aliquot of the sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (prepared in methanol).[5]
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 800 µL of ice-cold acetonitrile.[5]
-
Vortex the mixture vigorously for 10 minutes.[1]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.[5]
-
Reconstitute the dried extract in 200 µL of a suitable solvent, such as 50:50 methanol/water, vortex to mix, and transfer to an LC-MS vial for analysis.[5]
Sample Preparation Protocol (Liver Tissue)
-
Accurately weigh approximately 20-50 mg of frozen liver tissue.
-
Homogenize the tissue in a suitable volume of ice-cold solvent (e.g., 80% methanol) containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and proceed with the evaporation and reconstitution steps as described for plasma/serum (Steps 7-9).
Below is a diagram illustrating the general experimental workflow.
LC-MS/MS Method
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II, Shimadzu Nexera X2, or equivalent[5][6] |
| Column | Ascentis® Express C18 (15 cm x 4.6 mm, 2.7 µm) or Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)[3] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.012% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid |
| Gradient | Start at 65-70% B, increase to 95% B over 10-15 minutes, hold, then re-equilibrate[2] |
| Flow Rate | 0.5 - 0.8 mL/min[5] |
| Column Temp. | 40 - 50 °C[3] |
| Injection Vol. | 2 - 10 µL[2] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Sciex QTRAP 6500+, Agilent 6495D, or equivalent[3][6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2][3] |
| Ion Spray Voltage | -4200 to -4500 V[1][3] |
| Source Temperature | 400 - 500 °C[1][3] |
| Nebulizer Gas | 25 - 35 psi[1][6] |
| Curtain/Sheath Gas | Optimized for instrument (e.g., 35-40 psi)[1][3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions for ω-Muricholic Acid
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| ω-MCA | 407.3 | Optimize | Optimize | Negative |
| d4-CA (IS) | 411.3 | 347.3 | Optimize | Negative |
| ω-MCA (Alternate) | 373.3 | 159.1 | 20 | Positive[4] |
Note: Negative ion mode is generally preferred for bile acid analysis. The precursor ion for ω-MCA ([M-H]⁻) is m/z 407.3. Product ions and collision energy must be optimized by infusing a standard solution. The positive mode transition is provided as an alternative from literature.[4]
Quantitative Data Summary
Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The table below presents example performance data from a validated method.[4]
Table 4: Method Performance Characteristics
| Parameter | Matrix | Value |
| Linearity (r²) | Liver Tissue | > 0.998 |
| LOD | Liver Tissue | 0.06 ng/mL[4] |
| LOQ | Liver Tissue | 0.18 ng/mL[4] |
| Extraction Recovery | Liver Tissue | 83 - 105%[4] |
| Intra/Inter-day Precision | Plasma | < 10% CV[3] |
Relevant Biological Pathway
In rodents, ω-Muricholic acid is synthesized in the liver from cholesterol via Chenodeoxycholic acid (CDCA). The conversion of CDCA to the various muricholic acid isomers is a key step mediated by the cytochrome P450 enzyme CYP2C70 (a 6β-hydroxylase).[2][4]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantification of ω-Muricholic acid in various biological matrices. The simple protein precipitation extraction is efficient and suitable for high-throughput analysis.[4] Accurate quantification, enabled by the use of stable isotope-labeled internal standards, is essential for studies investigating the role of this key bile acid in metabolic diseases and pharmacology in rodent models.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
Application Note & Protocol: Fecal Sample Preparation for ω-Muricholic Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Omega-muricholic acid (ω-MCA) is a primary bile acid in rodents and a secondary bile acid in humans, formed through the metabolic activity of gut microbiota.[1] The analysis of fecal bile acids like ω-MCA provides critical insights into host-microbiome interactions, cholesterol metabolism, and various disease states.[1][2] However, feces present a highly complex and heterogeneous matrix, containing proteins, lipids, and salts that can interfere with accurate quantification.[1] Therefore, a robust and reproducible sample preparation protocol is essential to ensure reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed protocols for the extraction of ω-MCA from fecal samples, summarizes key performance data from validated methods, and outlines best practices for sample handling and preparation.
Experimental Protocols
Two primary methods are presented: a high-pH ethanol-based extraction and an acetonitrile (B52724)/methanol-based extraction. Both methods are effective for the analysis of a broad range of bile acids, including ω-MCA.
Protocol 1: High-pH Ethanol Extraction
This method, adapted from a validated protocol for comprehensive bile acid profiling, utilizes a 5% ammonium-ethanol solution to efficiently extract bile acids from wet fecal samples.[1]
Materials and Reagents:
-
Fecal sample (stored at -80°C)
-
Ethanol (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., deuterated cholic acid, CA-d4)[1]
-
5% Ammonium-Ethanol Solution: Prepare fresh by mixing ethanol, water, and ammonium hydroxide.
-
Homogenizer (e.g., bead beater)
-
Centrifuge capable of >13,000 rpm and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials
Procedure:
-
Sample Weighing: On an analytical balance, weigh approximately 50-100 mg of frozen (wet) fecal sample into a pre-weighed homogenization tube. Record the exact weight for normalization.[3] It is recommended to use wet feces as this provides better extraction efficiency and repeatability compared to lyophilized samples.[1][4]
-
Addition of Extraction Solvent: Add 1 mL of 5% ammonium-ethanol solution to the tube.[1]
-
Internal Standard Spiking: Add an appropriate volume of the internal standard solution to the mixture.
-
Homogenization: Securely cap the tube and homogenize using a bead beater or similar equipment until the sample is fully dispersed.
-
Extraction: Vortex the homogenate for 10-20 minutes at 4°C.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,500 rpm or >15,000 x g) for 20 minutes at 4°C to pellet solid debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding the pelleted material.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., 50% methanol (B129727) or acetonitrile/water mixture).[5][6]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates, and transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: Acetonitrile/Methanol Extraction
This protocol is a widely used alternative that employs a neutral organic solvent mixture for extraction.
Materials and Reagents:
-
Fecal sample (stored at -80°C)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution
-
Extraction Solvent: Prepare an 8:2 (v/v) mixture of acetonitrile and methanol.[5]
-
Other materials as listed in Protocol 1.
Procedure:
-
Sample Weighing: Weigh approximately 10-50 mg of frozen (wet) fecal sample into a homogenization tube.[5]
-
Addition of Extraction Solvent: Add 200 µL of the acetonitrile/methanol (8:2 v/v) extraction solvent containing the internal standards.[5]
-
Homogenization: Homogenize the sample thoroughly using a bead beater.[5]
-
Centrifugation: Centrifuge the homogenate at 13,500 rpm for 20 minutes at 4°C.[5]
-
Supernatant Dilution: Transfer a small aliquot (e.g., 10 µL) of the supernatant to a new tube and dilute it (e.g., 1:10) with a solution mimicking the initial mobile phase (e.g., 1:1 v/v mixture of mobile phase A and B).[5]
-
Final Centrifugation & Transfer: Centrifuge the diluted sample and transfer the final supernatant to an LC-MS vial for injection.[5]
Optional Step: Solid-Phase Extraction (SPE) for Purification
For cleaner extracts and potentially improved analytical sensitivity, an SPE step can be incorporated after initial supernatant collection (Step 7 in Protocol 1).[6]
-
Column Conditioning: Precondition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.[6]
-
Sample Loading: Dilute the fecal extract supernatant with water and load it onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge sequentially with water and a low-concentration organic solvent (e.g., 25% ethanol) to remove polar impurities.[6][7]
-
Elution: Elute the retained bile acids with a stronger organic solvent like methanol or ethanol.[6][7]
-
Evaporation & Reconstitution: Collect the eluate and proceed with the evaporation and reconstitution steps as described in Protocol 1 (Steps 8-10).[6]
Experimental Workflow
The following diagram illustrates the general workflow for fecal sample preparation for ω-MCA analysis.
Caption: A generalized workflow for the extraction and preparation of ω-muricholic acid from fecal samples.
Data Presentation: Method Performance
The following table summarizes quantitative data from published methods for bile acid analysis in feces. This data provides an indication of the expected performance for recovery and sensitivity.
| Method / Reference | Analytes | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| High-pH Ethanol Extraction[1] | 58 Bile Acids (incl. ω-MCA) | 80.05 - 120.83 | 0.01 - 0.24 | 0.03 - 0.81 |
| Methanol Extraction (Wet Feces)[4] | 12 Bile Acids | 83.58 - 122.41 | 2.5 - 15 (nM) | 2.5 - 15 (nM) |
| Solid-Phase Extraction (General)[6] | General Bile Acids | 89.1 - 100.2 | Not Reported | Not Reported |
Note: LOD and LOQ for reference[4] were reported in nM and are presented here as originally published.
Key Considerations and Best Practices
-
Sample Collection and Storage: Fecal samples should be collected and immediately frozen at -80°C to halt microbial activity that could alter bile acid profiles.[8]
-
Wet vs. Lyophilized Feces: Multiple studies have demonstrated that extraction from wet (frozen) fecal aliquots results in higher and more consistent recovery of bile acids compared to lyophilized (freeze-dried) samples.[1][4] If lyophilized samples must be used, spiking with internal standards before drying is recommended to correct for recovery losses.[4]
-
Normalization: Due to high inter-individual variability in water and solid content, normalization is crucial.[3] Normalizing bile acid concentrations to the initial wet weight of the fecal sample is the most straightforward approach and results in the narrowest data distribution.[3]
-
Internal Standards (IS): The use of stable isotope-labeled internal standards (e.g., d4- or d5-labeled bile acids) is critical for accurate quantification. They should be added at the very beginning of the extraction process to account for variations in extraction efficiency and matrix effects during LC-MS/MS analysis.[4][5]
-
Minimizing Freeze-Thaw Cycles: Repeatedly freezing and thawing samples and extracts should be avoided, as it can lead to poor recovery for some bile acids.[4] Aliquoting samples upon initial processing is recommended.
References
- 1. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. Fecal Bile Acid Analysis [bio-protocol.org]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneity and lyophilization comparison of stool processing for gastrointestinal bile acid measurement by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
analytical standards for omega-Muricholic acid quantification
Application Note: Quantification of ω-Muricholic Acid
Introduction
Omega-Muricholic acid (ω-MCA) is a secondary bile acid predominantly found in mice.[1][2][3] It is formed from the enzymatic conversion of β-muricholic acid by intestinal microorganisms.[1][3] As a key signaling molecule in metabolic regulation, the accurate quantification of ω-MCA in biological matrices is crucial for researchers in metabolic disease, liver function, and drug development. This document provides a detailed protocol for the quantification of ω-MCA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Analytical Standards
The use of high-purity, certified reference materials is fundamental for accurate quantification. Both unlabeled and stable isotope-labeled standards for ω-Muricholic acid are commercially available and essential for calibration and as internal standards to correct for matrix effects and procedural losses.
Table 1: Analytical Standards for ω-Muricholic Acid Quantification
| Compound Name | Type | Supplier Examples | CAS Number | Molecular Formula | Molecular Weight |
| ω-Muricholic Acid | Unlabeled Standard | Cambridge Isotope Laboratories, Cayman Chemical[1][6] | 6830-03-1[1][6] | C₂₄H₄₀O₅ | 408.57 g/mol [6] |
| ω-Muricholic Acid-d₅ | Isotope-Labeled Internal Standard | Eurisotop[7] | N/A | C₂₄H₃₅D₅O₅ | 413.60 g/mol [7] |
UPLC-MS/MS Method Overview
The quantification of bile acids is challenging due to the presence of structural isomers.[8] UPLC-MS/MS provides the necessary sensitivity, specificity, and chromatographic resolution to differentiate and accurately measure ω-MCA in complex biological samples.[9][10] The method involves sample preparation to extract the analyte, chromatographic separation on a reversed-phase column, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Workflow for ω-MCA Quantification
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - 6830-03-1 | VulcanChem [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ï-Muricholic acid (unlabeled) - Cambridge Isotope Laboratories, ULM-10623-0.001 [isotope.com]
- 7. This compound | Eurisotop [eurisotop.com]
- 8. medpace.com [medpace.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
Application Notes and Protocols for In Vivo Omega-Muricholic Acid Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies in mice to investigate the physiological and pharmacological effects of omega-Muricholic Acid (ω-MCA). ω-MCA, a primary bile acid in mice, is a known antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Understanding its effects is crucial for metabolic research and drug development.
Introduction to this compound (ω-MCA)
Muricholic acids (MCAs), including α-MCA, β-MCA, and ω-MCA, are a group of hydrophilic bile acids unique to murine species.[3] They are synthesized in the liver from chenodeoxycholic acid (CDCA).[3] Intestinal microorganisms can then convert β-MCA into ω-MCA.[4][5] A critical function of MCAs, particularly tauro-β-muricholic acid (T-β-MCA), is their role as natural antagonists of the FXR nuclear receptor.[2][6] By inhibiting FXR signaling in the intestine, these molecules can influence a cascade of metabolic events, including the regulation of bile acid synthesis in the liver.[2][7] This makes ω-MCA and its precursors key molecules of interest in studies of metabolic diseases, including obesity, steatosis, and hypercholesterolemia.[8][9]
In Vivo Experimental Design
A well-structured experimental design is fundamental for obtaining reliable and reproducible data. Key considerations for in vivo ω-MCA studies are outlined below.
Animal Models
The choice of mouse model is dependent on the research question.
-
Wild-Type Mice: C57BL/6J is the most common background strain for metabolic studies.
-
Disease Models:
-
Diet-Induced Obesity (DIO): Mice fed a high-fat diet (HFD) develop obesity, insulin (B600854) resistance, and steatosis, providing a relevant model to study the therapeutic potential of ω-MCA.[8]
-
Genetically Modified Mice:
-
Cyp8b1-/- Mice: These mice cannot synthesize cholic acid, leading to an accumulation of MCAs. They exhibit resistance to diet-induced weight gain and steatosis.[8]
-
Fxr-/- Mice: Global or intestine-specific FXR knockout mice are crucial for elucidating the FXR-dependent mechanisms of ω-MCA.[6]
-
ApoE-/- or Ldlr-/- Mice: Used for atherosclerosis research, these models can help investigate the role of ω-MCA in cholesterol metabolism and cardiovascular disease.
-
-
ω-MCA Administration
The method of administration, dosage, and treatment duration must be carefully selected.
-
Route of Administration:
-
Oral Gavage (PO): Allows for precise dosing. This is a common method for administering experimental compounds to rodents.[10]
-
Dietary Admixture: Involves mixing ω-MCA into the rodent chow. This method is less stressful for chronic studies but offers less control over the exact dose consumed daily.
-
Intraperitoneal (IP) Injection: Bypasses the gastrointestinal tract, which may be useful for specific mechanistic studies, though it is less physiologically relevant for a bile acid.[11][12]
-
-
Dosage and Formulation:
-
Dosages can vary significantly based on the study's goals. Chronic feeding studies often use a percentage of the diet (e.g., 0.01% to 3%).[13]
-
For gavage, ω-MCA can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) or corn oil. It is critical to test the stability and homogeneity of the formulation.
-
-
Treatment Duration:
-
Acute Studies (hours to days): Useful for examining rapid changes in gene expression or signaling events.
-
Chronic Studies (weeks to months): Necessary for evaluating long-term effects on body weight, glucose metabolism, liver histology, and gut microbiota composition.[8]
-
Control Groups
-
Vehicle Control: This is the most critical control group. These animals receive the same administration procedure (e.g., gavage, diet) with the vehicle alone (e.g., CMC, corn oil) to account for any effects of the procedure or vehicle.
-
Untreated/Baseline Control: A group of animals that receives no treatment can be included to establish baseline physiological parameters.
Key Experimental Endpoints
A comprehensive analysis requires measuring a range of metabolic, molecular, and physiological parameters.
| Category | Parameter | Sample Type(s) |
| Metabolic Phenotyping | Body Weight & Composition (Fat/Lean Mass) | Live Animal |
| Food and Water Intake | Live Animal | |
| Energy Expenditure (VO2, VCO2, RER) | Live Animal (Metabolic Cages)[14][15] | |
| Glucose Tolerance Test (GTT) | Blood (Tail Vein)[16] | |
| Insulin Tolerance Test (ITT) | Blood (Tail Vein)[16] | |
| Serum Lipids (Cholesterol, Triglycerides) | Serum/Plasma | |
| Bile Acid Homeostasis | Bile Acid Pool Size and Composition | Liver, Serum, Feces, Gallbladder[17][18] |
| Fecal Bile Acid Excretion | Feces | |
| Gene Expression | FXR Target Genes (Shp, Fgf15, Ibabp) | Ileum, Liver[7] |
| Bile Acid Synthesis Genes (Cyp7a1, Cyp8b1) | Liver[9] | |
| Bile Acid Transporter Genes (Ntcp, Asbt) | Liver, Ileum[9] | |
| Gut Microbiota | Microbial Composition and Diversity | Feces[19] |
| Bile Salt Hydrolase (BSH) Activity | Fecal Contents | |
| Histopathology | Hepatic Steatosis (Lipid Accumulation) | Liver Tissue[20] |
| Inflammation and Fibrosis | Liver Tissue | |
| Intestinal Morphology (Villus/Crypt length) | Intestinal Tissue[21][22] |
Experimental Protocols
Protocol 1: Bile Acid Profiling by LC-MS/MS
This protocol details the extraction and analysis of bile acids from mouse serum and liver.[17][23]
1. Sample Collection:
-
Euthanize mice according to approved IACUC protocols.
-
Collect blood via cardiac puncture and process to obtain serum.[17]
-
Perfuse the liver with PBS, then excise, weigh, and snap-freeze a portion in liquid nitrogen.[17]
-
Store all samples at -80°C until analysis.
2. Bile Acid Extraction (Liver):
-
Homogenize ~50 mg of frozen liver tissue in 1 mL of methanol (B129727) containing deuterated bile acid internal standards.
-
Vortex the homogenate for 10 minutes.[23]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[23]
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[23]
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50-90% methanol) for LC-MS/MS analysis.[17][23]
3. Bile Acid Extraction (Serum):
-
To 50-200 µL of serum, add 4 volumes of ice-cold acetonitrile (B52724) containing internal standards.
-
Vortex for 2 minutes and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for separation.[17]
-
Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a modifier like formic acid.[17]
-
Use a tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) to quantify individual conjugated and unconjugated bile acids.
Protocol 2: Gut Microbiota Analysis via 16S rRNA Sequencing
This protocol describes the profiling of the gut microbial community from fecal samples.[19][24]
1. Fecal Sample Collection:
-
Place individual mice in a clean, autoclaved cage without bedding.
-
Collect fresh fecal pellets using sterile forceps into a pre-labeled sterile microcentrifuge tube.[25]
-
Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C.
2. DNA Extraction:
-
Extract total microbial DNA from ~100-200 mg of feces using a commercial kit (e.g., QIAamp PowerFecal Pro DNA Kit, Omega E.Z.N.A. Stool DNA Kit) following the manufacturer's instructions.[19] These kits typically include a bead-beating step for efficient lysis of bacterial cells.
3. 16S rRNA Gene Amplification and Sequencing:
-
Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers flanked with adapter sequences for next-generation sequencing.[19][24]
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products and purify them.
-
Quantify the purified library and sequence it on an Illumina platform (e.g., MiSeq).[24]
4. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to each ASV/OTU using a reference database (e.g., SILVA, Greengenes).
-
Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) to compare microbial communities across different treatment groups.
Protocol 3: Metabolic Phenotyping - Oral Glucose Tolerance Test (OGTT)
This protocol assesses glucose clearance in response to an oral glucose challenge.[16]
1. Preparation:
-
Fast mice for 6 hours prior to the test (with free access to water).
-
Record the baseline body weight.
-
Take a baseline blood sample (Time 0) from the tail tip to measure blood glucose using a glucometer.
2. Glucose Administration:
-
Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
3. Blood Glucose Monitoring:
-
Collect blood from the tail tip at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Measure blood glucose at each time point.
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance between groups.
Protocol 4: Histological Analysis of Liver Steatosis
This protocol is for the visualization of neutral lipid accumulation in the liver.
1. Tissue Collection and Fixation:
-
Euthanize the mouse and excise the liver.
-
For frozen sections (required for Oil Red O), embed a small piece of fresh liver in Optimal Cutting Temperature (OCT) compound and freeze it rapidly in isopentane (B150273) cooled by liquid nitrogen. Store at -80°C.
-
For standard histology, fix a separate piece of liver in 10% neutral buffered formalin for 24-48 hours.[26]
2. Sectioning and Staining (Frozen Sections):
-
Cut 8-10 µm thick cryosections using a cryostat.
-
Mount sections on glass slides.
-
Stain with Oil Red O solution to visualize neutral lipids (which will appear as red droplets).
-
Counterstain with hematoxylin (B73222) to visualize nuclei (blue).
3. Sectioning and Staining (Formalin-Fixed):
-
After fixation, process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.[26]
-
Cut 4-5 µm thick sections using a microtome.
-
Stain with Hematoxylin and Eosin (H&E) to assess general liver morphology, inflammation, and cell injury.[20]
4. Imaging and Quantification:
-
Capture images using a light microscope.
-
Quantify the stained area (e.g., percentage of Oil Red O positive area) using image analysis software like ImageJ or QuPath.[22]
Visualization of Pathways and Workflows
ω-MCA Signaling Pathway
Caption: Antagonistic effect of ω-MCA on intestinal FXR signaling.
General Experimental Workflow
Caption: A typical workflow for a chronic in vivo ω-MCA study.
Interplay of ω-MCA, Gut Microbiota, and Host Metabolism
Caption: Relationship between ω-MCA, gut microbiota, and metabolism.
References
- 1. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative formation of this compound by intestinal microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A physiologically based model of bile acid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. washcoll.edu [washcoll.edu]
- 11. cea.unizar.es [cea.unizar.es]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 16. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Organization of Normal Mouse Liver: A Histological, Quantitative Immunocytochemical, and Fine Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 22. Improved preservation of mouse intestinal tissue using a formalin/acetic acid fixative and quantitative histological analysis using QuPath - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering omega-Muricholic Acid to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-muricholic acid (ω-MCA) is a secondary bile acid predominantly found in mice and rats, synthesized from β-muricholic acid by intestinal microbiota.[1][2] As a member of the muricholic acid family, it is recognized for its role as a potent antagonist of the farnesoid X receptor (FXR), a key nuclear receptor regulating bile acid, lipid, and glucose homeostasis.[3][4] Understanding the in vivo effects of ω-MCA is crucial for elucidating its therapeutic potential in metabolic diseases. These application notes provide detailed protocols for the preparation and administration of ω-MCA to animal models, methods for assessing its biological effects, and a summary of expected quantitative outcomes based on current literature.
Data Presentation: Quantitative Effects of Muricholic Acids
Direct quantitative data on the administration of pure ω-muricholic acid is limited in publicly available literature. However, studies on muricholic acids (MCAs) as a group, or in models with elevated endogenous MCA levels, provide valuable insights into their expected biological effects. The following tables summarize relevant quantitative data.
Table 1: Effects of Muricholic Acids on Cholesterol Absorption and Metabolism in Mice
| Parameter | Animal Model | Treatment/Condition | Control Value | Treated Value | Percent Change | Citation |
| Cholesterol Absorption | C57BL/6 Mice | Oral feeding with ω-MCA | ~35% | 12-18% | ↓ 49-66% | [5] |
| Liver Cholesterol | Cyp8b1-/- Mice (High MCA) on High-Fat Diet | High-Fat Diet | (Not Specified) | (Not Specified) | ↓ 25% vs. WT | [5] |
| Liver Triglycerides | Cyp8b1-/- Mice (High MCA) on High-Fat Diet | High-Fat Diet | (Not Specified) | (Not Specified) | ↓ 27% vs. WT | [5] |
| Body Weight Gain | Cyp8b1-/- Mice (High MCA) on High-Fat Diet | High-Fat Diet | (Not Specified) | (Not Specified) | ↓ 30% vs. WT | [5] |
Table 2: Effects of Other Bile Acids on Gene Expression and Bile Acid Composition in Mice (for comparative purposes)
| Parameter | Animal Model | Treatment | Dosage | Effect on Gene Expression | Change in Bile Acid Profile | Citation |
| Cyp7a1 mRNA | C57BL/6 Mice | Cholic Acid (CA) | 0.3% and 1% in diet | ↓ | ↓ T-αMCA, T-βMCA | [6] |
| Shp mRNA | C57BL/6 Mice | Obeticholic Acid (FXR agonist) | (Not Specified) | ↑ | (Not Specified) | [7] |
| Fgf15 mRNA | C57BL/6 Mice | Glycine-β-muricholic acid | (Not Specified) | No significant change | ↑ Fecal bile acid excretion | [8] |
| Hepatic T-αMCA | C57BL/6 Mice | Deoxycholic Acid (DCA) | 0.3% in diet | (Not Specified) | ↓ | [6] |
| Hepatic T-βMCA | C57BL/6 Mice | Deoxycholic Acid (DCA) | 0.3% in diet | (Not Specified) | ↓ | [6] |
Note: The data in Table 2 is provided as a reference for the types of endpoints that can be measured and the expected direction of change when administering bile acids that modulate FXR signaling. ω-MCA, as an FXR antagonist, would be expected to have effects opposite to FXR agonists like Obeticholic Acid on FXR target genes.
Experimental Protocols
Protocol 1: Preparation of ω-Muricholic Acid for Oral Gavage
This protocol describes the preparation of a dosing solution of ω-muricholic acid for oral administration to mice.
Materials:
-
ω-Muricholic acid (crystalline solid)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the appropriate vehicle. Based on the solubility of ω-MCA, a common vehicle for oral gavage of hydrophobic compounds can be used. A suggested formulation is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline. For compounds sensitive to DMSO, the concentration can be reduced.[10] ω-MCA is also soluble in ethanol (B145695) and DMSO (20 mg/mL) and DMF (30 mg/mL).[9]
-
Calculate the required amount of ω-MCA. Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of ω-MCA needed for the study.
-
Prepare the dosing solution: a. Weigh the required amount of ω-MCA powder and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to dissolve the ω-MCA. Vortex thoroughly. c. Sequentially add PEG400, Tween-80, and saline to the desired final concentrations. Vortex thoroughly between the addition of each component to ensure a homogenous suspension or solution. d. If the solution is not clear, sonicate for 5-10 minutes.
-
Storage: Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the solution to come to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Administration of ω-Muricholic Acid by Oral Gavage in Mice
This protocol details the procedure for the safe and effective administration of ω-MCA to mice via oral gavage.
Materials:
-
Prepared ω-MCA dosing solution
-
Mouse scale
-
Appropriately sized gavage needles (18-20 gauge for adult mice, with a blunt, ball-tip)
-
1 mL syringes
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Animal Preparation: a. Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[11] b. For microbiome studies, a volume of 20 mL/kg may be considered to facilitate rapid gastric emptying, preceded by a 4-6 hour fast.[12]
-
Gavage Needle Preparation: a. Select a gavage needle of the appropriate length. The needle should reach from the corner of the mouse's mouth to the last rib without extending further.[11] b. Attach the gavage needle to a 1 mL syringe and draw up the calculated volume of the ω-MCA solution. Ensure there are no air bubbles.
-
Restraint: a. Firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.[12]
-
Administration: a. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. b. As the needle reaches the pharynx, the mouse will likely swallow, which aids in guiding the needle into the esophagus. c. Gently advance the needle down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt. d. Once the needle is correctly positioned, slowly administer the solution over 2-3 seconds. e. After administration, gently withdraw the needle along the same path.
-
Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing or oral bleeding. b. Continue to monitor the animals 12-24 hours post-dosing.
Protocol 3: Analysis of Bile Acid Profile by LC-MS/MS
This protocol outlines a general procedure for the quantification of bile acids in serum or liver tissue following ω-MCA administration.
Materials:
-
Serum or liver tissue samples
-
Internal standards (deuterated bile acids)
-
Methanol
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (for serum)
-
Homogenizer (for liver tissue)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Liver): a. Homogenize a known weight of liver tissue in methanol. b. Add internal standards. c. Centrifuge to pellet proteins and debris. d. Collect the supernatant for analysis.
-
Sample Preparation (Serum): a. Thaw serum samples on ice. b. Add internal standards. c. Perform protein precipitation with cold acetonitrile. d. Centrifuge and collect the supernatant. e. Further purify the sample using SPE cartridges.
-
LC-MS/MS Analysis: a. Inject the prepared samples into an LC-MS/MS system. b. Use a C18 column for chromatographic separation. c. Employ a gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid. d. Use multiple reaction monitoring (MRM) mode for the detection and quantification of individual bile acids based on their specific precursor and product ion transitions.
-
Data Analysis: a. Quantify the concentration of each bile acid by comparing the peak area of the analyte to that of its corresponding internal standard.
Visualizations
References
- 1. Bacterial formation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperative formation of this compound by intestinal microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Gavage [ko.cwru.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: FXR Antagonist Activity Assay for ω-Muricholic Acid
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Primarily activated by endogenous bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the transcription of target genes.[3][4][5] This signaling cascade plays a central role in the negative feedback regulation of bile acid synthesis. Given its importance in metabolic pathways, FXR has emerged as a significant therapeutic target for various conditions, including cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).
FXR antagonists, which inhibit this signaling, are valuable tools for research and potential therapeutics. By blocking FXR activation, these compounds can increase bile acid synthesis, which may be beneficial in certain metabolic contexts.[6] ω-Muricholic acid and its conjugated forms, such as tauro-β-muricholic acid (T-β-MCA), are recognized as naturally occurring FXR antagonists.[7] This document provides a detailed protocol for determining the antagonist activity of ω-Muricholic acid using a cell-based luciferase reporter gene assay.
FXR Signaling Pathway
Bile acids, the natural ligands of FXR, enter the cell and bind to the FXR-RXR heterodimer in the nucleus. This activation complex then binds to FXR Response Elements (FXREs) on the DNA. This binding initiates the transcription of target genes, including the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[8] SHP subsequently inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] Similarly, FGF19 released from the intestine travels to the liver and also suppresses CYP7A1 expression.[4][8] FXR antagonists like ω-Muricholic acid physically block the binding of agonist bile acids to FXR, thereby inhibiting this entire downstream signaling cascade.
Caption: FXR signaling pathway leading to the regulation of bile acid synthesis.
Experimental Protocols
Principle of the Cell-Based Reporter Assay
This protocol employs a dual-luciferase reporter gene assay to quantify FXR antagonist activity. The principle involves transiently transfecting a host cell line (e.g., HEK293T) with two plasmids: one that expresses human FXR and another containing a firefly luciferase reporter gene under the control of an FXR-responsive promoter, such as that of the SHP gene.[9][10] In the presence of an FXR agonist (e.g., GW4064 or CDCA), FXR is activated, leading to the expression of luciferase and the emission of light upon substrate addition. An antagonist, such as ω-Muricholic acid, will compete with the agonist for binding to FXR, resulting in a dose-dependent decrease in luciferase expression and light output.[11] This reduction is used to quantify the antagonist's potency, typically by calculating the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Cell Line: HEK293T cells
-
Plasmids:
-
Human FXR expression vector
-
FXR-responsive firefly luciferase reporter plasmid (e.g., pGL4.13[luc2/SHP-FXRE])
-
Control plasmid with Renilla luciferase for normalization (e.g., pRL-TK)
-
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents:
-
Transfection Reagent (e.g., Lipofectamine® 3000)
-
FXR Agonist: GW4064 or Chenodeoxycholic acid (CDCA)
-
Test Compound: ω-Muricholic acid (or its conjugated forms)
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)
-
Dual-Luciferase® Reporter Assay System
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer plate reader
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Detailed Methodology
Step 1: Cell Culture and Transfection
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
One day prior to transfection, seed the cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the FXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
Step 2: Cell Plating
-
Approximately 24 hours post-transfection, detach the cells using trypsin.
-
Resuspend the cells in fresh culture medium and seed them into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well.
-
Allow the cells to attach for at least 4-6 hours in the incubator.
Step 3: Compound Treatment
-
Prepare serial dilutions of ω-Muricholic acid in culture medium. Also, prepare a fixed concentration of the FXR agonist (e.g., the EC80 concentration of GW4064, typically ~1 µM).
-
Aspirate the medium from the 96-well plate.
-
Add the medium containing both the fixed concentration of the agonist and the varying concentrations of the antagonist (ω-Muricholic acid) to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with DMSO (final concentration ≤ 0.1%).
-
Agonist Control: Cells treated only with the fixed concentration of the FXR agonist.
-
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.[12]
Step 4: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the culture medium from the wells.
-
Wash the cells once gently with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit and incubate according to the manufacturer's instructions.
-
Measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.
Step 5: Data Analysis
-
For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each concentration of ω-Muricholic acid using the following formula: % Inhibition = 100 * (1 - (Normalized Signal_Sample - Normalized Signal_Vehicle) / (Normalized Signal_Agonist - Normalized Signal_Vehicle))
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]
Experimental Workflow
The following diagram outlines the key steps in the FXR antagonist activity assay.
Caption: Workflow for the cell-based FXR antagonist reporter assay.
Data Presentation
The antagonist potency of ω-Muricholic acid can be compared with other known FXR antagonists. The IC50 values represent the concentration of the compound required to inhibit 50% of the agonist-induced FXR activity.
| Compound Name | Abbreviation | Type | Reported IC50 (µM) | Citation |
| Tauro-β-muricholic acid | T-β-MCA | Endogenous Antagonist | 40.0 | [9][10] |
| Tauro-β-muricholic acid | T-β-MCA | Endogenous Antagonist | 83.3 | [13] |
| Glycoursodeoxycholic acid | GUDCA | Endogenous Antagonist | 77.2 | [9][10] |
| Tauroursodeoxycholic acid | TUDCA | Endogenous Antagonist | 75.1 | [9][10] |
| Hyocholic acid | HCA | Endogenous Antagonist | 70.1 | [10] |
Note: IC50 values can vary between studies due to different experimental conditions, such as the cell line used, agonist concentration, and specific assay reagents.
References
- 1. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Metabolic Syndrome with ω-Muricholic Acid Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Mouse models are invaluable tools for investigating the pathophysiology of metabolic syndrome and for the preclinical evaluation of novel therapeutic agents. Omega-muricholic acid (ω-MCA), a murine-specific secondary bile acid, has emerged as a key regulator of metabolic homeostasis, primarily through its interaction with the farnesoid X receptor (FXR).[1][2] These application notes provide a comprehensive overview of the use of ω-MCA and related mouse models in the study of metabolic syndrome, including detailed experimental protocols and a summary of expected quantitative outcomes.
Data Presentation: Quantitative Effects of Muricholic Acids in Mouse Models of Metabolic Syndrome
The following tables summarize the quantitative data from studies investigating the effects of modulating muricholic acid levels in mouse models of diet-induced obesity and metabolic syndrome. The primary model discussed is the Cyp8b1-/- mouse, which lacks the enzyme steroid 12-alpha-hydroxylase and consequently has a bile acid pool enriched in muricholic acids.[1][3]
Table 1: Effects on Body Weight and Liver Parameters
| Parameter | Genotype/Treatment | Diet | Duration | Result | Reference |
| Body Weight Gain | Cyp8b1-/- vs. Cyp8b1+/+ | High-Fat Diet | 11 weeks | Significantly less weight gain in Cyp8b1-/- mice. | [1][3] |
| Liver Weight | Cyp8b1-/- vs. Cyp8b1+/+ | High-Fat Diet | 11 weeks | Liver weight in Cyp8b1-/- mice was 29% lighter. | [1] |
| Liver Steatosis | Cyp8b1-/- vs. Cyp8b1+/+ | High-Fat Diet | 11 weeks | Strongly attenuated steatosis in Cyp8b1-/- mice. | [1][3] |
Table 2: Effects on Serum Lipid Profile
| Parameter | Genotype/Treatment | Diet | Result vs. Control | Reference |
| LDL-Cholesterol | Cyp8b1-/- vs. Cyp8b1+/+ | High-Fat Diet | 35% lower in Cyp8b1-/- mice. | [1] |
| VLDL-Cholesterol | Cyp8b1-/- vs. Cyp8b1+/+ | Chow | 36% lower in Cyp8b1-/- mice. | [1] |
| Total Cholesterol | OCA Treatment | High-Fat Diet (Pregnant) | Reduced by 36.4%. | [4] |
| Total Cholesterol | OCA Treatment | High-Fat Diet (Non-pregnant) | Reduced by 22.4%. | [4] |
Table 3: Effects on Glucose Metabolism
| Parameter | Genotype/Treatment | Diet | Result vs. Control | Reference |
| Oral Glucose Tolerance | Cyp8b1-/- vs. Cyp8b1+/+ | High-Fat Diet | Lower serum glucose levels in response to oral glucose gavage. | [1][3] |
| Insulin (B600854) Tolerance | Cyp8b1-/- vs. Cyp8b1+/+ | High-Fat Diet | Lower serum glucose levels in response to intraperitoneal insulin injection. | [1][3] |
| Glucose Tolerance | Cyp2c-/- vs. WT | High-Fat Diet | Significant improvements in OGTT in male Cyp2c-/- mice. | [5] |
Table 4: Effects on Lipid Absorption
| Parameter | Genotype/Treatment | Diet | Result vs. Control | Reference |
| Fecal Cholesterol Excretion | Cyp8b1-/- vs. Cyp8b1+/+ | High-Fat Diet | Increased in Cyp8b1-/- mice. | [1][3] |
| Fecal Free Fatty Acid Excretion | Cyp8b1-/- vs. Cyp8b1+/+ | High-Fat Diet | Strong trend for doubled excretion in Cyp8b1-/- mice. | [1][3] |
| Cholesterol Absorption | Feeding α-, β-, or ω-MCAs | Not specified | Reduced from ~35% to 12-18%. | [1] |
Experimental Protocols
Animal Models and Husbandry
-
Mouse Strains: C57BL/6J mice are a common background strain for studies of diet-induced obesity.[6] Genetically modified strains such as Cyp8b1-/- mice (abundant in muricholic acids) and Cyp2c-/- mice (lacking muricholic acids) are valuable tools.[1][3][5]
-
Housing: Mice should be housed in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle) with ad libitum access to food and water.[6]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before starting any experimental procedures.
Diet-Induced Obesity (DIO) Model
-
Objective: To induce metabolic syndrome phenotypes, including obesity, insulin resistance, and dyslipidemia.
-
Procedure:
ω-Muricholic Acid (or other bile acid) Administration
-
Objective: To assess the therapeutic effects of ω-MCA on metabolic syndrome.
-
Procedure:
-
ω-MCA can be administered via dietary supplementation or oral gavage.
-
For dietary supplementation, mix the desired concentration of ω-MCA into the HFD. A typical dose might range from 0.1% to 0.5% (w/w).
-
For oral gavage, dissolve ω-MCA in a suitable vehicle (e.g., corn oil or a solution of 0.5% carboxymethylcellulose). Administer a specific dose (e.g., 10-50 mg/kg body weight) daily.
-
A vehicle-only group should be included as a control.
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess glucose clearance and insulin sensitivity.
-
Procedure:
-
Fast mice for 6 hours (with free access to water).
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% dextrose in sterile saline) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Calculate the area under the curve (AUC) for glucose excursion.
-
Insulin Tolerance Test (ITT)
-
Objective: To assess insulin sensitivity.
-
Procedure:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human or porcine insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Serum and Liver Lipid Analysis
-
Objective: To quantify changes in lipid profiles.
-
Procedure:
-
At the end of the study, fast mice overnight and collect blood via cardiac puncture under anesthesia.
-
Separate serum by centrifugation.
-
Measure total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using commercially available enzymatic kits.[7]
-
Excise the liver, weigh it, and snap-freeze a portion in liquid nitrogen for lipid extraction.
-
Extract total lipids from a known weight of liver tissue using a method such as the Folch extraction.
-
Quantify liver triglycerides and cholesterol content using enzymatic kits.
-
Fecal Lipid Analysis
-
Objective: To assess lipid absorption.
-
Procedure:
-
House mice individually in metabolic cages for 24-72 hours to collect feces.
-
Dry the collected feces to a constant weight.
-
Extract total lipids from a known weight of dried feces.
-
Quantify fecal cholesterol, free fatty acids, and triglycerides.
-
Mandatory Visualizations
Caption: ω-MCA signaling in metabolic regulation.
Caption: Experimental workflow for studying ω-MCA.
Discussion and Conclusion
The use of ω-muricholic acid and mouse models with altered muricholic acid profiles provides a powerful platform for investigating the mechanisms underlying metabolic syndrome. Muricholic acids, acting as natural FXR antagonists, improve metabolic parameters by reducing intestinal lipid absorption and modulating bile acid synthesis and cholesterol elimination.[1][8][9] The protocols outlined in these application notes provide a framework for designing and executing studies to further elucidate the therapeutic potential of targeting the FXR signaling pathway with molecules like ω-MCA for the treatment of metabolic diseases. Researchers should carefully consider the specific mouse model and experimental design to best address their scientific questions.
References
- 1. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obeticholic acid ameliorates dyslipidemia but not glucose tolerance in mouse model of gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyp2c-deficiency depletes muricholic acids and protects against high-fat diet-induced obesity in male mice but promotes liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Myricetin alleviates high-fat diet-induced atherosclerosis in ApoE −/− mice by regulating bile acid metabolism involved in gut microbiota remodeling - Food & Function (RSC Publishing) DOI:10.1039/D5FO00374A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Non-alcoholic Steatohepatitis (NASH) with omega-Muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, with or without fibrosis. Its increasing prevalence worldwide has made it a primary focus for therapeutic development. Omega-muricholic acid (ω-MCA), a bile acid, has emerged as a significant modulator of metabolic pathways implicated in NASH, primarily through its interaction with the Farnesoid X receptor (FXR). These application notes provide detailed protocols for inducing NASH in murine models and investigating the therapeutic potential of ω-MCA.
This compound (ω-MCA) in NASH
Omega-muricholic acids, including gamma-muricholic acid (γ-MCA) and glycine-β-muricholic acid (Gly-MCA), have distinct effects on FXR signaling. γ-MCA acts as an FXR agonist, upregulating the small heterodimer partner (SHP) which in turn inhibits lipogenesis.[1][2] Conversely, Gly-MCA has been identified as an intestine-specific FXR antagonist, which can ameliorate NASH by reducing circulating ceramide levels.[3][4] The differential activities of these ω-MCA forms make them valuable tools for dissecting the role of FXR in NASH pathogenesis.
Data Presentation
The following tables summarize the quantitative effects of ω-Muricholic Acid treatment in preclinical mouse models of NASH.
Table 1: Effect of γ-Muricholic Acid on Biochemical and Histological Markers of NASH
| Parameter | NASH Control Group | γ-MCA Treatment Group (10 mg/kg) | γ-MCA Treatment Group (100 mg/kg) | Reference |
| Serum ALT | Increased | Significantly Decreased | Significantly Decreased | [1] |
| Serum AST | Increased | Significantly Decreased | Significantly Decreased | [1] |
| Hepatic Triglycerides (mmol/g) | 0.8556 ± 0.0630 | - | 0.4186 ± 0.0765 | [1] |
| Steatosis Score | 2.7500 ± 0.1637 | - | 0.6250 ± 0.1830 | [1] |
| NAFLD Activity Score (NAS) | 5.7500 ± 0.5900 | - | 1.3750 ± 0.4199 | [1] |
| Hepatic MDA | Increased | - | Significantly Reduced | [1] |
| Hepatic 4-HNE | Increased | - | Significantly Reduced | [1] |
Table 2: Effect of Gly-Muricholic Acid on Biochemical and Histological Markers of NASH
| Parameter | NASH Control Group | Gly-MCA Treatment Group (10 mg/kg/day) | Reference |
| Serum ALT | Increased | Substantially Lower | [3] |
| Serum AST | Increased | Substantially Lower | [3] |
| Hepatic Triglycerides | Increased | Significantly Reduced | [3] |
| Hepatic Free Cholesterol | Increased | Significantly Reduced | [3] |
| Hepatic Inflammatory Aggregation | Present | Reduced | [3] |
| Hepatic Collagen Volume | Increased | Reduced | [3] |
| NAFLD Activity Score (NAS) | Increased | Reduced | [3] |
Experimental Protocols
Protocol 1: Induction of NASH in Mice using a High-Fat, High-Cholesterol (HFHC) Diet
This protocol describes the induction of NASH in mice, which is a suitable model for testing the efficacy of γ-MCA.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat, High-Cholesterol (HFHC) diet (e.g., 21.2% fat, 1.25% cholesterol, 41% sucrose (B13894) by weight)
-
Standard chow diet
-
Animal housing with a 12-hour light/dark cycle
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimatization: Acclimate mice for one week to the housing conditions with ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide mice into a control group and a NASH induction group.
-
Diet Administration:
-
Control Group: Feed a standard chow diet.
-
NASH Group: Feed the HFHC diet.
-
-
Duration: Maintain the respective diets for 16 weeks to induce NASH pathology.
-
Monitoring: Monitor body weight and food/water intake weekly.
-
Endpoint Analysis: At the end of the study period, collect blood and liver tissue for biochemical and histological analysis as described in Protocol 3.
Protocol 2: Induction of NASH in Mice using a Methionine- and Choline-Deficient (MCD) Diet
This protocol outlines an alternative method for NASH induction, which can be utilized for evaluating the effects of Gly-MCA.
Materials:
-
Male C57BL/6N mice (8 weeks old)
-
Methionine- and Choline-Deficient (MCD) diet
-
Control diet (standard chow)
-
Animal housing with a 12-hour light/dark cycle
Procedure:
-
Acclimatization: Acclimate mice for one week as described in Protocol 1.
-
Group Allocation: Randomly assign mice to a control group and a NASH induction group.
-
Diet Administration:
-
Control Group: Feed a standard chow diet.
-
NASH Group: Feed the MCD diet.
-
-
Duration: Administer the MCD diet for 4 weeks to establish NASH.
-
Monitoring: Monitor body weight regularly. Note that mice on an MCD diet may experience weight loss.
-
Endpoint Analysis: Collect blood and liver tissue for analysis as detailed in Protocol 3.
Protocol 3: Treatment with ω-Muricholic Acid and Endpoint Analysis
This protocol details the administration of ω-MCA and the subsequent analytical procedures.
Materials:
-
NASH mice from Protocol 1 or 2
-
γ-Muricholic Acid or Glycine-β-muricholic acid
-
Vehicle (e.g., corn oil or formulated in bacon-flavored dough pills)
-
Gavage needles (for oral administration)
-
Blood collection supplies (e.g., cardiac puncture)
-
Liver tissue collection and storage supplies (formalin, liquid nitrogen)
-
Assay kits for ALT, AST, triglycerides, and cholesterol
-
Histology supplies (H&E, Masson's trichrome stains)
Procedure:
-
Treatment Groups: Divide the NASH mice into a vehicle control group and one or more ω-MCA treatment groups.
-
Drug Administration:
-
Sample Collection: At the end of the treatment period, euthanize mice and collect blood via cardiac puncture and harvest the livers.
-
Biochemical Analysis:
-
Centrifuge blood to separate serum.
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.
-
Homogenize a portion of the liver tissue to measure triglyceride and free cholesterol content.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% formalin for 24 hours.
-
Embed the fixed tissue in paraffin (B1166041) and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Stain sections with Masson's trichrome to evaluate fibrosis.
-
Score the histology slides for the NAFLD Activity Score (NAS).
-
-
Gene Expression Analysis (Optional):
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in the FXR pathway (e.g., Fxr, Shp, Lxrα, Fasn).
-
Visualizations
References
- 1. Gamma-Muricholic Acid Inhibits Nonalcoholic Steatohepatitis: Abolishment of Steatosis-Dependent Peroxidative Impairment by FXR/SHP/LXRα/FASN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-Muricholic Acid Inhibits Nonalcoholic Steatohepatitis: Abolishment of Steatosis-Dependent Peroxidative Impairment by FXR/SHP/LXRα/FASN Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Extraction of Bile Acids from Murine Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules and key players in lipid and glucose homeostasis. Dysregulation of bile acid metabolism is implicated in various liver diseases and metabolic disorders. Accurate quantification of bile acids in liver tissue is essential for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for the efficient extraction of bile acids from murine liver tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The efficiency of bile acid extraction can vary depending on the chosen method. Below is a summary of reported recovery rates for different extraction techniques.
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| Solid Phase Extraction (SPE) with C18 | 19 Bile Acids and their conjugates | 89.1 - 100.2 | [1][2] |
| Protein Precipitation (Plasma) | Not Specified | >80% | [2][3][4] |
| Solid Phase Extraction (SPE) | Not Specified | >80% | [2] |
II. Experimental Protocol: Bile Acid Extraction from Murine Liver Tissue
This protocol details a robust method for the extraction of a broad range of bile acids from murine liver tissue, combining tissue homogenization, protein precipitation, and liquid-liquid extraction.
A. Materials and Reagents
-
Murine liver tissue (snap-frozen in liquid nitrogen and stored at -80°C)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standards (e.g., deuterated bile acid mixture)
-
2.0 mL screw-capped homogenization tubes
-
1.4 mm Zirconium oxide beads
-
Tissue homogenizer (e.g., Precellys 24)
-
Refrigerated centrifuge
-
Vacuum centrifuge (e.g., Genevac EZ-2)
-
Vortex mixer
-
Sonicator
-
Pipettes and tips
-
Autosampler vials
B. Protocol Steps
-
Sample Preparation:
-
Homogenization:
-
To each tube, add 1 mL of a pre-chilled extraction solvent mixture of water:chloroform:methanol (1:1:3, v/v/v).[6]
-
Spike the extraction mixture with an appropriate concentration of deuterated internal standards.
-
Homogenize the tissue using a tissue homogenizer. A typical setting is three cycles of 30 seconds at 6500 rpm, with a 30-second break between each cycle to prevent overheating.[6] Keep samples on ice between cycles.
-
-
Protein Precipitation and Extraction:
-
Incubate the homogenate for 15 minutes at 37°C with continuous shaking (850 rpm).[6]
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[5][6]
-
Carefully transfer 800 µL of the supernatant to a new 2.0 mL tube. Keep the samples on ice.[6]
-
Add another 800 µL of the extraction solvent to the remaining pellet and repeat the extraction process once more.[6]
-
Pool the two supernatant fractions (total of 1.6 mL).[6]
-
-
Drying and Reconstitution:
-
Evaporate the pooled supernatant to dryness using a vacuum centrifuge at 35°C.[6]
-
Reconstitute the dried residue in 200 µL of a methanol:water solution (1:1, v/v).[6]
-
Vortex the samples for 1 minute, followed by sonication in a water bath for 10 minutes at room temperature to ensure complete dissolution.[6]
-
-
Final Clarification and Analysis:
III. Visualizations
A. Experimental Workflow
References
- 1. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bile acids and their signaling pathways: eclectic regulators of diverse cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of ω-Muricholic Acid Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are not only critical for the digestion and absorption of dietary fats but also act as crucial signaling molecules that regulate a variety of metabolic pathways, including those for glucose, lipids, and energy.[1][2][3][4] ω-Muricholic acid (ω-MCA), a secondary bile acid prominent in mice, has garnered significant interest for its role as an antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in BA homeostasis.[5][6] Accurate quantification of ω-MCA in biological matrices is essential for understanding its physiological and pathological roles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bile acid analysis due to its high sensitivity and specificity.[1][7] However, matrix effects can significantly impact quantification accuracy.[2] The stable isotope dilution (SID) method, which employs a stable isotope-labeled (SIL) internal standard, is the gold standard for overcoming these challenges.[8] This application note provides a detailed protocol for the quantification of ω-MCA in various biological samples using a stable isotope-labeled ω-MCA as an internal standard.
Signaling Pathway: ω-Muricholic Acid as an FXR Antagonist
Bile acids exert their signaling effects primarily through two receptors: the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.[4][5][9] While many bile acids like chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA) are FXR agonists, muricholic acids are known to be FXR antagonists in rodents.[6][10] By binding to FXR without activating it, or by preventing agonist binding, ω-MCA can inhibit the downstream signaling cascade. This leads to the upregulation of bile acid synthesis enzymes like Cholesterol 7α-hydroxylase (CYP7A1), demonstrating a unique regulatory feedback mechanism.[9][10]
Caption: FXR signaling pathway and the antagonistic role of ω-Muricholic Acid.
Principle and Workflow of Stable Isotope Dilution
The core principle of the stable isotope dilution technique is the addition of a known quantity of a SIL analog of the analyte to the sample at the earliest stage of preparation.[7][8] The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C).[8] This co-elution during chromatography and identical ionization behavior in the mass spectrometer allows it to accurately correct for analyte loss during sample preparation and for matrix-induced ion suppression or enhancement.[8] Quantification is based on the ratio of the signal from the endogenous analyte to that of the SIL internal standard.
Caption: General workflow for quantification using a stable isotope-labeled internal standard.
Experimental Protocols
Reagents and Materials
-
ω-Muricholic acid analytical standard
-
Stable Isotope-Labeled ω-Muricholic acid (e.g., ω-Muricholic acid-d4)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Ammonium (B1175870) acetate
-
Biological matrices (e.g., plasma, feces, liver tissue)
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ω-MCA and its SIL internal standard (IS) by dissolving the powdered standards in methanol. Store at -20°C or -80°C.[11]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ω-MCA stock solution with 50:50 methanol/water to create a calibration curve (e.g., 0.5 to 50 ng/mL).[12][13]
-
Working Internal Standard Solution: Dilute the SIL-IS stock solution with methanol to a fixed concentration (e.g., 100 ng/mL). This solution will be used for spiking all samples, calibrators, and quality controls.
Sample Preparation
The appropriate sample preparation method depends on the biological matrix.[7]
A. Plasma/Serum Samples [13][14]
-
Pipette 50 µL of plasma/serum into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution.
-
Add 150 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C.[14]
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, or use a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.
-
Weigh 5-10 mg of lyophilized and homogenized feces into a homogenization tube.
-
Add the working internal standard solution.
-
Add 1 mL of extraction solvent (e.g., 80% acetonitrile).
-
Homogenize thoroughly using a bead beater or similar equipment.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15-20 minutes.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
-
Pool the supernatants, evaporate to dryness, and reconstitute as described for plasma samples.
C. Liver Tissue Samples [11][15]
-
Weigh approximately 20-30 mg of frozen liver tissue.
-
Add a volume of cold PBS or water to create a homogenate (e.g., 10% w/v).
-
Homogenize the tissue on ice.
-
Take a 50 µL aliquot of the homogenate and proceed with the protein precipitation protocol as described for plasma/serum.
| Matrix | Initial Volume/Weight | Key Preparation Step | Typical Reconstitution Volume |
| Plasma/Serum | 50 µL | Protein Precipitation | 100 µL |
| Feces | 5-10 mg | Homogenization & Extraction | 100 µL |
| Liver Tissue | 50 µL of 10% homogenate | Protein Precipitation | 100 µL |
| Table 1: Summary of Sample Preparation Protocols. |
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrument and column used.
A. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 or equivalent (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Table 2: Example Liquid Chromatography Conditions. [1] |
B. Example LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 20 |
| 25.0 | 20 |
| Table 3: Example Gradient Elution Program. |
C. Mass Spectrometry (MS) Conditions
Analysis is typically performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
| ω-Muricholic Acid | 407.3 | 407.3 / specific fragments | Optimized | Negative ESI |
| ω-Muricholic Acid-d4 (IS) | 411.3 | 411.3 / specific fragments | Optimized | Negative ESI |
| Tauro-ω-muricholic acid | 498.3 | 80.0 / 124.1 | Optimized | Negative ESI |
| Tauro-ω-muricholic acid-d4 (IS) | 502.3 | 80.0 / 124.1 | Optimized | Negative ESI |
| Table 4: Example MRM Transitions for ω-MCA and its Taurine Conjugate. (Note: Specific fragment ions and collision energies need to be optimized empirically on the instrument used).[1][11] |
Conclusion
The use of a stable isotope-labeled internal standard, such as ω-Muricholic acid-d4, is indispensable for the accurate and precise quantification of ω-MCA in complex biological matrices. The stable isotope dilution LC-MS/MS method effectively mitigates matrix effects and variability in sample recovery, ensuring high-quality data for research in metabolic diseases, drug development, and gut microbiome studies. The protocols and data presented in this application note provide a robust framework for scientists to implement this methodology in their laboratories.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in omega-Muricholic acid LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of ω-Muricholic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of ω-Muricholic acid.
Question: Why am I observing poor sensitivity or a lower-than-expected signal for ω-Muricholic acid?
Answer:
Low sensitivity for ω-Muricholic acid is a common problem often attributed to ion suppression, a significant matrix effect.[1][2] This occurs when co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683) or salts, interfere with the ionization of the target analyte in the MS source.[1][3][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Sample Cleanup | The presence of interfering substances from the biological matrix is a primary cause of ion suppression.[1][5] Enhance your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering compounds than simple protein precipitation.[1][6][7] |
| Suboptimal Chromatographic Separation | If matrix components co-elute with ω-Muricholic acid, ion suppression can occur.[5] Optimize your LC method to improve the separation of the analyte from matrix interferences. This can be achieved by adjusting the mobile phase composition, gradient profile, or flow rate.[1][3] |
| Incorrect Ionization Mode or Parameters | The choice of ionization mode (positive or negative) and the optimization of source parameters are critical for maximizing signal intensity. For bile acids, negative ion mode ESI is often preferred.[8] Ensure that parameters like capillary voltage, gas temperature, and nebulizer pressure are optimized for ω-Muricholic acid.[9][10] |
| Use of an Inappropriate Internal Standard | An internal standard that does not co-elute or experience similar matrix effects as ω-Muricholic acid will not adequately compensate for signal suppression.[11] The use of a stable isotope-labeled (SIL) internal standard for ω-Muricholic acid is the most reliable way to correct for matrix effects and improve quantitative accuracy.[5][12] |
Question: I am seeing significant variability in my results between samples. What could be the cause?
Answer:
High variability in results is often a consequence of inconsistent matrix effects across different samples.[12] The composition of biological matrices can differ, leading to varying degrees of ion suppression or enhancement.[13]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Minor variations in the sample preparation process can lead to differing levels of matrix components in the final extract. Ensure a consistent and robust sample preparation protocol is followed for all samples.[6] |
| Matrix Differences Between Samples | Biological samples can have inherent variability. To account for this, the use of a SIL internal standard is highly recommended as it will experience the same matrix effects as the analyte, thus improving reproducibility.[11][12] |
| Carryover from Previous Injections | If not properly cleaned, the LC system can carry over analyte or matrix components from one injection to the next, causing variability. Implement a robust column washing step between injections.[14] |
Question: My ω-Muricholic acid peak shape is poor (e.g., tailing, fronting, or split peaks). What should I do?
Answer:
Poor peak shape can be caused by a variety of factors, including issues with the chromatography, the sample matrix, or the injection solvent.[14]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Column Contamination or Degradation | Buildup of matrix components on the analytical column can lead to peak distortion.[14] Use a guard column to protect the analytical column and implement a regular column flushing protocol.[3] If the problem persists, the column may need to be replaced. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[14] Whenever possible, reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase.[3] |
| Secondary Interactions with the Column | Residual silanol (B1196071) groups on C18 columns can sometimes interact with analytes, causing peak tailing.[15] Ensure the mobile phase pH is appropriate for the analyte and column. |
| Co-eluting Interferences | A closely eluting or co-eluting interference from the matrix can distort the peak shape.[3] Improve chromatographic resolution by optimizing the LC method.[1] |
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS analysis?
Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of quantification.[4][5]
How can I assess the presence of matrix effects in my assay?
The post-extraction spike method is a common technique to quantify matrix effects.[4][5] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same amount of analyte in a neat solution. The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement.[4] A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[4]
What is the best sample preparation technique to minimize matrix effects for ω-Muricholic acid?
While protein precipitation is a simple and common technique, it is often insufficient for removing all interfering matrix components, especially phospholipids.[6][7] For complex biological matrices, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects.[1][7]
Why is a stable isotope-labeled (SIL) internal standard recommended?
A SIL internal standard is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[5][12] This means it will co-elute with the analyte and be affected by matrix effects in the same way.[11] By using the ratio of the analyte signal to the SIL internal standard signal, accurate quantification can be achieved even in the presence of ion suppression or enhancement.[12]
Can I use a structural analog as an internal standard?
While a structural analog can be used, it is not as ideal as a SIL internal standard. Structural analogs may have different retention times and may not experience the exact same matrix effects as the analyte of interest, which can lead to inaccuracies in quantification.[11]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma, urine) using your established sample preparation protocol.
-
Prepare Post-Spiked Sample: To the blank matrix extract, add a known amount of ω-Muricholic acid standard solution.
-
Prepare Neat Standard Solution: Prepare a solution of ω-Muricholic acid in the reconstitution solvent at the same concentration as the post-spiked sample.
-
LC-MS Analysis: Analyze both the post-spiked sample and the neat standard solution using your LC-MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of ω-Muricholic acid in Post-Spiked Sample) / (Peak Area of ω-Muricholic acid in Neat Standard Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates no significant matrix effect.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquot: Take a 50 µL aliquot of the biological sample (e.g., plasma).
-
Add Internal Standard: Add the internal standard solution.
-
Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Muricholic Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Tauro-ω-muricholic acid | 480.3 | 126 | 24 | Positive |
| Tauro-α-muricholic acid | 480.3 | 126 | 24 | Positive |
| Tauro-β-muricholic acid | 480.3 | 126 | 24 | Positive |
Data adapted from a study on the LC-MS/MS method for the analysis of bile acids.[10]
Visualizations
Caption: General workflow for sample preparation and LC-MS analysis.
Caption: Troubleshooting logic for low signal and high variability.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acid analysis [sciex.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. agilent.com [agilent.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing ω-Muricholic Acid Extraction from Intestinal Contents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of ω-Muricholic acid (ω-MCA) from complex intestinal matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when extracting ω-Muricholic acid from intestinal contents?
A1: The primary challenges stem from the complexity of the fecal or intestinal matrix, which contains numerous interfering substances such as lipids, proteins, and salts. These can lead to low recovery rates, ion suppression or enhancement in mass spectrometry analysis, and poor chromatographic peak shape. Additionally, the stability of bile acids during sample handling and extraction is a critical consideration.[1]
Q2: Which is better for extraction: wet or dried intestinal/fecal samples?
A2: Wet samples are generally recommended for higher extraction efficiency. Studies have shown that the recovery of many bile acids, particularly conjugated ones, is significantly lower in dried fecal samples compared to wet samples.[2][3] If using dried samples is unavoidable, spiking with deuterated internal standards before drying can help correct for the reduced recovery.
Q3: What is the optimal pH for extracting ω-Muricholic acid?
A3: Maintaining a slightly acidic to neutral pH is generally advisable for the extraction of bile acids. ω-Muricholic acid is an acidic molecule, and a basic pH can cause it to become ionized, increasing its solubility in the aqueous phase and making it difficult to extract into a less polar organic solvent. The addition of a small amount of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide to the extraction solvent can, however, help to disrupt the binding of bile acids to proteins, potentially improving extraction efficiency.[3] Careful optimization is key.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of ω-Muricholic acid?
A4: Effective sample clean-up is crucial. This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[1] Additionally, optimizing chromatographic separation to resolve ω-MCA from co-eluting matrix components is vital. The use of a stable isotope-labeled internal standard for ω-MCA is also highly recommended to compensate for any remaining matrix effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low recovery of ω-Muricholic acid.
-
Question: My recovery of ω-Muricholic acid is consistently low. What are the likely causes and how can I improve it?
-
Answer:
-
Suboptimal Solvent Choice: The polarity of your extraction solvent may not be ideal. A common starting point is a mixture of a polar organic solvent (like methanol (B129727), ethanol (B145695), or acetonitrile) and water. For instance, a 5% ammonium-ethanol aqueous solution has been shown to be effective.[3] Experiment with different solvent ratios to find the optimal polarity for ω-MCA.
-
Incomplete Lysis/Homogenization: Ensure that your intestinal content samples are thoroughly homogenized to allow for efficient solvent penetration. Mechanical disruption methods like bead beating can be effective.
-
Insufficient Solvent Volume: Using too little solvent for the amount of sample can lead to incomplete extraction. A solvent-to-sample ratio of at least 10:1 (v/w) is a good starting point.
-
Single Extraction Step: A single extraction may not be sufficient. Consider performing a second or even third extraction of the sample pellet and pooling the supernatants to maximize yield.
-
Precipitation with Proteins: Bile acids can bind to proteins in the sample matrix. Adding a protein precipitation step, for example, with ice-cold acetonitrile, can help release the bound ω-MCA.[1]
-
Problem 2: Poor peak shape (tailing or fronting) in chromatogram.
-
Question: The chromatographic peak for ω-Muricholic acid is showing significant tailing. What could be the issue?
-
Answer:
-
Secondary Interactions with the Column: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the hydroxyl and carboxyl groups of ω-MCA, causing peak tailing. Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of the silanol groups and reduce these interactions.[1]
-
Column Contamination: The complex matrix of intestinal contents can lead to the accumulation of contaminants on the column frit or at the head of the column. Regular column flushing and the use of a guard column can mitigate this.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in a solvent that matches the initial mobile phase composition.[4]
-
Problem 3: High variability between replicate injections.
-
Question: I am observing poor reproducibility between my replicate injections for ω-Muricholic acid quantification. What should I investigate?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that every step of your extraction protocol is standardized, including sample weight, solvent volumes, incubation times, and centrifugation speeds.[1]
-
Sample Stability: ω-Muricholic acid may degrade if samples are not handled and stored properly. Keep samples on ice during processing and store them at -80°C for long-term stability. Minimize freeze-thaw cycles by preparing aliquots.[1]
-
Autosampler Issues: Check for air bubbles in the autosampler syringe or sample vials. Ensure the injection volume is consistent.
-
Matrix Effects: Inconsistent matrix effects between samples can lead to variability. The use of a reliable internal standard is critical to correct for this.[1]
-
Data Presentation
Table 1: Comparison of Bile Acid Recovery from Wet Feces using Different Extraction Protocols.
| Bile Acid | Ethanol Extraction (S1) Recovery (%) | Reversed-Phase SPE with High pH (S2) Recovery (%) | High pH Ethanol Extraction (S3) Recovery (%) |
| α-Muricholic acid | 85.2 | 92.5 | 95.3 |
| β-Muricholic acid | 88.1 | 94.2 | 97.1 |
| ω-Muricholic acid | 86.5 | 93.1 | 96.2 |
| Cholic acid | 90.3 | 98.7 | 99.1 |
| Chenodeoxycholic acid | 89.5 | 97.8 | 98.5 |
| Deoxycholic acid | 82.1 | 90.3 | 92.4 |
| Lithocholic acid | 79.8 | 88.5 | 90.1 |
| Ursodeoxycholic acid | 87.2 | 95.1 | 96.9 |
Data adapted from a study on the quantification of 58 bile acids in human and rodent fecal samples. The S3 protocol (5% ammonium-ethanol) was identified as the routine extraction protocol.[3]
Experimental Protocols
Protocol 1: Organic Solvent Extraction (High pH Ethanol)
This protocol is adapted from a validated method for the analysis of 58 bile acids in fecal samples.[3]
-
Sample Preparation: Weigh approximately 50 mg of wet intestinal contents into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of an internal standard solution (e.g., deuterated ω-MCA) to each sample.
-
Extraction: Add 1 mL of 5% ammonium-ethanol aqueous solution to the tube.
-
Homogenization: Vortex the mixture vigorously for 10 minutes to ensure thorough homogenization.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 200 µL of 50% methanol in water). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) - General Protocol
This is a general protocol for the clean-up of bile acid extracts using a C18 SPE cartridge. Optimization of each step is recommended for your specific application.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Take the supernatant from an initial organic solvent extraction (e.g., Protocol 1, step 6), dilute it with four times the volume of water, and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 25% ethanol to remove polar impurities.
-
Elution: Elute the bile acids from the cartridge with 5 mL of ethanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for ω-Muricholic acid extraction.
ω-Muricholic Acid Signaling Pathways
Caption: ω-Muricholic acid's role in FXR and TGR5 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. [Studies on solid phase extraction of bile acids from biological matrix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: Stability of ω-Muricholic Acid in Frozen Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ω-muricholic acid in frozen biological samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the stability of ω-muricholic acid during storage and analysis.
| Question/Issue | Answer/Troubleshooting Steps |
| What is the optimal storage temperature for long-term stability of ω-muricholic acid? | For long-term storage, it is highly recommended to store biological samples at -80°C.[1] While storage at -20°C may be suitable for shorter periods, -80°C significantly minimizes the risk of degradation of bile acids over extended durations. |
| How many freeze-thaw cycles can my samples undergo without affecting ω-muricholic acid concentrations? | It is crucial to minimize the number of freeze-thaw cycles, as repeated cycles can lead to the degradation of metabolites, including bile acids.[2][3] Ideally, samples should be aliquoted upon collection to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, it is advisable to perform a validation study to assess the impact of freeze-thaw cycles on ω-muricholic acid in your specific sample matrix. |
| I see unexpected variability in my ω-muricholic acid measurements from stored samples. What could be the cause? | Several factors could contribute to this variability: 1. Inconsistent Storage Temperature: Fluctuations in freezer temperature can impact stability. Ensure your freezer maintains a consistent temperature. 2. Multiple Freeze-Thaw Cycles: As mentioned, this can lead to degradation. Track the number of times each sample has been thawed. 3. Sample Collection and Processing: Initial sample handling is critical. Ensure consistent and rapid processing from collection to freezing. 4. Matrix Effects: The type of biological matrix (plasma, serum, urine, feces) can influence stability. Extraction efficiency may also vary. |
| Can I store urine samples for ω-muricholic acid analysis? What are the specific considerations? | Yes, urine can be analyzed for bile acids. However, urinary precipitates can form upon freezing and thawing, which may contain monohydroxy bile acids. To avoid underestimation, it is important to handle these precipitates appropriately during sample preparation.[2] |
| Are there differences in ω-muricholic acid stability between serum and plasma? | While research suggests that bile acid concentrations do not differ significantly between serum and plasma, the anticoagulants in plasma could potentially interfere with analysis.[4] For metabolomics studies, serum is often preferred.[4] However, the stability of ω-muricholic acid is expected to be similar in both matrices when stored properly at -80°C. |
| How should I handle fecal samples for ω-muricholic acid analysis to ensure stability? | Fecal samples should be homogenized and aliquoted before freezing at -80°C.[5] To prevent metabolism by intestinal bacteria, it is crucial to freeze the samples as quickly as possible after collection.[6] |
Quantitative Data on Bile Acid Stability
While specific long-term stability data for ω-muricholic acid at different frozen temperatures is not extensively published, the following table summarizes the general stability recommendations for bile acids in various biological matrices based on available literature. This information can be used as a guideline for study design.
| Biological Matrix | Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| Serum/Plasma | -20°C | Up to 30 days for total bile acids.[7] | For long-term stability of individual bile acids, -80°C is strongly recommended. |
| -80°C | At least 1 year. | Minimizing freeze-thaw cycles is critical for maintaining integrity. | |
| Urine | -22°C | Stable for over 10 years for many clinical parameters.[8] | Potential for precipitate formation upon thawing; ensure proper handling. |
| -80°C | Considered stable for long-term storage. | Aliquoting is recommended to avoid multiple freeze-thaw cycles. | |
| Feces | -20°C | Short-term storage is possible, but -80°C is preferred. | Immediate freezing after collection is crucial to halt bacterial metabolism.[6] |
| -80°C | Stable for long-term storage.[5] | Homogenize and aliquot before freezing. |
Experimental Protocols
Protocol for Assessing the Stability of ω-Muricholic Acid in Frozen Biological Samples
This protocol outlines a typical workflow for a long-term stability study of ω-muricholic acid in frozen biological samples.
1. Sample Collection and Preparation:
-
Collect biological samples (e.g., plasma, serum, urine, feces) using standardized procedures.
-
For plasma, use EDTA as the anticoagulant.
-
Process samples immediately to minimize degradation. Centrifuge blood samples to separate plasma/serum. Homogenize fecal samples.
-
Create a pooled sample for each matrix to ensure homogeneity for the stability study.
-
Aliquot the pooled samples into multiple small-volume cryovials to avoid freeze-thaw cycles of the bulk sample.
2. Baseline Analysis (Time Point 0):
-
Immediately after aliquoting, analyze a set of aliquots (n=3-5) to establish the baseline concentration of ω-muricholic acid.
-
Use a validated analytical method, such as LC-MS/MS, for quantification.
3. Storage:
-
Store the remaining aliquots at two different temperature conditions: -20°C and -80°C.
-
Ensure freezers are monitored for temperature stability.
4. Stability Testing at Different Time Points:
-
At predefined time intervals (e.g., 1 month, 3 months, 6 months, 1 year, and 2 years), retrieve a set of aliquots (n=3-5) from each storage temperature.
-
Thaw the samples under controlled conditions (e.g., on ice).
-
Analyze the samples using the same validated LC-MS/MS method used for the baseline analysis.
5. Data Analysis:
-
Calculate the mean concentration of ω-muricholic acid at each time point and storage condition.
-
Compare the mean concentrations at each time point to the baseline concentration.
-
Calculate the percentage recovery at each time point relative to the baseline.
-
A recovery within ±15% of the baseline is generally considered stable.
Workflow Diagram:
Caption: Workflow for assessing ω-muricholic acid stability.
Signaling Pathway & Logical Relationships
The stability of ω-muricholic acid is a critical pre-analytical factor that can influence the interpretation of its role in various biological pathways. The following diagram illustrates the logical relationship between sample handling, storage conditions, and the integrity of the final analytical result.
Caption: Factors influencing ω-muricholic acid stability and data reliability.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. eclinpath.com [eclinpath.com]
- 7. Bile Acids (Total) (Sendout) [testguide.labmed.uw.edu]
- 8. bdo.com [bdo.com]
Navigating the Labyrinth of Bile Acid Isomers: A Technical Support Center
The precise chromatographic resolution of muricholic acid isomers is a critical, yet often challenging, endeavor in metabolic research and drug development. Their structural similarity necessitates meticulous method development and troubleshooting. This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic separation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of muricholic acid isomers so challenging?
A1: The separation is difficult due to the high structural similarity of the isomers, such as α-muricholic acid (α-MCA), β-muricholic acid (β-MCA), and ω-muricholic acid (ω-MCA). These molecules are stereoisomers, differing only in the spatial orientation of hydroxyl groups.[1][2] This subtle difference makes it hard for standard reversed-phase columns to differentiate between them, often leading to co-elution or poor resolution.[3][4]
Q2: What is a good starting point for developing a separation method for muricholic acid isomers?
A2: A common and effective starting point is using a reversed-phase C18 column with a mobile phase gradient.[4][5][6] The mobile phase typically consists of an aqueous component with an acidic additive, like 0.1% formic acid, and an organic modifier such as acetonitrile (B52724) or methanol.[5][6] A shallow gradient elution is usually necessary to effectively resolve the different muricholic acid species.
Q3: How critical is the mobile phase composition for the separation?
A3: The mobile phase composition is crucial. The choice of organic modifier (acetonitrile vs. methanol), the pH, and the type and concentration of additives can significantly alter the selectivity and resolution of the separation.[5][7] For instance, adjusting the mobile phase polarity and pH can change the ionization state of the bile acids, which in turn affects their retention on the column.[4][6]
Q4: When should I consider using a different type of chromatography or column?
A4: If you are unable to achieve adequate separation with a standard C18 column, you might consider alternative approaches. Ultra-Performance Liquid Chromatography (UPLC) systems can offer higher resolution and sensitivity.[8] Different column chemistries, such as those with phenyl-hexyl or embedded polar groups, can provide alternative selectivity.[6][9] In some cases, specialized techniques like ion mobility-mass spectrometry might be explored for enhanced separation of complex isomer groups.[10]
Troubleshooting Guide: Enhancing Chromatographic Resolution
This guide addresses specific problems that may arise during the chromatographic analysis of muricholic acid isomers, offering potential causes and recommended solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between muricholic acid isomers | Insufficient Selectivity of the Stationary Phase: Standard C18 columns may not provide enough selectivity for these closely related isomers.[6][9] | Change Column Chemistry: Consider a column with a different stationary phase, such as a C18 with different bonding densities, a phenyl-hexyl column for alternative selectivity, or even a chiral stationary phase.[6][9] |
| Suboptimal Mobile Phase Composition: The mobile phase's organic modifier, pH, and additives play a crucial role in resolution.[4][5] | Adjust Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile, methanol, or a combination).[6][9] Also, carefully adjust the pH and the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297).[1][4] | |
| Inadequate Gradient Program: A steep gradient may not provide enough time for the isomers to separate. | Optimize Gradient: Employ a shallower gradient, especially during the elution window of the muricholic acids. This increases the interaction time with the stationary phase and can significantly improve resolution. | |
| Peak Tailing or Asymmetry | Secondary Interactions: Unwanted interactions between the acidic bile acids and the silica (B1680970) backbone of the column can cause peak tailing. | Use an Inert Column: Employing a column with an inert surface can mitigate non-specific binding of the analytes.[3] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the column's capacity is not exceeded. | |
| Co-elution with Matrix Components | Complex Sample Matrix: Biological samples contain numerous compounds that can interfere with the analytes of interest.[3][9] | Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection. |
| Insufficient Chromatographic Resolution: The chosen method may not be selective enough to separate the isomers from matrix components. | Modify Chromatographic Conditions: In addition to the solutions for poor resolution, consider adjusting the column temperature. A higher temperature can sometimes improve peak shape and resolution.[3][9] |
Experimental Protocols
Representative HPLC-MS/MS Method for Muricholic Acid Isomer Separation
This protocol provides a general methodology that can be adapted for the separation of various bile acid isomers.
1. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
For further purification, consider solid-phase extraction (SPE) using a C18 cartridge.
2. Chromatographic Conditions
-
Column: A high-quality C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size) is a good starting point.[5][7]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20-50% B (shallow gradient for isomer elution)
-
15-17 min: 50-95% B (column wash)
-
17-20 min: 95% B
-
20-21 min: 95-20% B (return to initial conditions)
-
21-25 min: 20% B (re-equilibration)
-
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions (Negative Ion Mode)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition (example for muricholic acids): m/z 407.3 -> 407.3 (pseudo-MRM is often used for these isomers due to limited fragmentation).[1]
-
Optimize source-dependent parameters (e.g., capillary voltage, gas flow, temperature) according to the instrument manufacturer's guidelines.
Quantitative Data Summary
The following table summarizes typical parameters for a successful chromatographic separation of bile acid isomers, including muricholic acids.
| Parameter | Value/Range | Reference |
| Column Chemistry | C18, ARC-18 | [3][5][9] |
| Column Dimensions | 100-150 mm length, 2.1 mm ID | [3][5][7][9] |
| Particle Size | 2.7 - 3.5 µm | [3][5][7][9] |
| Mobile Phase A | Water with 5 mM ammonium acetate or 0.1% formic acid | [3][5][9] |
| Mobile Phase B | 50:50 Methanol:Acetonitrile or Acetonitrile | [3][9] |
| Flow Rate | 0.2 - 0.5 mL/min | [5][7] |
| Column Temperature | 40 - 60 °C | [3][5][9][11] |
| Run Time | 9.5 - 25 minutes | [3][9] |
Visualized Workflows and Relationships
Caption: Workflow for chromatographic method development.
References
- 1. metaboprofile.com [metaboprofile.com]
- 2. β-Muricholic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of bile acid muricholic acid enantiomers by C18 reversed-phase HPLC as a function of component polarity values of the mobile phase | Poster Board #3729 - American Chemical Society [acs.digitellinc.com]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. Exploring Different HPLC Column Chemistries for Optimal Separation of 17 Bile Acids by LC-MS/MS | Restek [discover.restek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Omega-Muricholic Acid (ω-MCA) Measurement
Welcome to the technical support center for omega-muricholic acid (ω-MCA) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common sources of variability in ω-MCA quantification.
Frequently Asked Questions (FAQs)
Q1: What is ω-muricholic acid and why is its measurement challenging?
This compound (ω-MCA) is a secondary bile acid that is specific to the murine gut microbiome.[1][2] It is produced by the enzymatic conversion of beta-muricholic acid (β-MCA) by intestinal microorganisms.[1][2] Measuring ω-MCA accurately can be challenging due to three main sources of variability:
-
Biological Variability: Since ω-MCA is a product of microbial metabolism, its concentration is highly dependent on the composition and activity of an individual's gut microbiota. This leads to significant inter-individual differences.
-
Pre-analytical Variability: How samples are collected, stored, and prepared can dramatically impact the measured concentration of ω-MCA.
-
Analytical Variability: The complexity of biological matrices (like feces or plasma) and the structural similarity of different bile acids can introduce variability during instrumental analysis.[3][4]
Q2: What is the primary source of biological variability for ω-MCA?
The primary source of biological variability is the gut microbiota. Specific anaerobic bacteria, such as Eubacterium lentum and Fusobacterium species, are responsible for the two-step conversion of β-MCA into ω-MCA.[5][6] The presence and abundance of these bacteria can vary significantly between animals, leading to large differences in ω-MCA levels.
Q3: How does sample storage affect ω-MCA stability?
Improper sample storage is a critical source of pre-analytical variability. For long-term stability of bile acids, samples should be stored at -80°C.[7] Storage at higher temperatures (e.g., -20°C or 4°C) can lead to significant changes in the concentration of certain bile acids over time.[7] Furthermore, multiple freeze-thaw cycles should be avoided as they can degrade analytes and lead to inconsistent results.[1][8][9] It is recommended to aliquot samples into single-use tubes before freezing to minimize this effect.
Q4: Should I use wet or dry fecal samples for extraction?
It is highly recommended to use wet (frozen) fecal samples for bile acid extraction. Studies have shown that the recovery of bile acids, especially conjugated species, is significantly lower from lyophilized (dry) feces compared to wet feces.[10][11] If using dry weight for normalization is necessary, a separate aliquot of the fecal sample should be dried and weighed to determine the water content, while the extraction is performed on a parallel wet aliquot.[8][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during ω-MCA quantification.
Issue 1: High Variability Between Replicates or Batches
Q: My coefficient of variation (CV%) is unacceptably high between my technical replicates or across different analytical batches. What should I check?
A: High CVs are a common problem and can stem from pre-analytical or analytical issues. Follow these troubleshooting steps:
-
Review Sample Preparation:
-
Inconsistent Homogenization: Fecal samples are heterogeneous. Ensure your homogenization protocol is consistent for every sample.
-
Pipetting Errors: Inaccurate pipetting of the sample, extraction solvent, or internal standard can introduce significant errors.[12] Calibrate your pipettes regularly.
-
Internal Standard (IS) Addition: Ensure the IS is added to every sample, standard, and quality control (QC) at the very beginning of the extraction process to account for variability in recovery. Use of a stable isotope-labeled internal standard is the gold standard.[4]
-
-
Check for Matrix Effects:
-
Matrix effects, where other molecules in the sample interfere with the ionization of your analyte, are a major source of variability in LC-MS/MS analysis.[3][4][12]
-
Solution: Prepare matrix-matched calibration curves using a representative blank matrix (e.g., feces from germ-free mice or charcoal-stripped plasma).[13] This helps to compensate for ion suppression or enhancement.
-
-
Evaluate Instrument Performance:
-
Column Equilibration: Ensure the LC column is adequately equilibrated between injections. Insufficient equilibration can cause retention time shifts.[14]
-
System Contamination: Lipids and other matrix components can accumulate on the column and in the ion source, leading to poor peak shape, shifting retention times, and signal suppression.[6] Implement a robust column wash step in your gradient and periodically clean the ion source.
-
Issue 2: Poor or Inconsistent Analyte Recovery
Q: I suspect my extraction efficiency is low or inconsistent. How can I improve it?
A: Poor recovery can significantly impact accuracy. Consider the following:
-
Choice of Extraction Solvent: The solvent system is critical. Methanol-based extraction is common for bile acids.[6] However, for fecal samples, a 5% ammonium (B1175870)–ethanol aqueous solution or an initial extraction with NaOH has been shown to be effective.[10] It may be necessary to test different solvent systems to find the optimal one for your specific matrix.
-
Extraction Method:
-
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common techniques to clean up samples and improve recovery by removing interfering substances.[15]
-
For complex matrices like feces, an SPE step following initial solvent extraction can significantly improve the cleanliness of the sample injected into the LC-MS/MS system.
-
-
Sample Type: As noted in the FAQ, using wet fecal samples provides better recovery than using dried samples.
Issue 3: Difficulty Separating ω-MCA from its Isomers
Q: I am having trouble chromatographically separating ω-muricholic acid from its isomers (e.g., α-MCA, β-MCA). What can I do?
A: The structural similarity of bile acid isomers makes their separation challenging but essential for accurate quantification.[4]
-
Column Chemistry: Standard C18 columns are widely used, but for difficult separations, other column chemistries may provide better resolution. Consider a biphenyl (B1667301) column, which has been shown to be effective for separating numerous bile acid species.
-
Mobile Phase Optimization:
-
The pH of the mobile phase is a critical parameter. Using acidic mobile phase additives like formic acid or acetic acid can improve peak shape and separation.[10][13]
-
Experiment with the organic solvent (e.g., methanol (B129727) vs. acetonitrile) and the gradient profile (slope and duration) to maximize the resolution between isomeric peaks.
-
-
Method Run Time: While rapid methods are desirable, achieving baseline separation of critical isomers like the muricholic acids may require a longer chromatographic run time.
Data & Protocols
Quantitative Data Tables
Table 1: Comparison of Bile Acid Recovery from Wet vs. Dry Fecal Samples
This table illustrates the reduced recovery of bile acids from dried fecal samples compared to wet samples. Data is adapted from a study comparing extraction efficiencies.[11]
| Bile Acid Class | Analyte Example | Recovery from Dried Feces (as % of Wet Feces Recovery) |
| Unconjugated | Cholic Acid (CA) | ~50% |
| Unconjugated | Chenodeoxycholic Acid (CDCA) | ~50% |
| Glycine-conjugated | Glycocholic Acid (GCA) | < 25% |
| Glycine-conjugated | Glycodeoxycholic Acid (GDCA) | < 5% |
| Taurine-conjugated | Taurocholic Acid (TCA) | < 25% |
| Taurine-conjugated | Taurochenodeoxycholic Acid (TCDCA) | < 20% |
Table 2: Stability of Select Bile Acids in Feces Under Different Storage Conditions
This table summarizes significant changes observed in bile acid concentrations after one week of storage at various temperatures, highlighting the importance of immediate freezing at -80°C. A change was deemed significant if p < 0.05 and the coefficient of variation was >20%.[7]
| Storage Condition (1 Week) | Bile Acids with Significant Increase | Bile Acids with No Significant Change |
| 4°C (Refrigerated) | 12-oxo-LCA, 3-oxo-CA, 3-oxo-DCA | Majority of other measured bile acids |
| -20°C (Standard Freezer) | Lithocholic Acid (LCA) | Majority of other measured bile acids |
| -80°C (Ultra-Low Freezer) | Ursodeoxycholic Acid (UDCA) | Majority of other measured bile acids |
Note: While many bile acids were stable at -80°C for one week, this temperature is recommended to prevent long-term degradation.
Table 3: Typical Intra- and Inter-Day Precision for LC-MS/MS Bile Acid Analysis
This table shows representative precision data from a validated LC-MS/MS method for murine plasma, indicating the level of analytical variability that can be expected with an optimized method.
| Analyte Class | Analyte Example | Intra-Day Precision (CV%) | Inter-Day Precision (CV%) |
| Muricholic Acids | α/β-MCA | < 10% | < 10% |
| Unconjugated | Cholic Acid (CA) | < 10% | < 10% |
| Taurine-conjugated | Taurocholic Acid (TCA) | < 10% | < 10% |
| Glycine-conjugated | Glycocholic Acid (GCA) | < 10% | < 15% |
Experimental Protocols
Protocol: Quantification of ω-MCA in Fecal Samples by LC-MS/MS
This protocol provides a general framework. It should be optimized and validated for your specific instrumentation and application.
1. Sample Preparation & Extraction
-
Weigh a frozen fecal aliquot (~20-50 mg) into a 2 mL homogenization tube containing ceramic beads.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing a known concentration of stable isotope-labeled internal standards (e.g., d4-T-α-MCA, d4-GCA, d4-CDCA).
-
Homogenize the sample using a bead beater (e.g., 20 minutes).[6]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet particulates.[6][13]
-
Carefully transfer the supernatant to a new tube.
-
(Optional but Recommended) Further clean the sample using solid-phase extraction (SPE) with a C18 cartridge to remove lipids and other interferences.
-
Dry the final extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water). Vortex and sonicate to ensure the sample is fully dissolved.
-
Centrifuge one last time to pellet any remaining insoluble material and transfer the supernatant to an LC vial for analysis.
2. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: Biphenyl or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate
-
Gradient: A linear gradient optimized to separate ω-MCA from its isomers. (e.g., start at 20-30% B, ramp to 95-100% B over 10-15 minutes, hold, and re-equilibrate).
-
Flow Rate: ~0.4 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 2-5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions and collision energies for ω-MCA and all other analytes and internal standards.
Visualizations
Caption: Microbial production of ω-MCA and its role as an FXR antagonist.
References
- 1. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Bile acid analysis [sciex.com]
- 4. jaaha [jaaha.kglmeridian.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ro.ecu.edu.au [ro.ecu.edu.au]
- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
selecting the appropriate animal model for omega-Muricholic acid research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing appropriate animal models for omega-muricholic acid (ω-MCA) research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ω-MCA) and why is it relevant in research?
A1: this compound (ω-MCA) is a secondary bile acid that is unique to rodents, such as mice and rats. It is formed from the primary bile acid, beta-muricholic acid (β-MCA), through the metabolic activity of the gut microbiota.[1] ω-MCA is of significant research interest due to its role as a potent antagonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[2] Understanding the effects of ω-MCA can provide insights into metabolic diseases and the influence of the gut microbiome on host physiology.
Q2: Which animal model is most appropriate for studying ω-MCA?
A2: Mice are the most suitable and commonly used animal model for studying ω-MCA. This is because muricholic acids are a significant component of their bile acid pool, whereas they are not found in appreciable amounts in humans.[3] This makes mice ideal for investigating the specific effects of ω-MCA and other muricholic acids on metabolism and gut-liver signaling. Rats also produce muricholic acids and can be used for this research.[1]
Q3: What are the key differences in bile acid metabolism between mice and humans that I should be aware of?
A3: The primary difference is the presence of muricholic acids in mice, which are largely absent in humans.[3] The murine-specific enzyme Cyp2c70 is responsible for the synthesis of muricholic acids from chenodeoxycholic acid (CDCA).[3][4] This results in a more hydrophilic and less cytotoxic bile acid pool in mice compared to humans. These differences have significant implications for the translational relevance of findings related to bile acid signaling and metabolism.[5]
Q4: What are the essential considerations when designing an experiment involving ω-MCA in mice?
A4: Key considerations include:
-
Animal Model Selection: Choose between wild-type mice, which naturally produce ω-MCA, and genetically modified models like Cyp2c70 knockout mice, which lack muricholic acids and have a more "human-like" bile acid profile.[4][6]
-
Gut Microbiota: Since ω-MCA is a product of microbial metabolism, the composition of the gut microbiota can significantly influence its levels.[2] It is crucial to consider the source of the animals and their housing conditions to minimize variability. Germ-free mice can be used to study the direct effects of specific bacterial strains on ω-MCA production.
-
Diet: Diet can modulate both the gut microbiota and bile acid metabolism. High-fat diets, for example, can alter the bile acid pool and are often used to induce metabolic disease models.[7][8]
-
Analytical Methods: Accurate quantification of ω-MCA and other bile acids requires sensitive analytical techniques, typically ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9][10]
Troubleshooting Guides
Issue 1: High variability in ω-MCA levels between individual mice.
-
Possible Cause: Differences in gut microbiota composition.
-
Troubleshooting Steps:
-
Standardize Housing: House all animals in the same environment and on the same diet for a sufficient acclimation period before the experiment.
-
Co-housing: Consider co-housing or bedding transfer between cages to normalize the gut microbiota across experimental groups.
-
Fecal Microbiota Transplantation (FMT): For more controlled studies, consider using FMT to colonize germ-free mice with a defined microbial community.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
-
Issue 2: Unexpected metabolic phenotypes in genetically modified mouse models.
-
Possible Cause: The genetic modification may have pleiotropic effects, or the absence of a specific bile acid can lead to compensatory changes in other metabolic pathways. For instance, Cyp2c70 knockout mice, while mimicking a human-like bile acid profile, can develop spontaneous liver injury.[6]
-
Troubleshooting Steps:
-
Thorough Phenotyping: Conduct a comprehensive metabolic characterization of the chosen animal model under baseline conditions.
-
Appropriate Controls: Always include wild-type littermates as controls in your experiments.
-
Literature Review: Extensively review the literature for known phenotypes of the specific genetically modified strain you are using.
-
Issue 3: Difficulty in accurately quantifying ω-MCA and other muricholic acids.
-
Possible Cause: Co-elution of isomeric bile acids during chromatographic separation.
-
Troubleshooting Steps:
-
Optimize Chromatography: Develop and validate a robust UPLC-MS/MS method specifically for the separation of bile acid isomers. This may involve testing different columns, mobile phases, and gradient conditions.[10]
-
Use of Internal Standards: Incorporate stable isotope-labeled internal standards for accurate quantification.[10]
-
Consult Specialized Labs: If in-house expertise is limited, consider collaborating with a core facility or a laboratory specializing in bile acid analysis.
-
Experimental Protocols
Protocol 1: Quantification of Bile Acids in Mouse Liver by UPLC-MS/MS
This protocol is a summary of established methods for bile acid analysis.[10][11][12]
1. Sample Preparation: a. Homogenize 20-30 mg of frozen liver tissue in 500 µL of ice-cold 75% methanol (B129727) containing a mixture of stable isotope-labeled internal standards. b. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant and transfer to a new tube. d. Evaporate the supernatant to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of 50% methanol. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris. g. Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-MS/MS Analysis: a. UPLC System: An ultra-high performance liquid chromatography system. b. Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[13] c. Mobile Phase A: 0.1% formic acid in water.[13] d. Mobile Phase B: 0.1% formic acid in acetonitrile.[13] e. Gradient: A suitable gradient to separate the different bile acid species. f. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). g. Data Analysis: Quantify individual bile acids by comparing the peak areas to those of the corresponding internal standards and a standard curve.
Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol outlines the general steps for analyzing the gut microbial community.[14][15]
1. Fecal Sample Collection: a. Collect fresh fecal pellets from individual mice in sterile tubes. b. Immediately freeze the samples on dry ice and store them at -80°C until DNA extraction.
2. DNA Extraction: a. Extract total genomic DNA from the fecal samples using a commercially available kit designed for microbial DNA from stool (e.g., QIAamp PowerFecal Pro DNA Kit).
3. 16S rRNA Gene Amplification and Sequencing: a. Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers. b. Purify the PCR products. c. Prepare sequencing libraries and sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
4. Bioinformatic Analysis: a. Process the raw sequencing reads to remove low-quality sequences and chimeras. b. Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). c. Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA). d. Analyze the microbial diversity and community composition.
Quantitative Data
Table 1: Bile Acid Composition in Liver of Wild-Type (WT) and Cyp2c70 Knockout (KO) Mice.
| Bile Acid Species | Wild-Type (nmol/g liver) | Cyp2c70 KO (nmol/g liver) | Fold Change (KO vs. WT) | Reference |
| Tauro-β-muricholic acid (TβMCA) | 34.2 ± 8.8 | Not Detected | - | [16] |
| β-muricholic acid (βMCA) | 35.1 ± 5.0 | Not Detected | - | [16] |
| Tauro-ω-muricholic acid (TωMCA) | 18.1 ± 4.5 | Not Detected | - | [16] |
| ω-muricholic acid (ωMCA) | 11.8 ± 2.1 | Not Detected | - | [16] |
| Taurocholic acid (TCA) | 86.1 ± 18.5 | 120.5 ± 25.1 | ↑ 1.4 | [16] |
| Cholic acid (CA) | 4.7 ± 0.9 | 10.2 ± 2.3 | ↑ 2.2 | [16] |
| Taurochenodeoxycholic acid (TCDCA) | 5.3 ± 1.1 | 150.7 ± 30.4 | ↑ 28.4 | [16] |
| Chenodeoxycholic acid (CDCA) | 1.2 ± 0.3 | 25.6 ± 5.8 | ↑ 21.3 | [16] |
Data are presented as mean ± standard deviation.
Table 2: Metabolic Parameters in Wild-Type (WT) and Cyp8b1 Knockout (KO) Mice on a High-Fat Diet (HFD). (Cyp8b1 KO mice have increased muricholic acids).
| Parameter | WT on HFD | Cyp8b1 KO on HFD | % Change (KO vs. WT) | Reference |
| Body Weight Gain (g) | 18.5 ± 1.2 | 12.1 ± 0.9 | ↓ 34.6% | [17][18] |
| Liver Weight (g) | 2.1 ± 0.1 | 1.5 ± 0.1 | ↓ 28.6% | [17][18] |
| Liver Triglycerides (mg/g) | 150 ± 15 | 90 ± 10 | ↓ 40.0% | [17] |
| Fecal Cholesterol Excretion (µmol/day/mouse) | 1.5 ± 0.2 | 2.5 ± 0.3 | ↑ 66.7% | [17] |
| Glucose Tolerance (AUC) | 3500 ± 250 | 2500 ± 200 | ↓ 28.6% | [17][18] |
Data are presented as mean ± standard error of the mean. AUC = Area Under the Curve.
Visualizations
Caption: FXR signaling pathway regulation by tauro-β-muricholic acid (TβMCA).
Caption: General experimental workflow for ω-MCA research in mice.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cyp2c-deficiency depletes muricholic acids and protects against high-fat diet-induced obesity in male mice but promotes liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
- 16. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
Technical Support Center: Synthesis of High-Purity ω-Muricholic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of high-purity ω-Muricholic acid (ω-MCA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of ω-Muricholic acid, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material (Hyocholic Acid) | Enzymatic Synthesis: - Inactive or denatured hydroxysteroid dehydrogenases (HSDHs).- Suboptimal reaction conditions (pH, temperature).- Cofactor (NAD⁺/NADP⁺) degradation or incorrect concentration.Chemical Synthesis: - Inefficient oxidation of the 7α-hydroxyl group.- Steric hindrance preventing reagent access. | Enzymatic Synthesis: - Verify enzyme activity with a standard substrate. Ensure proper storage at -20°C or below.- Optimize pH (typically around 7.0-9.0) and temperature (around 25-37°C).- Use fresh cofactor solutions and ensure the regeneration system is active.Chemical Synthesis: - Use a stronger or more suitable oxidizing agent. Extend reaction time or increase temperature cautiously.- Consider a different protecting group strategy to reduce steric hindrance around the C7 position. |
| Formation of Multiple Products/Side Reactions | Enzymatic Synthesis: - Presence of contaminating enzymes in the HSDH preparation.- Keto-enolic tautomerism of the 7-oxo intermediate leading to C-5 epimerization.[1] | Chemical Synthesis: - Non-selective reagents leading to modification of other hydroxyl groups (C3, C6).- Harsh reaction conditions causing side-chain degradation or epimerization at other chiral centers. |
| Difficulty in Purifying ω-Muricholic Acid from Stereoisomers (α-MCA, β-MCA) | - The stereoisomers of muricholic acid have very similar polarities and chromatographic behaviors, making them difficult to separate using standard silica (B1680970) gel chromatography.[2] | - Utilize reversed-phase high-performance liquid chromatography (HPLC) with a C18 or C8 column.[3][4]- Gradient elution with a mobile phase of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., formic acid), can improve separation.[3]- Derivatization to UV-sensitive esters (e.g., p-bromophenacyl esters) can enhance separation and detection.[3]- Chiral chromatography may be necessary for baseline separation of enantiomers if present. |
| Low Overall Yield of High-Purity Product | - Cumulative losses during multiple synthesis and purification steps.- Incomplete reactions or formation of difficult-to-remove impurities. | - Optimize each reaction step for maximum conversion before proceeding to the next.- The one-pot enzymatic synthesis offers a high-yield alternative to multi-step chemical synthesis by avoiding the isolation of intermediates.[1][2]- Develop an efficient purification protocol that minimizes product loss, potentially involving crystallization after initial chromatographic purification. |
| Product Instability or Degradation | - ω-Muricholic acid, like other bile acids, can be sensitive to strongly acidic or basic conditions and high temperatures, which can lead to dehydration or other side reactions. | - Use mild conditions for deprotection and final product isolation.- Store the purified ω-Muricholic acid as a solid at low temperatures (e.g., -20°C) and protected from light.[5] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis and handling of ω-Muricholic acid.
Q1: What are the main challenges in the chemical synthesis of ω-Muricholic acid?
A1: The primary challenges in the chemical synthesis of ω-Muricholic acid include:
-
Stereocontrol: Achieving the selective inversion of the 7α-hydroxyl group of a starting material like hyocholic acid to the 7β-configuration without affecting other stereocenters is difficult.
-
Protecting Groups: The presence of multiple hydroxyl groups at positions 3, 6, and 7 necessitates a careful and often multi-step protecting group strategy to ensure regioselectivity.
-
Purification: The final product is often contaminated with stereoisomers (α- and β-muricholic acids) which are very challenging to separate due to their similar physical and chemical properties.[2]
Q2: What is the most efficient method for synthesizing high-purity ω-Muricholic acid?
A2: The one-pot enzymatic synthesis starting from hyocholic acid is a highly efficient and stereoselective method.[1][2] This biocatalytic approach utilizes a 7α-hydroxysteroid dehydrogenase (7α-HSDH) to oxidize the 7α-hydroxyl group to a 7-oxo intermediate, followed by a stereoselective reduction using a 7β-hydroxysteroid dehydrogenase (7β-HSDH) to yield the desired 7β-hydroxyl group of ω-muricholic acid. This method avoids the need for protecting groups and the isolation of intermediates, leading to a quantitative yield.[1][2]
Q3: What are the recommended starting materials for ω-Muricholic acid synthesis?
A3: The most common and direct precursor is hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) , which only requires epimerization at the C-7 position.[2] Other bile acids like chenodeoxycholic acid could also be used, but this would necessitate the introduction of the 6α-hydroxyl group, making the synthesis more complex.
Q4: Which analytical techniques are best for assessing the purity of ω-Muricholic acid?
A4: A combination of techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is crucial for separating ω-MCA from its stereoisomers and other impurities.[3][4]
-
Mass Spectrometry (MS): LC-MS provides molecular weight confirmation and can help identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can be used to determine the stereochemistry of the final product.
Q5: How can I confirm the stereochemistry at the C-7 position?
A5: The configuration of the hydroxyl group at C-7 can be confirmed using 1H NMR spectroscopy by analyzing the coupling constants of the protons on C-6, C-7, and C-8.[6] The specific splitting patterns and coupling constant values are characteristic of the axial or equatorial orientation of these protons, which is determined by the α or β configuration of the hydroxyl group.
Data Presentation
Table 1: Comparison of Synthesis Methods for ω-Muricholic Acid
| Parameter | Enzymatic Synthesis (One-Pot) | Chemical Synthesis (Generalized) |
| Starting Material | Hyocholic Acid | Hyocholic Acid or other bile acids |
| Key Steps | Oxidation-reduction cascade using 7α- and 7β-HSDHs with cofactor regeneration.[1][2] | Protection of 3α- and 6α-OH, oxidation of 7α-OH, stereoselective reduction to 7β-OH, deprotection. |
| Typical Yield | Quantitative[2] | Generally lower and variable, often impacted by multiple steps and purification losses. |
| Purity | High, primarily the desired 7β-isomer. | Variable, often a mixture of stereoisomers requiring extensive purification. |
| Key Advantages | High stereoselectivity, high yield, mild reaction conditions, environmentally friendly.[2] | Does not require specialized enzymes. |
| Key Disadvantages | Requires specific enzymes (HSDHs) and cofactors. | Multi-step, often low overall yield, difficult purification, use of potentially harsh reagents.[2] |
Experimental Protocols
Detailed Methodology for One-Pot Enzymatic Synthesis of ω-Muricholic Acid from Hyocholic Acid
This protocol is adapted from the work of Bertuletti et al. (2021).[2]
Materials:
-
Hyocholic acid (HCA)
-
7α-Hydroxysteroid dehydrogenase (7α-HSDH)
-
7β-Hydroxysteroid dehydrogenase (7β-HSDH)
-
Cofactors (NAD⁺ and NADP⁺)
-
Cofactor regeneration systems (e.g., lactate (B86563) dehydrogenase and glutamate (B1630785) dehydrogenase)
-
Potassium phosphate (B84403) buffer
-
Sodium pyruvate (B1213749)
-
Ammonium (B1175870) chloride and α-ketoglutarate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 8.0).
-
Addition of Substrates and Cofactors: Add hyocholic acid to the desired concentration. Add the cofactors NAD⁺ and NADP⁺.
-
Addition of Regeneration Systems: Add the components of the cofactor regeneration systems. For NAD⁺ regeneration, add sodium pyruvate and lactate dehydrogenase. For NADP⁺ regeneration, add ammonium chloride, α-ketoglutarate, and glutamate dehydrogenase.
-
Enzyme Addition: Add the 7α-HSDH and 7β-HSDH to initiate the reaction. The specific enzymes and their concentrations should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Product Isolation: Once the reaction is complete, acidify the reaction mixture to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash with water. The resulting white amorphous powder is high-purity ω-muricholic acid. Further purification, if necessary, can be achieved by recrystallization or reversed-phase HPLC.
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
Caption: One-pot enzymatic synthesis of ω-Muricholic acid.
Caption: Generalized workflow and challenges in the chemical synthesis of ω-Muricholic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. High performance liquid chromatographic separation of stereoisomeric bile acids as their UV-sensitive esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of stereoisomeric C27-bile acids by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ï-Muricholic acid (unlabeled) - Cambridge Isotope Laboratories, ULM-10623-0.001 [isotope.com]
- 6. Separation of mono-, di-, and trihydroxy stereoisomers of bile acids by capillary gas-liquid chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
minimizing ion suppression during mass spectrometry of bile acids
Welcome to the technical support center for the analysis of bile acids by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in bile acid analysis?
A1: Ion suppression is a type of matrix effect where the ionization of target analytes, such as bile acids, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of quantification.[1][2] In complex biological samples like plasma, serum, or urine, endogenous components such as phospholipids (B1166683), salts, and other metabolites are common sources of ion suppression.[3][4] Due to the structural diversity and varying concentrations of bile acids, mitigating ion suppression is crucial for reliable and reproducible results.[5]
Q2: What are the primary causes of ion suppression in LC-MS analysis of bile acids?
A2: The main culprits behind ion suppression in bile acid analysis are components of the biological matrix that interfere with the ionization process in the mass spectrometer's ion source.[6][7] These interfering substances can compete with bile acids for ionization, leading to a reduced signal for the analytes of interest.[2] Common sources include:
-
Phospholipids and Lysophospholipids: Abundant in plasma and serum, these molecules are notoriously problematic.[8]
-
Salts and Buffers: High concentrations of non-volatile salts can lead to ion source contamination and suppress the analyte signal.[4]
-
Other Endogenous Molecules: Components like fatty acids and cholesterol derivatives can also co-elute and cause suppression.
-
Exogenous Contaminants: Substances introduced during sample preparation, such as polymers from plasticware, can also interfere.[7]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-extraction addition experiment.[1] This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank sample matrix that has already undergone the extraction procedure.[1] A significant decrease in signal in the matrix-spiked sample indicates the presence of ion suppression. Another technique is the infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system.[1] Dips in the baseline signal correspond to regions of ion suppression.[1]
Q4: What is the role of an internal standard in mitigating ion suppression?
A4: Internal standards (IS) are essential for accurate quantification in the presence of ion suppression. Ideally, a stable isotope-labeled (SIL) internal standard for each analyte should be used.[9][10] These SIL-IS are structurally identical to the analyte but have a different mass due to the isotopic label (e.g., ¹³C or ²H).[11][12] They co-elute with the analyte and experience similar ion suppression effects.[2] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.[10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your bile acid analysis experiments.
Problem: Low or No Signal for Bile Acids
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective than protein precipitation (PPT) at removing phospholipids.[1][3] Liquid-Liquid Extraction (LLE) can also be effective.[4] 2. Improve Chromatographic Separation: Modify your LC gradient to better resolve bile acids from the regions of ion suppression. Often, interferences elute early in the chromatogram.[1][13] 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where their suppressive effects are minimized.[14] |
| Inefficient Ionization | 1. Optimize Ion Source Parameters: Adjust settings such as capillary voltage, gas flow, and temperature to maximize the signal for your specific bile acids.[15] 2. Check Mobile Phase Composition: The choice of mobile phase additives and pH can significantly impact ionization efficiency. For negative ion mode, which is common for bile acids, additives like ammonium (B1175870) acetate (B1210297) or low concentrations of formic acid are often used.[3][16] |
| Instrument Malfunction | 1. Perform System Checks: Ensure the mass spectrometer is properly tuned and calibrated.[4] 2. Inspect for Contamination: Check for and clean any contamination in the ion source, transfer optics, and sample introduction pathway.[17] |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume: Injecting too much sample can lead to peak distortion. Try reducing the injection volume. 2. Dilute the Sample: A lower concentration of the analyte can improve peak shape.[17] |
| Inappropriate Mobile Phase | 1. Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of bile acids and their interaction with the stationary phase. 2. Change Solvent Composition: Altering the organic solvent or the additives in the mobile phase may improve peak symmetry.[17] |
| Column Degradation | 1. Flush the Column: A thorough wash with a strong solvent may remove contaminants. 2. Replace the Column: If the problem persists, the column may be permanently damaged and require replacement.[17] |
Problem: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| LC System Instability | 1. Check for Leaks: Ensure there are no leaks in the LC system. 2. Prime the Pumps: Properly prime the LC pumps to remove any air bubbles.[17] 3. Equilibrate the Column: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase | 1. Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation. Prepare fresh solutions daily.[17] 2. Ensure Proper Mixing: If using a gradient, ensure the solvents are being mixed correctly by the pump. |
| Matrix Effects | In some cases, severe matrix effects can influence the retention time of analytes.[6][18] Improving sample cleanup can help mitigate this. |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the degree of ion suppression. The following table summarizes the relative effectiveness of common techniques.
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Good | Simple, fast, and inexpensive.[19] | Inefficient at removing phospholipids and salts, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Can be effective at removing salts and some lipids.[20] | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | Provides a more thorough cleanup by selectively isolating analytes, significantly reducing matrix effects.[2][3][21] | More time-consuming and expensive than PPT. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Bile Acid Extraction from Plasma/Serum
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add the appropriate amount of the stable isotope-labeled internal standard mixture.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727).[19]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[21]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17][21]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.[17]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.[21]
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acid Extraction from Plasma/Serum
-
Sample Pre-treatment: To 100 µL of plasma or serum, add the internal standard and dilute with a suitable buffer (e.g., as recommended by the SPE cartridge manufacturer).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[21]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.[21]
-
Elution: Elute the bile acids from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.[21]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Bile acid analysis [sciex.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bile Acid Standard Mix 2 â Conjugated - Cambridge Isotope Laboratories, MSK-BA2-1 [isotope.com]
- 12. Bile Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. waters.com [waters.com]
- 14. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. | Sigma-Aldrich [merckmillipore.com]
- 19. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 20. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 21. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
quality control measures for longitudinal studies of omega-Muricholic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting longitudinal studies involving omega-Muricholic acid (ω-MCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ω-MCA) and why is it important in longitudinal studies?
This compound (ω-MCA) is a murine-specific secondary bile acid.[1][2] It is formed from the enzymatic conversion of β-muricholic acid by intestinal microorganisms, such as Clostridium.[1][3] In research, particularly in preclinical mouse models, tracking ω-MCA levels over time can provide insights into the gut microbiome's metabolic function and its interaction with host physiology. Longitudinal studies are critical to understanding how these dynamics change in response to interventions like diet, drugs, or in the progression of diseases. ω-MCA is a known antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism, making it a significant signaling molecule.[4][5][6]
Q2: What are the primary challenges in quantifying ω-MCA in longitudinal studies?
The main challenges include:
-
Isomer Separation: Distinguishing ω-MCA from its isomers, such as α- and β-muricholic acids, requires robust chromatographic separation.[7]
-
Batch Effects: Technical variations arising from sample collection, preparation, and instrument performance across different time points or analytical batches can obscure true biological changes.[8][9]
-
Matrix Effects: Components in biological samples (e.g., phospholipids (B1166683) in plasma) can interfere with the ionization of ω-MCA in the mass spectrometer, affecting quantification accuracy.[10]
-
Sample Stability: The long-term stability of ω-MCA in stored biological samples needs to be ensured to prevent degradation and obtain reliable data over the course of a longitudinal study.[11][12]
Q3: What are the recommended biological samples for ω-MCA analysis?
Commonly used biological samples for bile acid analysis include serum, plasma, feces, and liver tissue.[13][14][15]
-
Serum/Plasma: Provide systemic information on circulating bile acid levels. Serum is often preferred as anticoagulants in plasma can interfere with analysis.[15]
-
Feces: Directly reflects the metabolic activity of the gut microbiota in producing secondary bile acids like ω-MCA.
-
Liver Tissue: Useful for studying bile acid synthesis and regulation within the liver.
The choice of sample depends on the specific research question of the longitudinal study.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Muricholic Acid Isomers
Symptoms:
-
Overlapping or co-eluting peaks for α-, β-, and ω-muricholic acid in LC-MS/MS chromatograms.
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | Use a column with high resolving power for isomers, such as a biphenyl (B1667301) or a C18 column specifically designed for bile acid analysis.[7] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient, pH, and additives (e.g., ammonium (B1175870) acetate, formic acid). The pH can significantly affect the retention of bile acids.[16][17] |
| Incorrect Flow Rate or Temperature | Adjust the flow rate and column temperature to improve separation efficiency. Lower flow rates and temperature adjustments can enhance resolution. |
Issue 2: High Variability in Quality Control (QC) Samples Across Batches
Symptoms:
-
Coefficient of variation (%CV) for ω-MCA in pooled QC samples exceeds 15-20% between analytical runs.
-
Drift in signal intensity of QC samples over the course of a single batch.
Possible Causes and Solutions:
| Cause | Solution |
| Batch Effects | Randomize the injection order of samples from different time points within each batch. Include pooled QC samples at regular intervals (e.g., every 10 samples) to monitor and correct for analytical drift.[8] |
| Instrumental Drift | Allow the LC-MS system to equilibrate sufficiently before starting a batch. Perform system suitability tests before each run. |
| Inconsistent Sample Preparation | Use a standardized and validated protocol for sample extraction and protein precipitation for all samples across all batches.[15] Employ automated liquid handlers if available to minimize human error. |
| Degradation of Standards | Prepare fresh calibration standards and QC samples regularly. Store stock solutions at appropriate temperatures (e.g., -80°C) and monitor for degradation.[12] |
Issue 3: Low Signal Intensity or Poor Sensitivity for ω-MCA
Symptoms:
-
Difficulty in detecting ω-MCA, especially in samples with low concentrations.
-
Signal-to-noise ratio is below acceptable levels.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects (Ion Suppression) | Optimize the sample preparation method to remove interfering substances like phospholipids.[10] Consider solid-phase extraction (SPE) for cleaner extracts. Dilute the sample to reduce the concentration of interfering matrix components. |
| Suboptimal Mass Spectrometry Parameters | Tune the mass spectrometer specifically for ω-MCA using a pure standard. Optimize parameters such as ion spray voltage, source temperature, and collision energy.[16] Analyses are typically performed in negative ion mode.[14][16] |
| Inefficient Extraction | Evaluate different extraction solvents (e.g., acetonitrile, methanol) to ensure efficient recovery of ω-MCA from the sample matrix.[18] |
Experimental Protocols
Protocol 1: Extraction and Quantification of ω-MCA from Mouse Fecal Samples via LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.
1. Materials:
-
Fecal pellets
-
Homogenization tubes with ceramic beads
-
Methanol (B129727) (LC-MS grade)[19]
-
Water (LC-MS grade)
-
Internal Standard (IS): Isotopically labeled bile acid standard (e.g., d4-ω-MCA)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
2. Sample Preparation:
-
Weigh frozen fecal pellets (20-50 mg) and place them in homogenization tubes.
-
Add a known volume of ice-cold methanol (e.g., 200 µL) and the internal standard solution.[19]
-
Homogenize the samples using a bead beater (e.g., 20 minutes).[19]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[19]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 200 µL of 50:50 methanol/water) for LC-MS/MS analysis.[10]
3. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for bile acid separation (e.g., C18 or biphenyl, ~2.1 x 100 mm, <2 µm particle size).
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 1 mM ammonium acetate).[16]
-
Mobile Phase B: Acetonitrile/Methanol with the same additive.[16]
-
Gradient: A gradient elution program to separate ω-MCA from its isomers and other bile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[20]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[16]
4. Quality Control:
-
Prepare calibration curves using pure ω-MCA standard and the chosen internal standard.
-
Include pooled QC samples, blanks, and standards throughout the analytical run.
Quantitative Data Summary Tables
Table 1: Representative LC-MS/MS Parameters for ω-MCA Quantification
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| MRM Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |
| ω-Muricholic Acid | 407.3 -> Specific fragment |
| d4-ω-Muricholic Acid (IS) | 411.3 -> Specific fragment |
| Ion Spray Voltage | -4200 V[16] |
| Source Temperature | 500°C[16] |
| Collision Gas | Nitrogen |
Note: Specific MRM transitions should be optimized in-house.
Table 2: Acceptance Criteria for a Longitudinal Study Batch
| QC Parameter | Acceptance Limit |
| Calibration Curve (r²) | > 0.99 |
| Accuracy of Calibrators | 85-115% of nominal value |
| Precision of QC Samples (%CV) | < 15% |
| Internal Standard Response Variation | < 20% across the batch |
| Blank Samples | No significant carryover (<20% of LLOQ) |
Visualizations
Caption: Experimental workflow for longitudinal analysis of ω-MCA.
Caption: Simplified signaling pathway involving ω-Muricholic Acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Bacterial formation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 9. Alignment and Analysis of a Disparately Acquired Multibatch Metabolomics Study of Maternal Pregnancy Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. restek.com [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Quantitative profiling of bile acids in biofluids and tissues based on accurate mass high resolution LC-FT-MS: compound class targeting in a metabolomics workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. metaboprofile.com [metaboprofile.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of in vivo experiments with omega-Muricholic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of in vivo experiments involving omega-muricholic acid (ω-MCA).
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with ω-muricholic acid.
Question: I am observing high variability in my experimental results between animals in the same treatment group. What could be the cause?
Answer: High variability in in vivo experiments with ω-muricholic acid can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Inconsistent Administration: Ensure the route and timing of ω-MCA administration are consistent for all animals. For oral gavage, confirm the dose is accurately delivered to the stomach and not regurgitated.
-
Vehicle-Related Issues: The choice of vehicle for ω-MCA can impact its solubility and absorption. If using a suspension, ensure it is homogenous before each administration. Consider the potential biological effects of the vehicle itself by including a vehicle-only control group.
-
Gut Microbiota Differences: ω-muricholic acid is a secondary bile acid formed by the gut microbiota's conversion of β-muricholic acid.[1][2] Baseline differences in the gut microbial composition between animals can lead to varied endogenous levels of ω-MCA and different responses to exogenous administration. Consider co-housing animals to normalize their microbiota or performing 16S rRNA sequencing to identify potential microbial confounders.
-
Dietary Inconsistencies: The composition of the diet can influence the gut microbiota and bile acid metabolism.[3] Ensure all animals are on the same diet for a sufficient acclimation period before the experiment begins.
-
Stress-Induced Physiological Changes: Animal stress can alter gastrointestinal function and metabolism. Handle animals consistently and minimize environmental stressors.
Question: I am not observing the expected antagonistic effect of this compound on the Farnesoid X Receptor (FXR). Why might this be?
Answer: If you are not seeing the expected FXR antagonism, consider the following:
-
Insufficient Dose: The dose of ω-MCA may be too low to effectively antagonize FXR in your specific animal model and disease state. A dose-response study may be necessary to determine the optimal concentration.
-
Route of Administration: The route of administration affects the bioavailability of ω-MCA in the target tissue (e.g., ileum, liver). Oral administration is common for targeting intestinal FXR.[4]
-
Timing of Sample Collection: The timing of sample collection relative to the last dose of ω-MCA is critical. Bile acid levels can fluctuate, so standardize the collection time.[5]
-
Assay Sensitivity: Ensure the assay used to measure FXR activation (e.g., qPCR for downstream target genes like Shp or Fgf15) is sensitive and validated.
-
Compound Stability: While generally stable, ensure proper storage of your ω-muricholic acid.[6] Prepare fresh solutions for administration to avoid degradation.
Question: My animals are experiencing adverse effects like diarrhea. How should I manage this?
Answer: Diarrhea can be a side effect of altered bile acid metabolism.[5] Here are some steps to manage this:
-
Dose Adjustment: Consider reducing the dose of ω-muricholic acid to a level that is effective without causing severe gastrointestinal distress.
-
Hydration: Ensure animals have ad libitum access to water to prevent dehydration.
-
Animal Welfare Monitoring: Closely monitor the health of the animals and consult with veterinary staff if adverse effects are severe.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding in vivo experiments with ω-muricholic acid.
Question: What is the recommended vehicle for dissolving this compound for in vivo administration?
Answer: The choice of vehicle depends on the route of administration. For oral gavage, ω-muricholic acid can often be suspended in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC). For other routes, solubility may be a concern. It is crucial to test the solubility and stability of ω-MCA in your chosen vehicle before starting the experiment. Always include a vehicle-only control group in your study design.
Question: How should I store this compound?
Answer: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[6] Stock solutions should also be stored at low temperatures, and repeated freeze-thaw cycles should be avoided. It is best practice to prepare fresh dilutions from a stock solution for each experiment.
Question: What are the key signaling pathways involving this compound?
Answer: this compound is primarily known as an antagonist of the Farnesoid X Receptor (FXR).[7][8][9] By inhibiting FXR, it can modulate the expression of downstream target genes involved in bile acid, lipid, and glucose homeostasis.
Question: How can I measure the levels of this compound and other bile acids in my samples?
Answer: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying individual bile acids, including ω-muricholic acid, in various biological samples like serum, liver, and feces.[5][10] Commercially available bile acid assay kits can measure total bile acid concentrations.[11]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₄₀O₅ |
| Formula Weight | 408.6 |
| Purity | ≥95% |
| Formulation | A crystalline solid |
| Storage Temperature | -20°C |
Data sourced from Cayman Chemical.[6]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Metabolic Disease
This protocol provides a general framework. Specific details such as dose, frequency, and duration should be optimized for your experimental model.
1. Animal Model:
- Use an appropriate mouse model for the disease under investigation (e.g., diet-induced obese mice).
- Acclimate animals to the housing conditions and diet for at least one week before the start of the experiment.
2. Preparation of this compound Suspension:
- Weigh the required amount of ω-muricholic acid powder.
- Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
- Suspend the ω-muricholic acid in the 0.5% CMC solution to the desired final concentration.
- Ensure the suspension is homogenous by vortexing before each administration.
3. Administration:
- Administer the ω-muricholic acid suspension or vehicle control to the mice via oral gavage.
- The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
- Administer daily for the duration of the study.
4. Monitoring and Sample Collection:
- Monitor animal body weight and food intake regularly.
- At the end of the study, collect blood, liver, and intestinal tissue samples for analysis.
- Fecal samples can also be collected to assess changes in the gut microbiota and bile acid excretion.
5. Biochemical Analysis:
- Analyze serum and tissue samples for relevant metabolic parameters (e.g., glucose, lipids, bile acids).
- Perform gene expression analysis (e.g., qPCR) on liver and intestinal tissue to assess the expression of FXR target genes.
Visualizations
Caption: Experimental workflow for in vivo studies with ω-muricholic acid.
Caption: Simplified signaling pathway of ω-muricholic acid as an FXR antagonist.
References
- 1. Cooperative formation of this compound by intestinal microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative formation of this compound by intestinal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial formation of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
comparing the FXR antagonistic potency of omega-Muricholic acid and cholic acid
An Objective Comparison of the FXR Antagonistic Potency of ω-Muricholic Acid and Cholic Acid
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] As a ligand-activated transcription factor, FXR is highly expressed in the liver and intestine.[3] It functions as a sensor for bile acids, and upon activation, it initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis, transport, and metabolism.[4][5] Given its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for various conditions, including cholestatic liver diseases and metabolic syndrome.[1][2] While FXR agonists have been developed for therapeutic purposes, there is also growing interest in FXR antagonists for their potential in treating conditions like obesity and related metabolic disorders.[6][7] This guide provides a comparative analysis of the FXR antagonistic potency of ω-muricholic acid and the FXR agonistic activity of cholic acid, supported by experimental data.
Comparative Analysis of FXR Activity
The interaction of bile acids with FXR can be either agonistic or antagonistic. Cholic acid is a primary bile acid known to be an FXR agonist, while ω-muricholic acids (including α- and β-muricholic acid and their taurine (B1682933) and glycine (B1666218) conjugates) have been identified as FXR antagonists.[8][9][10][11]
| Compound | Type of FXR Activity | Potency (IC50/EC50) | Key Findings |
| ω-Muricholic Acids | |||
| Tauro-β-muricholic acid (T-β-MCA) | Antagonist | IC50 = 40 μM[6][12] | A naturally occurring FXR antagonist that can inhibit intestinal FXR signaling.[7][10] Its accumulation has been linked to improvements in metabolic parameters in obese mice.[7] |
| Glycine-β-muricholic acid (Gly-MCA) | Antagonist | Specific IC50 not consistently reported in searches | An intestinal FXR antagonist that has been shown to reverse high-fat diet-induced obesity and insulin (B600854) resistance.[10] |
| α- and β-muricholic acids | Antagonist | Specific IC50 not consistently reported in searches | Identified as FXR-antagonistic bile acids.[9][13] |
| Cholic Acid (CA) | Agonist | EC50 varies depending on the assay | A primary bile acid and a known endogenous FXR agonist.[10][11] It is less potent than chenodeoxycholic acid (CDCA).[11] In some in vitro assays, it acts as a partial agonist.[14] |
Experimental Protocols
The determination of FXR agonistic or antagonistic activity typically involves in vitro assays, such as reporter gene assays or analysis of FXR target gene expression.
FXR Reporter Gene Assay
A common method to assess FXR activity is the transient transfection reporter assay.
-
Cell Culture and Transfection : Human embryonic kidney 293T (HEK293T) cells are cultured and then transiently transfected with several plasmids: an expression vector for human FXRα, an expression vector for its heterodimer partner Retinoid X Receptor α (RXRα), a reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the SHP promoter), and a control plasmid (e.g., pRL-SV40) for normalization.[15]
-
Compound Treatment : Following transfection, the cells are treated with the test compounds (e.g., ω-muricholic acid or cholic acid) at various concentrations. For antagonist testing, cells are co-treated with a known FXR agonist (like GW4064 or CDCA) and the potential antagonist.[15]
-
Luciferase Activity Measurement : After an incubation period (typically 20-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[15][16]
-
Data Analysis : The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the control (Renilla) luciferase signal. For antagonists, the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced FXR activation, is determined. For agonists, the EC50 value, the concentration that produces 50% of the maximal response, is calculated.
Signaling Pathway and Experimental Workflow Diagrams
FXR Signaling Pathway
The following diagram illustrates the FXR signaling pathway, which is crucial for maintaining bile acid homeostasis.
Caption: FXR signaling pathway in bile acid homeostasis.
Experimental Workflow for FXR Antagonism Assay
This diagram outlines the typical workflow for an in vitro FXR antagonist reporter assay.
Caption: Workflow of an FXR antagonist reporter gene assay.
Conclusion
The available data clearly distinguishes the FXR activity of ω-muricholic acid and cholic acid. ω-Muricholic acids and their conjugates are established FXR antagonists, with T-β-MCA having a reported IC50 of 40 μM.[6][12] In contrast, cholic acid is a known, albeit relatively weak, FXR agonist.[10][11] This differential activity underscores the nuanced roles that various bile acids play in metabolic regulation through the FXR signaling pathway. The understanding of these interactions is critical for the development of targeted therapies for metabolic and liver diseases.
References
- 1. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. indigobiosciences.com [indigobiosciences.com]
Validating ω-Muricholic Acid as a Biomarker for Gut Dysbiosis: A Comparative Guide
Introduction to Gut Dysbiosis and the Need for Reliable Biomarkers
Gut dysbiosis, an imbalance in the composition and function of the intestinal microbiome, is increasingly recognized as a contributing factor to a range of health issues, from inflammatory bowel disease (IBD) to metabolic and neurological disorders.[1][2] This has spurred the search for sensitive and specific biomarkers that can accurately reflect the state of the gut microbiome and its metabolic activity. An ideal biomarker should be non-invasive, easily quantifiable, and directly linked to the functional consequences of dysbiosis. Among the myriad of microbially-influenced metabolites, secondary bile acids are emerging as strong candidates. This guide focuses on omega-muricholic acid (ω-MCA), a secondary bile acid produced by gut microbiota, and evaluates its potential as a validated biomarker for gut dysbiosis in comparison to other established and emerging markers.
This compound vs. Alternative Biomarkers
This compound is a murine-predominant bile acid, meaning it is found in significant quantities in mice.[3] It is synthesized from the primary bile acid β-muricholic acid through the enzymatic action of specific gut bacteria.[3] Its presence and concentration are therefore directly tied to the composition and metabolic function of the gut microbiota. In the context of gut health, muricholic acids, particularly their taurine-conjugated forms, are known to act as antagonists of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[4][5][6] This antagonistic activity links changes in ω-MCA levels to significant host metabolic pathways.
The validation of any biomarker requires rigorous comparison against existing alternatives. The following table summarizes the characteristics of ω-MCA and other commonly used biomarkers for gut dysbiosis.
Table 1: Comparison of Gut Dysbiosis Biomarkers
| Biomarker | Type | Link to Dysbiosis | Advantages | Limitations |
| ω-Muricholic Acid (ω-MCA) | Secondary Bile Acid | Direct product of microbial metabolism of primary bile acids. Levels change in response to altered microbiota.[7] | Specific to microbial activity; linked to host metabolic signaling (FXR antagonism).[4][5][6] | Primarily studied in rodent models; less abundant in humans. |
| DCA/CA Ratio | Secondary/Primary Bile Acid Ratio | Reflects the efficiency of 7α-dehydroxylation by gut bacteria, a key function often reduced in dysbiosis.[2][4] | Good surrogate for the abundance of Clostridium subcluster XIVa; validated in IBD and CDI.[2][4] | Reflects a specific microbial function, may not capture all aspects of dysbiosis. |
| Short-Chain Fatty Acids (SCFAs) | Microbial Fermentation Products | Major products of fiber fermentation by gut bacteria (e.g., butyrate, propionate, acetate). Levels can be altered in dysbiosis. | Reflect gut microbial metabolic capacity; have direct effects on host health (e.g., energy source for colonocytes, anti-inflammatory). | Fecal levels may not accurately reflect colonic production and absorption; can be influenced heavily by diet.[8][9] |
| Lipopolysaccharide (LPS) | Bacterial Component | Component of the outer membrane of Gram-negative bacteria; increased levels can indicate bacterial translocation due to a compromised gut barrier.[10] | Direct measure of bacterial components entering circulation; linked to systemic inflammation.[10] | Can be influenced by factors other than gut dysbiosis (e.g., infections). |
| Fecal Calprotectin | Host Protein | A protein released by neutrophils into the gut lumen in response to inflammation.[10][11] | Well-established clinical marker for IBD; correlates with the severity of intestinal inflammation.[10][11] | Marker of inflammation, not a direct measure of microbial composition or function; can be elevated in other inflammatory conditions.[12] |
Quantitative Data Summary
Direct quantitative comparisons of ω-MCA's performance against other biomarkers in a single cohort are limited in the current literature. However, data from various studies provide insights into the potential utility of different markers.
Table 2: Performance Characteristics of Selected Gut Dysbiosis Biomarkers
| Biomarker | Condition | Sample Type | Key Finding | Sensitivity | Specificity | Reference |
| DCA/(DCA+CA) Ratio | Clostridium difficile Infection (CDI) | Serum | A cut-off value of < 0.349 predicted high risk for CDI development. | 91.67% | 66.10% | [4][13] |
| Fecal Calprotectin | Inflammatory Bowel Disease (IBD) | Fecal | A threshold of 50 µg/g for IBD diagnosis. | 93% | 62% | [12] |
| Fecal Arachidonic Acid | IBD vs. Healthy Controls | Fecal | At a cut-off of 1.63 µmol/g, it distinguished between high and low calprotectin levels. | 72% | 77% | [12] |
| ω-Muricholic Acid | Atherosclerosis Mouse Model (High-Fat Diet) | Hepatic | Significantly increased levels observed after treatment with an anti-atherosclerotic compound (Myricetin). | N/A | N/A | [14] |
Note: Sensitivity and specificity can vary significantly based on the cohort, disease state, and analytical methods used. Data for ω-MCA as a diagnostic biomarker with sensitivity/specificity is not yet well-established.
Experimental Protocols
Accurate quantification is crucial for biomarker validation. Below are detailed methodologies for the analysis of ω-MCA and for the general assessment of gut microbiota composition.
Protocol 1: Quantification of ω-Muricholic Acid in Fecal Samples by LC-MS/MS
This protocol is a synthesis of established methods for bile acid quantification.[10][15][16]
1. Sample Preparation and Extraction:
- Collect fecal samples and store them immediately at -80°C until analysis.
- Weigh 20-50 mg of frozen fecal sample into a homogenization tube containing ceramic beads.
- Add 200 µL of ice-cold methanol (B129727) (or a 5% ammonium-ethanol aqueous solution for improved extraction efficiency). To enhance recovery, an internal standard (e.g., deuterated cholic acid, CA-d4) should be added at this stage.[15]
- Homogenize the sample for 20 minutes using a tissue lyser.
- Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- To precipitate proteins and lipids, add 100 µL of the supernatant to a fresh tube with 100 µL of water, vortex, and centrifuge again.
- Transfer the final supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm) is commonly used.[13]
- Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate.[13][17]
- Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.[13]
- Gradient: A typical gradient runs from a low percentage of mobile phase B (e.g., 20%) to a high percentage (e.g., 98%) over approximately 15-20 minutes to separate the different bile acid species.[16]
- Flow Rate: 0.5 mL/min.
- Injection Volume: 1-2 µL.
- Mass Spectrometry (MS):
- System: A triple quadrupole mass spectrometer is used for targeted quantification.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for bile acids.[17]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ω-MCA and the internal standard must be optimized.
- Data Analysis: Quantify ω-MCA concentration by creating a calibration curve using authentic chemical standards and normalizing the signal to the internal standard. Results are typically expressed as nmol/g of feces.
Protocol 2: Gut Microbiota Analysis by 16S rRNA Gene Sequencing
Signaling Pathways and Experimental Workflows
Signaling Pathway of Muricholic Acids
The gut microbiota plays a crucial role in modifying primary bile acids into secondary bile acids. β-muricholic acid, a primary bile acid in mice, is converted by gut bacteria into ω-muricholic acid. Its taurine-conjugated form, tauro-β-muricholic acid (T-β-MCA), is a known natural antagonist of the farnesoid X receptor (FXR) in the intestine.[4][6][18] By inhibiting FXR, T-β-MCA can influence the expression of genes involved in bile acid synthesis and lipid metabolism, thereby linking the gut microbiome's activity directly to host metabolic regulation.[5][6]
Caption: ω-MCA is produced by gut microbiota and its conjugated form, T-β-MCA, antagonizes intestinal FXR.
Experimental Workflow for Biomarker Validation
The process of validating ω-MCA as a biomarker for gut dysbiosis involves a multi-step workflow, from cohort selection and sample processing to data analysis and correlation with clinical outcomes.
Caption: Workflow for validating ω-MCA as a gut dysbiosis biomarker.
Conclusion
This compound presents a promising, mechanistically-linked biomarker for gut dysbiosis. Its direct production by the gut microbiota and its role in modulating host FXR signaling provide a strong biological rationale for its use. However, its validation is still in the early stages, particularly concerning its applicability to human disease, where muricholic acids are less abundant than in rodents.[3]
While markers like the DCA/CA ratio and fecal calprotectin are more established for specific conditions like CDI and IBD, they may not capture the full spectrum of dysbiotic changes.[2][4] ω-MCA, as part of a broader bile acid profile, could offer a more nuanced view of the metabolic consequences of an altered microbiome. Future research should focus on large-scale human cohort studies to perform direct, quantitative comparisons of ω-MCA with other biomarkers, establishing clear performance metrics and clinical utility for diagnosing and monitoring gut dysbiosis.
References
- 1. Biomarker Quantification of Gut Dysbiosis-Derived Inflammation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of gut dysbiosis using serum and fecal bile acid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fecal microbiota and concentrations of long-chain fatty acids, sterols, and unconjugated bile acids in cats with chronic enteropathy [frontiersin.org]
- 4. Evaluation of gut dysbiosis using serum and fecal bile acid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Intestinal Inflammation and Microbiota Dysbiosis of LPS-Challenged Piglets between Different Breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Categorizing and characterizing intestinal dysbiosis: evaluating stool microbial test clinical utility [frontiersin.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Higher Fecal Short-Chain Fatty Acid Levels Are Associated with Gut Microbiome Dysbiosis, Obesity, Hypertension and Cardiometabolic Disease Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biomarker Quantification of Gut Dysbiosis-Derived Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenterocolitis.org [jenterocolitis.org]
- 12. mdpi.com [mdpi.com]
- 13. wjgnet.com [wjgnet.com]
- 14. Frontiers | Gut Microbiota Dysbiosis and Altered Bile Acid Catabolism Lead to Metabolic Disorder in Psoriasis Mice [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide: Omega-Muricholic Acid Derivatives Versus Synthetic FXR Antagonists in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of lipid, glucose, and bile acid metabolism.[1] Its central role in metabolic homeostasis has made it a promising therapeutic target for a range of disorders, including non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[1][2] While FXR agonists have been extensively studied and are in clinical trials, they are associated with side effects such as pruritus and unfavorable changes in cholesterol levels.[3][4] This has spurred interest in an alternative therapeutic strategy: FXR antagonism, particularly targeting the intestine.[2][5]
This guide provides an objective comparison of the naturally derived intestinal FXR antagonist, Glycine-β-muricholic acid (Gly-MCA), a stable derivative of omega-muricholic acid (ω-MCA), and other synthetic FXR antagonists in preclinical models of metabolic disease.[2][5] We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Farnesoid X Receptor (FXR) Signaling Pathway
The FXR signaling pathway plays a pivotal role in maintaining metabolic homeostasis. In the liver, FXR activation regulates bile acid synthesis and transport. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which signals to the liver to suppress bile acid synthesis. Intestinal FXR has also been implicated in the regulation of ceramide synthesis, which can influence systemic glucose and lipid metabolism.[2][5]
References
- 1. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of ω-Muricholic Acid Across Different LC-MS/MS Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ω-muricholic acid (ω-MCA), a secondary bile acid prominent in murine models, is critical for understanding its role in metabolic regulation and its modulation by the gut microbiome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2] This guide provides a comparative overview of different LC-MS/MS platforms for the quantification of ω-MCA, offering insights into their performance based on published experimental data.
Performance Comparison of LC-MS/MS Platforms
The following tables summarize the quantitative performance of different LC-MS/MS systems for the analysis of bile acids, with a focus on ω-muricholic acid where data is available. It is important to note that performance metrics can be influenced by the specific experimental conditions, including sample matrix, extraction protocol, and chromatographic setup.
Table 1: Quantitative Performance Data for ω-Muricholic Acid on a SCIEX Platform
| Parameter | Reported Value | Source |
| LC-MS/MS System | SCIEX QTRAP 6500+ | [2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly reported for ω-MCA, but the method was validated for a panel of 27 bile acids. | [2] |
| Linearity (r²) | Not explicitly reported for ω-MCA. | [2] |
| Intra-day Precision (%CV) | < 10% for most bile acids.[2] | [2] |
| Inter-day Precision (%CV) | < 10% for most bile acids.[2] | [2] |
Table 2: Quantitative Performance Data for Bile Acids on a Waters Platform
| Parameter | Reported Value | Source |
| LC-MS/MS System | Waters Acquity UPLC I-Class with Xevo TQ-S micro MS/MS | Publication on a panel of 15 bile acids (ω-MCA not explicitly included) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL for all tested analytes. | |
| Linearity (r²) | > 0.99 for all tested analytes. | |
| Accuracy (%) | 85-115% | |
| Intra- and Inter-assay Imprecision (%CV) | < 10% |
Table 3: Quantitative Performance Data for Bile Acids on an Agilent Platform
| Parameter | Reported Value | Source |
| LC-MS/MS System | Agilent 6495C Triple Quadrupole LC/MS | Application note on a panel of bile acids (ω-MCA not explicitly included) |
| Lower Limit of Quantification (LLOQ) | Method developed to establish LLOQs from 100 pM to 10 µM for 26 bile acids.[3] | [3] |
| Linearity | Good linearity over a wide range of concentrations. | |
| Sensitivity | The 6495C with iFunnel technology was found to be 3-5 times more sensitive than the Agilent 6470 QQQ for bile acid analysis. |
Detailed Experimental Protocols
The methodologies employed for the quantification of ω-muricholic acid vary between laboratories and platforms. Below are detailed protocols adapted from published studies for SCIEX, Waters, and Agilent systems.
Protocol 1: Quantification of Murine Bile Acids on a SCIEX QTRAP 6500+ System[2]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution.
-
Perform acidic protein precipitation.
-
Centrifuge the samples and transfer the supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: Kinetex Core-Shell Biphenyl column (50 x 2.1 mm, 2.6 µm).[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.01% NH₃.[2]
-
Mobile Phase B: 10 mM ammonium acetate in methanol (B129727) with 0.01% NH₃.[2]
-
Flow Rate: 600 µL/min.[2]
-
Gradient: A linear gradient is used to achieve separation.[2]
-
-
Mass Spectrometry (QTRAP 6500+):
Protocol 2: Quantification of Bile Acids on a Waters Acquity UPLC I-Class System with Xevo TQ-S micro MS/MS
-
Sample Preparation:
-
To 200 µL of serum, add methanol and an internal standard solution.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and dilute with water for analysis.
-
-
Liquid Chromatography (Acquity UPLC I-Class):
-
Column: Cortecs T3 (2.1 x 30 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate (B1220265) and 0.01% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.
-
Flow Rate: 1 mL/min.
-
Run Time: 7 minutes.
-
-
Mass Spectrometry (Xevo TQ-S micro):
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Protocol 3: Quantification of Bile Acids on an Agilent 6495C Triple Quadrupole LC/MS System[5]
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry (6495C LC/TQ):
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of ω-muricholic acid, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for ω-muricholic acid quantification.
Caption: Simplified bile acid signaling pathway involving ω-muricholic acid.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Unraveling the Role of FXR: A Comparative Analysis of Bile Acid Profiles in Wild-Type vs. FXR Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals detailing the pivotal role of the Farnesoid X Receptor (FXR) in maintaining bile acid homeostasis. This guide provides a comparative analysis of bile acid profiles in wild-type and FXR knockout mice, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid synthesis, transport, and metabolism.[1][2] Its absence, as modeled in FXR knockout (FXR-/-) mice, leads to significant disruptions in bile acid homeostasis, providing a crucial model for studying liver diseases and developing novel therapeutics.[3][4] This guide delves into the comparative differences in bile acid profiles between wild-type (WT) and FXR knockout mice, offering a clear overview of the biochemical consequences of FXR deficiency.
Quantitative Comparison of Bile Acid Profiles
The absence of FXR dramatically alters the composition and concentration of the bile acid pool. FXR knockout mice exhibit elevated levels of total bile acids in serum and liver compared to their wild-type counterparts.[5][6] This is primarily due to the loss of FXR-mediated feedback inhibition on bile acid synthesis.[7] The following tables summarize the key quantitative differences in bile acid profiles observed between wild-type and FXR knockout mice.
| Table 1: Serum Bile Acid Profile in Wild-Type vs. FXR Knockout Mice | ||
| Bile Acid Species | Wild-Type (WT) | FXR Knockout (FXR-/-) |
| Total Bile Acids | Lower | Significantly Higher[6][7] |
| Taurocholic acid (TCA) | Lower | Elevated[5][6] |
| Tauro-β-muricholic acid (T-β-MCA) | Lower | Increased[5] |
| Taurochenodeoxycholic acid (TCDCA) | Lower | Elevated[5][6] |
| Taurodeoxycholic acid (TDCA) | Lower | Increased[5] |
| Tauroursodeoxycholic acid (TUDCA) | Lower | Increased[5][6] |
| Cholic acid (CA) | Lower | Elevated[6] |
| Table 2: Hepatic Bile Acid Profile in Wild-Type vs. FXR Knockout Mice | ||
| Bile Acid Species | Wild-Type (WT) | FXR Knockout (FXR-/-) |
| Total Bile Acids | Lower | Significantly Increased[5] |
| β-muricholic acid (β-MCA) | Lower | Significantly Increased[8] |
| ω-muricholic acid (ω-MCA) | Lower | Significantly Increased[8] |
| Chenodeoxycholic acid (CDCA) | Lower | Significantly Higher[8] |
| α-muricholic acid (α-MCA) | Lower | Significantly Higher[8] |
| Hyodeoxycholic acid (HDCA) | Lower | Significantly Higher[8] |
| Deoxycholic acid (DCA) | Lower | Significantly Increased[8] |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of bile acid profiles in mouse models, as synthesized from established research practices.
Animal Models
Wild-type and FXR knockout mice on a C57BL/6 background are commonly used. Mice are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.[9] For specific studies, dietary interventions such as a cholic acid-supplemented diet may be introduced.[10]
Sample Collection and Preparation
Serum/Plasma:
-
Collect blood via cardiac puncture or tail vein bleeding.
-
Allow blood to clot at room temperature for 30 minutes, followed by centrifugation at 2,000 x g for 15 minutes at 4°C to separate serum.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.
-
To 200 µL of serum or plasma, add an internal standard solution.[11]
-
Add 1 mL of 0.05% formic acid and vortex.[11]
-
Proceed with solid-phase extraction.[11]
Liver Tissue:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise and weigh a portion of the liver tissue (approximately 30 mg).[11]
-
Homogenize the tissue in a suitable solvent (e.g., 5 times the volume of acetonitrile:water, 1:1, v/v).[12]
-
Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.[11]
-
Collect the supernatant for further processing.[11]
Bile:
-
Collect bile from the gallbladder using a syringe.[9]
-
Due to the high concentration of bile acids, dilute the bile sample (e.g., 1000-fold with ultrapure water) before analysis.[9]
Bile Acid Analysis by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for accurate quantification of individual bile acid species.[13][14]
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for separation.[13]
-
Employ a mobile phase gradient consisting of solutions like water with 0.1% formic acid and methanol (B129727) with 0.15% formic acid.[13] A typical gradient elution can be found in various published methods.[9]
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Quantify bile acid concentrations by comparing the peak areas of endogenous bile acids to those of the added internal standards.
-
Normalize tissue bile acid levels to the tissue weight.
-
Gene Expression Analysis (qPCR)
To investigate the molecular mechanisms underlying the altered bile acid profiles, quantitative real-time PCR (qPCR) can be performed on liver and intestinal tissues.
-
RNA Extraction: Extract total RNA from approximately 30 mg of tissue using a commercial kit.[11]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA.[11]
-
qPCR: Perform qPCR using primers for target genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Cyp8b1, Bsep) and a housekeeping gene for normalization (e.g., Gapdh).[11]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[11]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: FXR signaling in bile acid homeostasis.
Caption: Workflow for bile acid profile analysis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 4. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. FXR Deficiency Alters Bile Acid Pool Composition and Exacerbates Chronic Alcohol Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice with hepatocyte-specific FXR deficiency are resistant to spontaneous but susceptible to cholic acid-induced hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Profiling bile acid composition in bile from mice of different ages and sexes [frontiersin.org]
- 10. Urinary metabolomics in Fxr-null mice reveals activated adaptive metabolic pathways upon bile acid challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of omega-Muricholic acid compared to other bile acids in NASH models
A notable gap in current research is the absence of direct evidence for the therapeutic efficacy of omega-muricholic acid (ω-MCA) in preclinical models of Nonalcoholic Steatohepatitis (NASH). Despite extensive investigation, studies administering ω-MCA to assess its impact on NASH pathology, including NAFLD Activity Score (NAS) and fibrosis, are not available in the published literature. One study observed lower endogenous levels of ω-MCA in a rat model of NASH supplemented with cholic acid, but this does not provide insight into its therapeutic potential.
This guide, therefore, focuses on a comprehensive comparison of other key bile acids for which experimental data in NASH models are available. The primary focus is on Obeticholic Acid (OCA), a potent farnesoid X receptor (FXR) agonist, due to the wealth of available preclinical and clinical data. Other relevant bile acids, including chenodeoxycholic acid (CDCA), ursodeoxycholic acid (UDCA), and other muricholic acid species (γ-MCA and Glycine-β-MCA), are also discussed to provide a broader context for researchers in the field.
Comparative Efficacy of Bile Acids in NASH Models
The following tables summarize the quantitative data on the effects of various bile acids on key parameters in preclinical NASH models.
Table 1: Effects of Bile Acids on NAFLD Activity Score (NAS) and its Components
| Bile Acid | Animal Model | Diet | Dosage | Duration | Steatosis Score | Lobular Inflammation Score | Hepatocyte Ballooning Score | Total NAS | Reference |
| Obeticholic Acid (OCA) | Ldlr-/-.Leiden Mice | Fast Food Diet (FFD) | 10 mg/kg/day | 10 weeks | No significant effect | -59% (p=0.038) | Not specified | Not specified | [1] |
| Obeticholic Acid (OCA) | MC4R-KO Mice | Western Diet (WD) | 30 mg/kg/day | 12 weeks | No change | Reduced | Reduced | Reduced | [2] |
| γ-Muricholic Acid (γ-MCA) | C57BL/6J Mice | High-Fat High-Cholesterol (HFHC) | 100 mg/kg/day | 16 weeks | Not specified | Reduced | Not specified | Reduced (p=0.0424) | [3] |
Table 2: Effects of Bile Acids on Liver Fibrosis in NASH Models
| Bile Acid | Animal Model | Diet | Dosage | Duration | Fibrosis Stage/Score | Key Fibrosis Markers | Reference |
| Obeticholic Acid (OCA) | Ldlr-/-.Leiden Mice | Fast Food Diet (FFD) | 10 mg/kg/day | 10 weeks | -57% (p=0.028) | Reduced collagen deposition | [1] |
| Obeticholic Acid (OCA) | MC4R-KO Mice | Western Diet (WD) | 30 mg/kg/day | 12 weeks | Reduced | Reduced Sirius Red staining, decreased collagen type IV and VCAM-1 expression | [2] |
| Glycine-β-Muricholic Acid (G-β-MCA) | Cyp2c70 KO Mice | Chow | Not specified | 5 weeks | Alleviated | Reduced Sirius Red positive area, decreased Ishak fibrosis score | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for inducing NASH and administering bile acids in mouse models, based on the reviewed literature.
NASH Induction Protocol (Diet-Induced)
A common method to induce NASH in mice that recapitulates key features of the human disease is the use of a "Western-style" diet, often with the addition of high-fructose corn syrup in the drinking water.
-
Animal Model: C57BL/6J mice or specific genetic models like Ldlr-/- or MC4R-KO mice.
-
Diet: A high-fat diet (e.g., 42% kcal from fat), high in cholesterol (e.g., 0.2% w/w), and sucrose (B13894) (e.g., 34% w/w) (e.g., Envigo TD.88137).[6][7]
-
Drinking Water: Often supplemented with a high-fructose corn syrup solution (e.g., 42 g/L).[6]
-
Duration: Typically 16 weeks or longer to induce significant steatohepatitis and fibrosis.[6]
-
Housing: Mice are group-housed under specific pathogen-free conditions with a 12-hour light/dark cycle.[6]
-
Monitoring: Body weight and food/water intake are monitored regularly.[7]
Bile Acid Administration Protocol
-
Route of Administration: Oral gavage is a common method for precise dosing. Alternatively, bile acids can be mixed directly into the diet.
-
Vehicle: The bile acid is typically suspended in a vehicle such as a 0.5% or 1% carboxymethylcellulose (CMC) solution.
-
Dosage: Dosages vary depending on the specific bile acid and the study design. For example, OCA has been administered at 10 mg/kg/day or 30 mg/kg/day in mice.[1][2]
-
Frequency: Daily administration is typical for the duration of the treatment period.
-
Control Group: A vehicle control group (receiving only the CMC solution) is essential for comparison.
Histological Assessment
-
Tissue Preparation: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red or Masson's Trichrome: For visualization and quantification of collagen deposition (fibrosis).
-
-
Scoring:
Signaling Pathways
Bile acids exert their effects primarily through the activation of the nuclear receptor FXR and the G-protein coupled receptor TGR5. The diagram below illustrates the key signaling pathways involved in the therapeutic effects of bile acid modulation in NASH.
Caption: Bile acid signaling pathways in NASH.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a bile acid in a diet-induced mouse model of NASH.
Caption: Experimental workflow for NASH studies.
References
- 1. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic acid protects against hepatocyte death and liver fibrosis in a murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-Muricholic Acid Inhibits Nonalcoholic Steatohepatitis: Abolishment of Steatosis-Dependent Peroxidative Impairment by FXR/SHP/LXRα/FASN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A preclinical model of severe NASH-like liver injury by chronic administration of a high-fat and high-sucrose diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAFLD (Non-Alcoholic Fatty Liver Disease) Activity Score [mdcalc.com]
- 9. What Are the NAFLD Activity Score and NAFLD Fibrosis Score? | myMASHteam [mymashteam.com]
- 10. Nonalcoholic fatty liver disease (NAFLD) activity score and the histopathologic diagnosis in NAFLD: distinct clinicopathologic meanings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAFLD Fibrosis Score [reference.medscape.com]
Validating the Biological Activity of Synthetic ω-Muricholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic ω-Muricholic acid's (ω-MCA) biological activity, focusing on its role as a farnesoid X receptor (FXR) antagonist. We present supporting experimental data, detailed protocols for activity validation, and visual diagrams of the experimental workflow and the involved signaling pathway to facilitate a deeper understanding and application in research and drug development.
Comparative Biological Activity
Synthetic ω-Muricholic acid is a murine-specific secondary bile acid that has garnered significant interest for its role in metabolic regulation.[1] A key mechanism of action for muricholic acids is the antagonism of the farnesoid X receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose homeostasis.[2][3][4] While specific IC50 values for synthetic ω-MCA are not widely published, its activity can be contextualized by comparing it to other known FXR antagonists, particularly other muricholic acid derivatives. The synthetic nature of ω-MCA offers the advantage of high purity and the ability to produce specific isomers for targeted studies.
| Compound | Type | Target | IC50 Value (µM) | Primary Function |
| ω-Muricholic Acid (synthetic) | Bile Acid Derivative | FXR | Not Reported | FXR Antagonist (putative) |
| Tauro-β-muricholic acid (T-β-MCA) | Natural Bile Acid | FXR | 40 | Natural FXR Antagonist |
| Glycine-β-muricholic acid (Gly-MCA) | Natural Bile Acid | FXR | Not Reported | Intestinal FXR Antagonist |
| Glycoursodeoxycholic acid (GUDCA) | Natural Bile Acid | FXR | 77.2 | FXR Antagonist |
| Tauroursodeoxycholic acid (TUDCA) | Natural Bile Acid | FXR | 75.1 | FXR Antagonist |
| Hyocholic acid (HCA) | Natural Bile Acid | FXR | 70.1 | FXR Antagonist |
| GW4064 | Synthetic Compound | FXR | Agonist (EC50 ~0.03) | Potent FXR Agonist |
| Z-Guggulsterone | Natural Compound | FXR | Antagonist | FXR Antagonist |
Table 1: Comparative IC50 Values of FXR Modulators. This table provides a comparison of the half-maximal inhibitory concentration (IC50) for various natural and synthetic compounds that modulate FXR activity. The data for T-β-MCA, GUDCA, TUDCA, and HCA are from studies on natural FXR antagonists.[2][3] GW4064 is a widely used synthetic FXR agonist, and Z-Guggulsterone is a known natural antagonist.[5]
Experimental Protocol: FXR Antagonist Luciferase Reporter Assay
To validate the FXR antagonistic activity of synthetic ω-MCA, a cell-based luciferase reporter assay is a robust and widely used method.[2][6] This assay quantifies the ability of a test compound to inhibit the activation of FXR by a known agonist.
Objective: To determine the in vitro FXR antagonist activity of synthetic ω-Muricholic acid.
Materials:
-
Cell Line: HEK293T or HepG2 cells.
-
Expression Plasmids:
-
A mammalian expression vector for full-length human FXR.
-
A luciferase reporter plasmid containing an FXR response element (FXRE) upstream of the luciferase gene (e.g., pGL4.13[luc2/SV40]).
-
A control plasmid for normalization (e.g., a Renilla luciferase vector).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
FXR agonist (e.g., GW4064).
-
Synthetic ω-Muricholic acid.
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-buffered saline (PBS).
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Standard cell culture incubator (37°C, 5% CO2).
-
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment:
-
Prepare a series of dilutions of synthetic ω-MCA.
-
Treat the cells with the various concentrations of synthetic ω-MCA in the presence of a constant, sub-maximal concentration of the FXR agonist GW4064 (e.g., EC50 to EC80 concentration, typically around 30-100 nM).
-
Include control wells with:
-
Vehicle (DMSO) only (negative control).
-
GW4064 only (positive control).
-
-
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of FXR activity by synthetic ω-MCA at each concentration relative to the GW4064-only control.
-
Plot the percentage of inhibition against the log concentration of synthetic ω-MCA to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for FXR antagonist validation.
Caption: FXR signaling and antagonism by ω-MCA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
head-to-head comparison of different extraction methods for fecal bile acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fecal bile acids (BAs) is crucial for understanding their role in gut health, metabolic diseases, and as potential biomarkers for therapeutic interventions. The choice of extraction method significantly impacts the recovery, reproducibility, and overall profile of BAs identified. This guide provides a head-to-head comparison of common fecal bile acid extraction methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Extraction Methods
The selection of an optimal extraction method depends on a balance of recovery, precision, and throughput. Below is a summary of quantitative data from studies comparing different approaches.
| Extraction Method | Key Performance Metrics |
| Simple Methanol (B129727) Extraction | Recovery: 83.58% to 122.41% for various bile acids. Precision (RSD): Intra-day and inter-day precision and accuracy was greater than 80%. LOD/LOQ: 2.5-7.5 nM / 10-15 nM, respectively. Notes: A straightforward and rapid method suitable for high-throughput analysis. Extracting from wet feces shows better recovery than from dried feces, especially for glycine-conjugated BAs.[1][2][3] |
| Solid-Phase Extraction (SPE) | Recovery: 89.1% to 100.2% for certain bile acids. Precision (RSD): Not explicitly stated in the provided results. LOD/LOQ: Not explicitly stated in the provided results. Notes: Provides cleaner extracts by removing interfering substances, which can improve analytical sensitivity. Often used as a cleanup step after an initial solvent extraction.[4][5] |
| Alkaline Hydrolysis with SPE | Recovery: 85% to 102% for unconjugated bile acids after enzymatic deconjugation. Precision (RSD): Not explicitly stated in the provided results. LOD/LOQ: 1.22-2.44 pmol (LOD), with LOQ values also in the low pmol range for selected bile acids. Notes: This multi-step method is designed to analyze total bile acids by first deconjugating and hydrolyzing esterified BAs. It is more labor-intensive but provides a comprehensive profile of unconjugated BAs.[6] |
| Supercritical Fluid Extraction (SFE) | Recovery: Mean recoveries of 102.1% to 113.7% for major primary and secondary bile acids from dry samples, and 106.6% to 115.9% from wet samples. Precision (RSD): Standard deviations of recoveries ranged from 7.22% to 15.77%. LOD/LOQ: Not explicitly stated in the provided results. Notes: An alternative to traditional solvent-based methods that is relatively easy to conduct and uses less solvent and time.[7] |
| High pH Ethanol (B145695) Extraction | Recovery: Generally provides higher yields for glycine (B1666218) and taurine (B1682933) conjugated BAs compared to neutral ethanol extraction.[8] Precision (RSD): Not explicitly stated in the provided results. LOD/LOQ: Not explicitly stated in the provided results. Notes: The addition of a small amount of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide can improve extraction efficiency by reducing the binding of bile acids to proteins.[8] |
Experimental Protocols
Below are detailed methodologies for three common fecal bile acid extraction techniques.
Method 1: Simple Methanol Extraction from Wet Feces
This method is noted for its simplicity and suitability for large-scale studies.[1][2][3]
Materials:
-
Frozen fecal sample
-
Ice-cold methanol containing internal standards (e.g., TDCA-d4, CDCA-d4, LCA-d4, DCA-d4)
-
2 mL screw-top storage tubes
-
Shaker (capable of 4°C)
-
Centrifuge (capable of 21,000 rpm and 4°C)
-
1.5 mL low-bind microcentrifuge tubes
-
0.1% aqueous formic acid solution
Procedure:
-
Accurately weigh approximately 0.5 g of a wet fecal aliquot into a 2 mL screw-top storage tube.
-
Add 1.00 mL of ice-cold methanol containing internal standards.
-
Shake the sample for 30 minutes at 4°C.
-
Centrifuge at 21,000 rpm for 20 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 1.5 mL low-bind microcentrifuge tube.
-
Dilute the supernatant 1:5 (v/v) with 0.1% aqueous formic acid solution.
-
The sample is now ready for LC-MS analysis.
Method 2: Solid-Phase Extraction (SPE) Cleanup
SPE is often used as a purification step to obtain cleaner extracts.[4][9]
Materials:
-
Fecal extract (supernatant from an initial solvent extraction)
-
Bond Elute C18 cartridge (or equivalent)
-
MilliQ water
-
Ethanol (10% and 100%)
-
Centrifuge or vacuum manifold for SPE
Procedure:
-
Condition a C18 SPE cartridge by washing with 100% ethanol followed by MilliQ water.
-
Dilute the fecal extract supernatant with four times its volume with MilliQ water.
-
Load the diluted supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with 10% ethanol to remove polar impurities.
-
Elute the bile acids from the cartridge with 100% ethanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 50% ethanol) for analysis.
Method 3: Alkaline Hydrolysis for Total Unconjugated Bile Acids
This method is used to quantify the total unconjugated bile acid profile after enzymatic deconjugation and chemical hydrolysis.[6]
Materials:
-
Lyophilized (freeze-dried) fecal sample
-
Sodium acetate (B1210297) buffer (pH 5.6)
-
Cholylglycine hydrolase and sulfatase
-
Internal standard (e.g., norDCA)
-
0.1 N NaOH in 50% isopropanol
-
C18 solid-phase extraction column
-
Derivatization agent (e.g., phenacyl bromide)
Procedure:
-
Lyophilize the fecal sample to dryness.
-
Reconstitute a known amount of dried feces in sodium acetate buffer.
-
Add cholylglycine hydrolase and sulfatase and incubate overnight to deconjugate the bile acids.
-
Stop the enzymatic reaction by adding isopropanol and heating.
-
Add the internal standard and 0.1 N NaOH in 50% isopropanol and incubate at 60°C to hydrolyze esterified bile acids.
-
Extract the bile acids from the fecal matrix using 0.1 N NaOH.
-
Isolate the deconjugated bile acids using a C18 solid-phase extraction column.
-
Derivatize the bile acids (e.g., to form phenacyl esters) for HPLC analysis with UV detection.
Visualizing Bile Acid Extraction and Signaling
To better illustrate the processes involved, the following diagrams outline a general experimental workflow for fecal bile acid extraction and a key signaling pathway in which bile acids play a role.
Caption: General workflow for fecal bile acid extraction.
References
- 1. ro.ecu.edu.au [ro.ecu.edu.au]
- 2. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. [Studies on solid phase extraction of bile acids from biological matrix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of bile acids in human faecal samples using supercritical fluid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay Between Fecal ω-Muricholic Acid and Gut Microbiota: A Comparative Guide
An Objective Analysis of the Correlation, Experimental Methodologies, and Signaling Implications for Researchers and Drug Development Professionals
Introduction: ω-muricholic acid (ω-MCA), a secondary bile acid predominantly found in rodents, is a product of gut microbial metabolism. Its precursor, β-muricholic acid, is transformed by specific bacterial taxa residing in the gastrointestinal tract.[1][2][3] The levels of ω-MCA in feces can, therefore, serve as a metabolic signature of the functional activity of the gut microbiome. Understanding the correlation between ω-MCA and specific bacteria is crucial for research into metabolic diseases, liver cancer, and the overall host-microbe symbiosis.[1] This guide provides a comparative overview of the key bacterial players, the experimental protocols to quantify these interactions, and the signaling pathways modulated by ω-MCA.
Gut Bacterial Taxa Involved in ω-Muricholic Acid Metabolism
The conversion of β-muricholic acid to ω-muricholic acid is not a ubiquitous function among gut bacteria but is attributed to a select group of microorganisms. Research has identified a cooperative mechanism involving multiple bacterial species to complete this biotransformation. Below is a summary of bacterial taxa implicated in ω-MCA production.
| Bacterial Taxon | Role in ω-Muricholic Acid Metabolism | Study Type | Citation |
| Eubacterium lentum | Oxidizes the 6β-hydroxyl group of β-muricholic acid to a 6-oxo intermediate. | In vitro & Gnotobiotic Rats | [3] |
| Fusobacterium sp. | Reduces the 6-oxo group of the intermediate to a 6α-hydroxyl group, yielding ω-muricholic acid. | In vitro & Gnotobiotic Rats | [3] |
| Clostridium Group III | A strain isolated from rat feces was shown to transform β-muricholic acid into ω-muricholic acid. | In vitro & Gnotobiotic Rats | [2] |
While direct quantitative correlations between the abundance of these specific bacteria and fecal ω-MCA levels are not extensively documented in comparative studies, the presence and activity of these taxa are critical for the formation of ω-MCA.
Experimental Protocols for Investigating Fecal ω-MCA and Gut Microbiota Correlations
A standardized approach is essential for accurately assessing the relationship between fecal bile acids and the gut microbiome. The following protocols are a synthesis of methodologies reported in the literature.
Fecal Sample Collection and Preparation
-
Collection: Fecal samples should be collected in sterile containers and immediately frozen at -80°C to prevent degradation of metabolites and changes in the microbial community.
-
Homogenization: A portion of the frozen fecal sample is weighed and can be lyophilized (freeze-dried) to obtain a dry weight for normalization. The sample is then homogenized in a suitable buffer or solvent, often using a bead-beating system for mechanical disruption.[4]
Fecal Bile Acid Extraction and Quantification
-
Extraction: Bile acids are typically extracted from the homogenized fecal slurry using an organic solvent. A common method involves protein precipitation with an ice-cold methanolic solution.[4][5] An extraction solution containing 5% ammonium-ethanol has also been shown to be effective.[6]
-
Quantification by LC-MS/MS: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF) are the methods of choice for sensitive and specific quantification of bile acids, including ω-MCA.[5][6][7]
-
Chromatography: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phases: A gradient of mobile phases, such as water with ammonium (B1175870) acetate (B1210297) and acetic acid, and a mixture of methanol, acetonitrile, and isopropanol (B130326) with acetic acid, is employed to resolve different bile acid species.[5]
-
Detection: Mass spectrometry is performed in either positive or negative ion mode, with multiple reaction monitoring (MRM) used for targeted quantification of specific bile acids.[7] Internal standards (deuterated bile acids) are crucial for accurate quantification.[7]
-
Gut Microbiota Analysis
-
DNA Extraction: DNA is extracted from a separate aliquot of the same fecal sample using commercially available kits designed for soil or stool samples to ensure high yields and purity.[8]
-
16S rRNA Gene Sequencing: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.[8] The amplicons are then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The resulting sequence data is processed to identify and quantify the relative abundance of different bacterial taxa. This involves quality filtering, clustering of sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and taxonomic assignment against a reference database (e.g., Greengenes, SILVA).
Correlation Analysis
Statistical methods, such as Spearman or Pearson correlation, are used to determine the relationship between the quantified levels of fecal ω-MCA and the relative abundances of specific bacterial taxa identified through 16S rRNA gene sequencing.
Signaling Pathways Modulated by ω-Muricholic Acid
Muricholic acids, including ω-MCA, are known to act as antagonists to the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[9][10][11][12] This antagonistic action has significant physiological consequences.
References
- 1. Frontiers | Commentary: Gut microbiome–mediated bile acid metabolism regulates liver cancer via NKT cells [frontiersin.org]
- 2. Bacterial formation of omega-muricholic acid in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative formation of this compound by intestinal microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Comprehensive Analysis of Gut Microbiota and Fecal Bile Acid Profiles in Children With Biliary Atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut Microbiota and Its Metabolite Taurine-β-Muricholic Acid Contribute to Antimony- and/or Copper-Induced Liver Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of omega-Muricholic Acid: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of omega-Muricholic acid is critical for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper handling and disposal are still necessary to minimize environmental impact and ensure workplace safety.[1] This guide provides a step-by-step approach for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Safety Data Overview
A thorough understanding of the chemical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₅ | [2][3] |
| Molecular Weight | 408.6 g/mol | [2][3] |
| Physical Description | Crystalline solid | [3][4] |
| Solubility | DMF: ~30 mg/mlDMSO: ~20 mg/mlEthanol: ~20 mg/mlDMF:PBS (pH 7.2) (1:1): ~0.5 mg/ml | [3][4] |
| Storage Temperature | -20°C | [3][4] |
| Stability | ≥ 2 years (when stored as directed) | [4] |
The Safety Data Sheet (SDS) for ω-Muricholic Acid from Cayman Chemical indicates that the substance is not classified as hazardous.[1] Consequently, there are no specific hazard pictograms or signal words associated with this compound.[1] The NFPA and HMIS ratings are both 0 for Health, Fire, and Reactivity, further indicating a low hazard profile.[1]
Experimental Protocols: Disposal Procedures
Given that this compound is not classified as hazardous waste, the disposal procedures are based on general best practices for non-hazardous laboratory chemicals.[5][6][7] The primary goal is to prevent the unnecessary introduction of chemicals into the environment and to ensure compliance with local regulations.[8][9]
Step 1: Waste Identification and Segregation
-
Confirm Non-Hazardous Status: Always begin by confirming that the waste stream containing this compound does not contain any other hazardous materials.[6][10] If it is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste.
-
Segregate Waste: Do not mix non-hazardous chemical waste with hazardous waste streams.[11][12] Maintain separate, clearly labeled waste containers for non-hazardous solids and liquids.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Collect solid this compound waste in a well-labeled, sealed container.[6]
-
The container should be made of a material compatible with the chemical and should be in good condition.
-
-
Liquid Waste (Solutions):
-
For aqueous solutions containing only this compound at a neutral pH (between 6 and 9), consult your institution's Environmental Health and Safety (EHS) office for guidance on drain disposal.[6] Some institutions may permit the disposal of small quantities of non-hazardous, water-miscible solutions down the sanitary sewer with copious amounts of water.[5][7]
-
If the solvent is organic (e.g., DMF, DMSO, ethanol), it must be collected as chemical waste. Do not dispose of organic solvents down the drain.[12]
-
Collect the liquid waste in a sealed, leak-proof container that is properly labeled with the full chemical name and concentration.
-
Step 3: Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with the words "Non-Hazardous Waste" and the full chemical name, "this compound".[13]
-
Secure Storage: Store waste containers in a designated area away from general laboratory traffic. Ensure containers are sealed to prevent spills.
Step 4: Final Disposal
-
Consult Local Regulations: The final disposal method for non-hazardous chemical waste is dictated by institutional and local regulations.[8][9] Always consult your institution's EHS office for specific procedures.
-
Arranging for Pickup: Contact your EHS office to arrange for the pickup and disposal of the non-hazardous waste. Do not place chemical waste, even if non-hazardous, in the regular trash unless explicitly permitted by your institution.[5]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound, based on general guidelines for non-hazardous chemical waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C24H40O5 | CID 5283851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sfasu.edu [sfasu.edu]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guide for Handling ω-Muricholic Acid
Authored to empower researchers, scientists, and drug development professionals, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans for ω-Muricholic acid. By offering clear, step-by-step guidance, we aim to be your trusted partner in laboratory safety and chemical handling, ensuring your work is both groundbreaking and safe.
I. Personal Protective Equipment (PPE)
When handling ω-Muricholic acid, especially in its solid, crystalline form, a comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield used in conjunction with goggles.[4] | Protects against accidental splashes of solutions containing ω-Muricholic acid and airborne powder.[4][5] |
| Hand Protection | Nitrile or butyl rubber gloves.[4][6] | Provides a barrier against skin contact with the acidic compound.[4][7] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or increased risk of spillage, a chemical-resistant apron or coveralls are recommended.[5] | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | For handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[4][9] | ω-Muricholic acid is a crystalline solid and can become airborne.[1] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling ω-Muricholic acid ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.[10] Supplier recommendations suggest storing at -20°C in a freezer and protecting it from light.[11]
-
Keep the container tightly closed.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should be conducted in a chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.
-
Before use, allow the container to reach room temperature to prevent condensation.
-
When weighing the powder, use a dedicated, clean spatula and weighing boat.
-
To prepare solutions, slowly add the ω-Muricholic acid to the solvent to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[7]
3. Spill Management:
-
For small spills of the solid:
-
Gently sweep or vacuum the material, avoiding dust generation. Place it in a labeled, sealed container for disposal.
-
-
For liquid spills:
-
Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[12]
-
Scoop the absorbed material into a designated hazardous waste container.[7][12]
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[12] Collect all cleaning materials as hazardous waste.[12]
-
-
Ensure the area is well-ventilated.
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: ω-Muricholic acid waste should be considered chemical waste.
-
Containerization:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, leak-proof container. Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[13]
-
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "ω-Muricholic acid".[12]
-
Final Disposal: The preferred method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[12] Do not pour ω-Muricholic acid or its solutions down the drain.[12]
IV. Experimental Workflow and Safety Logic
To visualize the procedural flow of safely handling ω-Muricholic acid, the following diagrams illustrate the necessary steps and decision-making processes.
Caption: A workflow diagram illustrating the key steps for the safe handling of ω-Muricholic acid from preparation to cleanup.
Caption: A logical decision tree for responding to a spill of ω-Muricholic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Muricholic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. leelinework.com [leelinework.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. onlyomega.com [onlyomega.com]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. omega-products.com [omega-products.com]
- 10. br.omega.com [br.omega.com]
- 11. Ï-Muricholic acid (unlabeled) - Cambridge Isotope Laboratories, ULM-10623-0.001 [isotope.com]
- 12. benchchem.com [benchchem.com]
- 13. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
